Dothiepin-d3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3E)-N,N-dimethyl-3-(1,2,3-trideuterio-6H-benzo[c][1]benzothiepin-11-ylidene)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NS/c1-20(2)13-7-11-17-16-9-4-3-8-15(16)14-21-19-12-6-5-10-18(17)19/h3-6,8-12H,7,13-14H2,1-2H3/b17-11+/i5D,6D,10D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHTUQLWOUWZIMZ-TVUQWVDKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC=C1C2=CC=CC=C2CSC3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C\2C(=C1)SCC3=CC=CC=C3/C2=C\CCN(C)C)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Dothiepin-d3: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dothiepin-d3 is the deuterated analog of Dothiepin, a tricyclic antidepressant (TCA). This document provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of this compound. It includes a detailed summary of its physicochemical characteristics, a plausible synthetic route, and an in-depth look at its mechanism of action, including receptor binding affinities and downstream signaling pathways. This guide is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, providing the foundational knowledge necessary for the application of this compound in scientific research.
Chemical Identity and Physicochemical Properties
This compound, also known as Dosulepin-d3, is a stable isotope-labeled version of the tricyclic antidepressant Dothiepin. The deuterium labeling provides a distinct mass spectrometric signature, making it an ideal internal standard for pharmacokinetic and metabolic studies of Dothiepin.
Chemical Structure
-
IUPAC Name: 3-(6H-dibenzo[b,e]thiepin-11-ylidene)-N,N-di(methyl-d3)propan-1-amine
-
Synonyms: Dosulepin-d3, N,N-(Dimethyl-d3)-dibenzo[b,e]thiepin-11(6H),γ-propylamine-d3[1][2]
Physicochemical Properties
The physicochemical properties of this compound are expected to be very similar to those of its non-deuterated counterpart, Dothiepin.
| Property | Value | Reference |
| Appearance | Pale Yellow Semi-Solid | [1] |
| Storage | 2-8°C Refrigerator | [1] |
| Shipping Conditions | Ambient | [1] |
| Isotopic Purity | ≥98% (typical for deuterated standards) | [3][4] |
Synthesis and Manufacturing
A plausible synthetic route for this compound involves a Grignard reaction, adapting the established synthesis of Dothiepin. The key step is the introduction of the deuterated N,N-dimethylpropyl group.
Synthesis of Deuterated Precursor: N,N-(dimethyl-d3)propylamine
The synthesis of the deuterated precursor can be achieved through various methods. One potential route involves the reaction of a suitable propyl amine derivative with a deuterated methyl source, such as deuterated methyl iodide (CD₃I).
Synthesis of this compound
A general method for the synthesis of Dothiepin involves the reaction of 3-(N,N-dimethylamino)propylmagnesium chloride with 6H,11H-dibenzo[b,e]thiepin-11-one, followed by dehydration. For the synthesis of this compound, the deuterated Grignard reagent, 3-(N,N-(dimethyl-d3)amino)propylmagnesium chloride, would be used.
Experimental Workflow for Dothiepin Synthesis (Adaptable for this compound)
Caption: A generalized workflow for the synthesis of this compound via a Grignard reaction.
Pharmacological Properties
The pharmacological properties of this compound are presumed to be identical to those of Dothiepin, as deuterium substitution is not expected to alter the mechanism of action. Dothiepin is a tricyclic antidepressant that exerts its effects through the modulation of several neurotransmitter systems.
Mechanism of Action
The primary mechanism of action of Dothiepin is the inhibition of the reuptake of serotonin (5-hydroxytryptamine, 5-HT) and norepinephrine (NE) from the synaptic cleft.[5][6] This leads to an increased concentration of these neurotransmitters in the synapse, enhancing neurotransmission. Additionally, Dothiepin acts as an antagonist at several other receptors, contributing to its therapeutic effects and side-effect profile.[5][6]
Receptor Binding Profile
| Target | Ki (nM) | Receptor Type | Reference |
| Serotonin Transporter (SERT) | 2.8 x 10³ (IC50) | Transporter | [7] |
| Norepinephrine Transporter (NET) | - | Transporter | - |
| Dopamine Transporter (DAT) | - | Transporter | - |
| Histamine H1 Receptor | - | GPCR | - |
| Muscarinic M1 Receptor | - | GPCR | - |
| Muscarinic M2 Receptor | - | GPCR | - |
| Muscarinic M3 Receptor | - | GPCR | - |
| Muscarinic M4 Receptor | - | GPCR | - |
| Muscarinic M5 Receptor | - | GPCR | - |
| α1-Adrenergic Receptor | - | GPCR | - |
| α2-Adrenergic Receptor | - | GPCR | - |
Note: A comprehensive and consistent set of Ki values for Dothiepin across all listed receptors is not available in the public domain. The IC50 value for SERT is provided as an indicator of its affinity.
Downstream Signaling Pathways
Dothiepin's antagonism of G-protein coupled receptors (GPCRs) such as the 5-HT2A, histamine H1, muscarinic M1, and α1-adrenergic receptors leads to the inhibition of their respective downstream signaling cascades. These receptors are primarily coupled to the Gq/11 family of G-proteins.
Caption: A typical workflow for determining the Ki of a compound using a radioligand binding assay.
Detailed Methodology:
-
Membrane Preparation: Prepare cell membranes expressing the target receptor from cultured cells or tissue homogenates.
-
Assay Buffer: Use an appropriate buffer system to maintain pH and ionic strength.
-
Incubation: In a multi-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (with a known dissociation constant, Kd), and varying concentrations of Dothiepin. Include control wells for total binding (no competitor) and non-specific binding (excess of a non-labeled ligand).
-
Equilibrium: Incubate the plates at a specific temperature for a sufficient time to reach binding equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of Dothiepin that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. [5][8]
Conclusion
This compound is a valuable tool for researchers in pharmacology and drug development. Its stable isotope labeling allows for precise quantification in complex biological matrices, facilitating detailed pharmacokinetic and metabolic studies of Dothiepin. This technical guide provides a foundational understanding of its chemical properties, a plausible synthetic approach, and its pharmacological profile. The provided experimental protocols and diagrams offer a practical framework for its application in research settings. Further investigation to fully characterize the receptor binding profile of Dothiepin with a comprehensive set of Ki values would be beneficial for a more complete understanding of its polypharmacology.
References
- 1. Understanding G Protein Selectivity of Muscarinic Acetylcholine Receptors Using Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Augmentation of Antigen Receptor–mediated Responses by Histamine H1 Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A heterotrimeric G protein complex couples the muscarinic m1 receptor to phospholipase C-beta - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Gq alpha subunit - Wikipedia [en.wikipedia.org]
- 6. SMPDB [smpdb.ca]
- 7. PathWhiz [pathbank.org]
- 8. giffordbioscience.com [giffordbioscience.com]
An In-depth Technical Guide to the Synthesis and Characterization of Dothiepin-d3
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the synthesis and characterization of Dothiepin-d3, the deuterated analog of the tricyclic antidepressant Dothiepin (also known as Dosulepin). Given the importance of isotopically labeled compounds in drug metabolism and pharmacokinetic (DMPK) studies, this guide offers detailed protocols, data summaries, and workflow visualizations to support researchers in this field. This compound serves as an ideal internal standard for quantitative analysis in clinical and forensic toxicology, enabling precise measurement of the parent drug in biological matrices.[1][2]
Physicochemical Properties
This compound is structurally identical to Dothiepin, with the exception of three hydrogen atoms being replaced by deuterium atoms on one of the N-methyl groups.[1][3] This substitution results in a higher molecular weight, which allows it to be distinguished from the unlabeled drug by mass spectrometry, without significantly altering its chemical properties.[4][]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Chemical Name | 3-Dibenzo[b,e]thiepin-11(6H)-ylidene-N-methyl-N-(methyl-d3)-1-propanamine | [3][6] |
| Synonyms | Dosulepin-d3, Prothiaden-d3 | [3][6] |
| CAS Number | 136765-31-6 | [1][3][6][7] |
| Molecular Formula | C₁₉H₁₈D₃NS | [1][3][6][7] |
| Molecular Weight | 298.46 g/mol | [1][3][6][7] |
| Appearance | Off-white to light yellow solid / Pale Yellow Semi-Solid | [1][3] |
| Primary Use | Isotope-labeled internal standard for mass spectrometry | [1] |
Synthesis of this compound
The synthesis of this compound can be adapted from established methods for the parent compound, Dothiepin, primarily through a Grignard reaction.[8][9] The key to forming the deuterated analog is the use of a deuterated Grignard reagent precursor.
Synthesis Workflow
The overall synthesis process involves the preparation of a deuterated Grignard reagent, its reaction with a ketone intermediate, followed by dehydration and purification to yield the final product.
Caption: Workflow for the synthesis of this compound via Grignard reaction.
Experimental Protocol: Synthesis
This protocol is adapted from the synthesis of unlabeled Dothiepin as described by Jalander et al. (1989).[8] All reactions should be performed under an inert atmosphere (e.g., Argon) in dry glassware.
-
Preparation of the Grignard Reagent:
-
Activate magnesium turnings (1.2 equivalents) with iodine in dry toluene at 75°C for 1 hour.
-
Add a small amount of dry tetrahydrofuran (THF) and a few drops of methyl iodide at 65°C and stir for 30 minutes to initiate the reaction.
-
Slowly add a solution of 3-chloro-N-methyl-N-(methyl-d3)propylamine (1.0 equivalent) in dry toluene to the activated magnesium. Maintain the temperature at 65°C.
-
-
Reaction with Ketone:
-
After 30 minutes of forming the Grignard reagent, add a solution of 6H,11H-dibenzo-[b,e]-thiepin-11-one (0.8 equivalents) in dry toluene.
-
Allow the reaction to proceed at 65°C for 2 hours.
-
-
Dehydration and Workup:
-
Cool the reaction mixture and slowly add concentrated hydrochloric acid. Stir for 1 hour. This step facilitates the dehydration of the intermediate tertiary alcohol.
-
Separate the organic phase. Extract the aqueous phase with diethyl ether.
-
Make the aqueous phase alkaline with aqueous ammonia and extract with diethyl ether.
-
-
Purification and Isolation:
-
Dry the combined organic extracts from the alkaline extraction with magnesium sulfate and evaporate the solvent.
-
Dissolve the residue in ethanol and treat with HCl gas to precipitate the hydrochloride salt.
-
The final product, this compound hydrochloride, can be crystallized by adding diethyl ether. The E and Z isomers can be separated by crystallization of their maleate salts if required.[8]
-
Characterization of this compound
Characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound. The primary techniques employed are Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.
Characterization Workflow
Caption: Standard workflow for the analytical characterization of this compound.
Experimental Protocol: UPLC-MS/MS Analysis
This method is designed for the confirmation of mass and is based on typical procedures for analyzing tricyclic antidepressants in biological matrices.[10][11]
-
Chromatography:
-
System: Ultra-High-Performance Liquid Chromatography (UPLC).
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 5-10 mM ammonium acetate in water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.3-0.5 mL/min.
-
Gradient: A suitable gradient starting from high aqueous content to high organic content to elute the analyte.
-
-
Mass Spectrometry:
-
System: Tandem Mass Spectrometer (MS/MS).
-
Ionization: Electrospray Ionization, positive mode (ESI+).
-
Monitoring: Multiple Reaction Monitoring (MRM) for highest sensitivity and specificity.
-
Expected Transition: The precursor ion for this compound ([M+H]⁺) would be m/z 299.1. Product ions would be identified by fragmentation of the precursor.
-
Experimental Protocol: NMR Spectroscopy
NMR analysis confirms the molecular structure and the position of the deuterium label.[12]
-
¹H NMR:
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).
-
Expected Result: The spectrum should be nearly identical to that of unlabeled Dothiepin, with the key difference being a significant reduction or complete absence of the signal corresponding to the N-methyl protons that have been replaced by deuterium. The integration of the remaining N-methyl signal should correspond to 3 protons, while the deuterated methyl signal is absent.
-
-
¹³C NMR:
-
Expected Result: The spectrum will be very similar to unlabeled Dothiepin. The carbon atom attached to the deuterium atoms will exhibit a multiplet signal due to C-D coupling and will have a lower intensity compared to other carbons.
-
Table 2: Summary of Expected Analytical Characterization Data
| Analysis Technique | Parameter | Expected Result |
| UPLC-MS/MS (ESI+) | Precursor Ion ([M+H]⁺) | m/z 299.1 |
| Isotopic Purity | High percentage of m/z 299.1 relative to m/z 296.1 (unlabeled) | |
| ¹H NMR | N-CH₃ Signal | Reduced signal intensity or absence of one N-methyl singlet |
| ¹³C NMR | Deuterated Carbon Signal | Low-intensity multiplet for the -CD₃ carbon |
| HPLC-UV/DAD | Chemical Purity | Typically ≥98% |
Mechanism of Action of Dothiepin
While this compound is used as a non-pharmacologically active standard for analytical purposes, understanding the mechanism of its parent compound is crucial for its application in research. Dothiepin is a tricyclic antidepressant that functions primarily as a serotonin-norepinephrine reuptake inhibitor (SNRI).[13][14] It blocks the serotonin transporter (SERT) and the norepinephrine transporter (NET), increasing the concentration of these neurotransmitters in the synaptic cleft and enhancing neurotransmission.[14][15] It also has antagonist effects at histamine H1, alpha-1 adrenergic, and muscarinic acetylcholine receptors, which contribute to its side-effect profile, including sedation and anticholinergic effects.[14][16]
Caption: Simplified mechanism of action for Dothiepin at the synapse.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Chemical ionisation mass fragmentographic measurement of dothiepin plasma concentrations following a single oral dose in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Deuterium Labeled Compounds_TargetMol [targetmol.com]
- 6. scbt.com [scbt.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Synthesis of Dothiepin and Doxepin by Grignard Reactions in Toluene | Semantic Scholar [semanticscholar.org]
- 10. UPLC-MS/MS determination of 71 neuropsychotropic drugs in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Item - A STUDY OF SELECTED DIBENZOCYCLOHEPTANE AND THIOXANTHENE DERIVATIVES BY CARBON-13 NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY (DOXEPIN, DOTHIEPIN, AMITRIPTYLINE, THIOTHIXENE, CHLORPROTHIXENE, NMR) - American University - Figshare [aura.american.edu]
- 13. Dothiepin. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in depressive illness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Dosulepin - Wikipedia [en.wikipedia.org]
- 15. Dothiepin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 16. Dosulepin | C19H21NS | CID 5284550 - PubChem [pubchem.ncbi.nlm.nih.gov]
Dothiepin-d3 Versus Dothiepin Hydrochloride: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth comparison of Dothiepin-d3 and Dothiepin hydrochloride, focusing on their core chemical, pharmacokinetic, and pharmacodynamic properties. Dothiepin, a tricyclic antidepressant, is effective in treating major depressive disorder by inhibiting the reuptake of norepinephrine and serotonin.[1][2][3] The deuterated analog, this compound, is primarily utilized as an internal standard for analytical and pharmacokinetic studies due to its mass difference.[4][5] This paper will explore the established characteristics of Dothiepin hydrochloride and extrapolate the potential pharmacological distinctions of this compound based on the principles of isotopic substitution. Key experimental protocols for the analysis of these compounds are detailed, and signaling pathways are visualized to provide a comprehensive technical overview for research and drug development professionals.
Introduction
Dothiepin hydrochloride, also known as dosulepin hydrochloride, is a well-established tricyclic antidepressant (TCA) with proven efficacy in the treatment of depressive illness, particularly where an anti-anxiety effect is also required.[1][3][6][7] Like other TCAs, its primary mechanism of action involves the inhibition of serotonin and norepinephrine reuptake at the presynaptic neuron, leading to increased neurotransmitter availability in the synaptic cleft.[1][2][8][9] It also exhibits antagonist activity at muscarinic, histamine, and alpha-1 adrenergic receptors, which contributes to its side effect profile.[1]
This compound is a deuterated isotopologue of Dothiepin. The substitution of hydrogen atoms with deuterium, a stable, heavier isotope of hydrogen, is a strategy employed in drug discovery and development to alter the metabolic profile of a compound.[10][11][12] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a slower rate of metabolism, a phenomenon known as the kinetic isotope effect.[10][12] This can result in a longer drug half-life, increased systemic exposure, and potentially a more favorable dosing regimen.[12][13][14] While this compound is commercially available primarily as an internal standard for mass spectrometry-based quantification of Dothiepin,[4][5] this paper will also explore its hypothetical therapeutic implications based on the established principles of deuteration.
Chemical and Physical Properties
The core chemical structure of Dothiepin is a dibenzo[b,e]thiepin ring system with a dimethylaminopropylidene side chain.[1] this compound is structurally identical except for the substitution of three hydrogen atoms with deuterium on one of the methyl groups of the dimethylamino moiety.
| Property | Dothiepin Hydrochloride | This compound |
| Chemical Name | 11-(3-Dimethylaminopropylidene)-6,11-dihydrodibenzo[b,e]thiepin hydrochloride | (E)-3-(dibenzo[b,e]thiepin-11(6H)-ylidene)-N,N-di(methyl-d3)propan-1-amine |
| Synonyms | Dosulepin hydrochloride, Prothiaden | Deuterated Dothiepin |
| CAS Number | 897-15-4[15] | 136765-31-6[16] |
| Molecular Formula | C₁₉H₂₁NS · HCl[1] | C₁₉H₁₈D₃NS |
| Molecular Weight | 331.9 g/mol [1] | 298.46 g/mol (free base)[16] |
| Appearance | White to off-white crystalline powder[15] | Off-white to light yellow solid[16] |
| Solubility | Soluble in water[15] | Not explicitly stated, but expected to have similar solubility to the parent compound. |
Pharmacodynamics: Mechanism of Action
The primary pharmacodynamic effect of Dothiepin is the inhibition of norepinephrine and serotonin reuptake.[1][2][3][9] This action increases the concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission and alleviating depressive symptoms. The deuteration in this compound is not expected to alter its fundamental mechanism of action at the receptor level, as the overall molecular shape and electronic properties remain largely unchanged. Therefore, this compound is presumed to have the same targets as Dothiepin hydrochloride.
Signaling Pathway of Tricyclic Antidepressants
The downstream effects of increased synaptic norepinephrine and serotonin are complex and involve the modulation of various intracellular signaling cascades. These pathways are believed to contribute to the therapeutic effects of TCAs, including neuroplasticity and the regulation of gene expression.
Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion
The pharmacokinetic profile of Dothiepin hydrochloride has been well-characterized. It is rapidly absorbed after oral administration, with peak plasma concentrations reached in approximately 3 hours.[1] Dothiepin undergoes extensive first-pass metabolism, resulting in an oral bioavailability of about 30%.[1][17] It is widely distributed throughout the body and is highly bound to plasma proteins (80-90%).[1]
Metabolism is a critical aspect of Dothiepin's disposition and is the area where this compound is expected to differ significantly. Dothiepin is metabolized in the liver primarily through N-demethylation and S-oxidation, forming active metabolites such as nordothiepin (desmethyldothiepin) and dothiepin S-oxide.[1][18] These metabolites also contribute to the therapeutic effect. The elimination half-life of dothiepin is approximately 22 hours, with metabolites having longer half-lives.[17][19][20]
The deuteration in this compound is at the N-methyl groups, a primary site of metabolism. This is expected to slow down the N-demethylation process due to the kinetic isotope effect. Consequently, this compound may exhibit a longer half-life, reduced clearance, and increased plasma concentrations compared to its non-deuterated counterpart.[12][13][14] This could potentially lead to a reduced dosing frequency and a more consistent plasma concentration profile.
| Parameter | Dothiepin Hydrochloride | This compound (Hypothesized) |
| Bioavailability (F) | ~30%[1][17] | Potentially higher due to reduced first-pass metabolism |
| Time to Peak Plasma Concentration (Tmax) | ~3 hours[1][19] | Likely similar |
| Volume of Distribution (Vd) | ~45 L/kg[17][20] | Likely similar |
| Plasma Protein Binding | 80-90%[1][17] | Likely similar |
| Metabolism | Extensive hepatic N-demethylation and S-oxidation[1][17] | Reduced rate of N-demethylation |
| Elimination Half-life (t½) | ~22 hours[17][19][20] | Potentially longer |
| Clearance (Cl) | ~1.4 L/h/kg[17] | Potentially lower |
| Major Metabolites | Nordothiepin, Dothiepin S-oxide[1][18] | Reduced formation of Nordothiepin |
Experimental Protocols
Quantification of Dothiepin and this compound in Plasma
A validated bioanalytical method is crucial for pharmacokinetic studies. Reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with mass spectrometry (MS) is the method of choice for its sensitivity and selectivity.
Objective: To determine the concentration of Dothiepin and its deuterated analog in plasma samples.
Materials:
-
Dothiepin hydrochloride and this compound reference standards
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid
-
Human plasma
-
Solid-phase extraction (SPE) cartridges
-
RP-HPLC system coupled to a triple quadrupole mass spectrometer
Procedure:
-
Sample Preparation:
-
Spike 100 µL of human plasma with known concentrations of Dothiepin hydrochloride or this compound to prepare calibration standards and quality control samples.
-
For the analysis of Dothiepin hydrochloride, use this compound as the internal standard. Conversely, a different internal standard would be needed for the analysis of this compound as the primary analyte.
-
Perform protein precipitation by adding 300 µL of acetonitrile.
-
Vortex and centrifuge the samples.
-
Further purify the supernatant using solid-phase extraction.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for Dothiepin and this compound.
-
In Vitro Metabolic Stability Assay
This assay is used to assess the rate of metabolism of a compound in liver microsomes.
Objective: To compare the metabolic stability of Dothiepin hydrochloride and this compound.
Materials:
-
Dothiepin hydrochloride and this compound
-
Human liver microsomes
-
NADPH regenerating system
-
Phosphate buffer
-
Acetonitrile
Procedure:
-
Pre-incubate Dothiepin hydrochloride or this compound with human liver microsomes in phosphate buffer.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C.
-
At various time points, quench the reaction by adding cold acetonitrile.
-
Centrifuge to pellet the protein.
-
Analyze the supernatant for the remaining parent compound using the LC-MS/MS method described above.
-
Calculate the in vitro half-life and intrinsic clearance.
Experimental Workflow Diagram
Clinical Implications and Future Directions
While Dothiepin hydrochloride is an effective antidepressant, its side effect profile, which includes anticholinergic effects and sedation, can limit its use.[1][3][6][21] The potential for a deuterated version, this compound, to offer a better pharmacokinetic profile is an intriguing prospect for drug development. A longer half-life and more consistent plasma levels could lead to a simplified dosing regimen and potentially a better-tolerated medication.
However, it is crucial to note that the development of a deuterated drug requires a full clinical trial program to establish its safety and efficacy.[14] While the therapeutic target remains the same, the altered pharmacokinetics can lead to different clinical outcomes and side effect profiles.
Future research should focus on:
-
Head-to-head pharmacokinetic studies in animal models and eventually in humans to confirm the hypothesized differences between Dothiepin hydrochloride and this compound.
-
Metabolite profiling to understand how deuteration alters the metabolic pathways and the formation of active and inactive metabolites.
-
Preclinical safety and toxicology studies of this compound.
-
If preclinical data are promising, clinical trials to evaluate the efficacy, safety, and tolerability of this compound in patients with major depressive disorder.
Conclusion
Dothiepin hydrochloride is a valuable therapeutic agent for the treatment of depression. Its deuterated analog, this compound, currently serves as an essential tool in bioanalytical assays. The principles of deuteration suggest that this compound, if developed as a therapeutic agent, could offer a modified pharmacokinetic profile, potentially leading to clinical advantages. This whitepaper has provided a comprehensive technical overview of both compounds, detailed relevant experimental protocols, and visualized the underlying signaling pathways to inform and guide future research in this area. Further investigation is warranted to fully elucidate the therapeutic potential of this compound.
References
- 1. Dothiepin (UK PID) [inchem.org]
- 2. Dothiepin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 3. Dothiepin. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in depressive illness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. veeprho.com [veeprho.com]
- 5. Chemical ionisation mass fragmentographic measurement of dothiepin plasma concentrations following a single oral dose in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dothiepin hydrochloride: treatment efficacy and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The outcome of dothiepin treatment in 1,900 depressed patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Dosulepin Hydrochloride? [synapse.patsnap.com]
- 9. Tricyclic antidepressants - Mayo Clinic [mayoclinic.org]
- 10. Deuterated drug - Wikipedia [en.wikipedia.org]
- 11. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What Are Deuterated Drugs? Everything You Need to Know About Deuterated Compounds [simsonpharma.com]
- 13. researchgate.net [researchgate.net]
- 14. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. CAS 897-15-4: Dothiepin hydrochloride | CymitQuimica [cymitquimica.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. medicinesinformation.co.nz [medicinesinformation.co.nz]
- 18. Metabolism and pharmacokinetics of dothiepin - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Clinical pharmacokinetics of dothiepin. Single-dose kinetics in patients and prediction of steady-state concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Metabolism and pharmacokinetics of dothiepin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. A double-blind study of the efficacy and safety of dothiepin hydrochloride in the treatment of major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
Dothiepin-d3: A Technical Guide for its Application as a Stable Isotope Labeled Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Dothiepin-d3, its properties, and its application as a stable isotope-labeled internal standard in bioanalytical methods. This document is intended for researchers, scientists, and drug development professionals who are engaged in the quantitative analysis of Dothiepin in various biological matrices.
Introduction to this compound
This compound is the deuterium-labeled analog of Dothiepin, a tricyclic antidepressant.[1] Stable isotope labeling involves the substitution of one or more atoms of a molecule with their stable (non-radioactive) heavier isotopes, in this case, the replacement of three hydrogen atoms with deuterium. This modification results in a compound with a higher molecular weight but with physicochemical properties that are nearly identical to the unlabeled parent drug. These characteristics make this compound an ideal internal standard for quantitative analysis, particularly in mass spectrometry-based assays.[1][2]
The primary application of this compound is to improve the accuracy and precision of analytical methods by correcting for variability during sample preparation and analysis, such as extraction efficiency, matrix effects, and instrument response.[2]
Physicochemical Properties of this compound
The accurate and reliable use of this compound as an internal standard is predicated on its well-characterized physicochemical properties. The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference |
| Chemical Name | 3-Dibenzo[b,e]thiepin-11(6H)-ylidene-N-methyl-N-(methyl-d3)-1-propanamine | [3] |
| Synonyms | Dosulepin-d3, Prothiaden-d3 | [3] |
| CAS Number | 136765-31-6 | [3] |
| Molecular Formula | C₁₉H₁₈D₃NS | [3] |
| Molecular Weight | 298.46 g/mol | [3] |
| Appearance | Pale Yellow Semi-Solid | [3] |
| Storage Conditions | 2-8°C Refrigerator | [3] |
| Shipping Conditions | Ambient | [3] |
| Chemical Purity | >98% (Typical) | [4] |
| Isotopic Purity | Not explicitly stated in general sources, but high isotopic enrichment is a requirement for use as an internal standard. |
Mechanism of Action of Dothiepin
Dothiepin is a tricyclic antidepressant that exerts its therapeutic effects primarily by inhibiting the reuptake of the neurotransmitters serotonin (5-HT) and norepinephrine (NE) from the synaptic cleft.[5] This inhibition leads to an increased concentration of these monoamines in the synapse, enhancing neurotransmission. Additionally, Dothiepin acts as an antagonist at several other receptor sites, including histamine H1 receptors, α1-adrenergic receptors, and muscarinic acetylcholine receptors, which contributes to its side effect profile.[5]
Experimental Protocol: Quantitative Analysis of Dothiepin in Human Plasma using LC-MS/MS
The following protocol is a representative example for the quantitative analysis of Dothiepin in human plasma using this compound as an internal standard. This method is adapted from established bioanalytical procedures for tricyclic antidepressants.
Materials and Reagents
-
Dothiepin hydrochloride reference standard
-
This compound internal standard
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
-
Human plasma (with anticoagulant, e.g., K₂EDTA)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
Preparation of Stock and Working Solutions
-
Dothiepin Stock Solution (1 mg/mL): Accurately weigh and dissolve Dothiepin hydrochloride in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the Dothiepin stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound at an appropriate concentration (e.g., 100 ng/mL) in the same diluent.
Sample Preparation (Solid Phase Extraction)
-
Sample Spiking: To 500 µL of blank human plasma, add a known amount of Dothiepin working solution (for calibration standards and QCs) and a fixed amount of the this compound internal standard working solution. For unknown samples, add only the internal standard.
-
Protein Precipitation: Add 1 mL of 0.1 M zinc sulfate in 50% methanol to each plasma sample. Vortex and centrifuge.
-
SPE Cartridge Conditioning: Condition the C18 SPE cartridges with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridges.
-
Washing: Wash the cartridges with 1 mL of water followed by 1 mL of 40% methanol in water.
-
Elution: Elute the analytes with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.
LC-MS/MS Conditions
| Parameter | Condition |
| LC System | Agilent 1200 Series or equivalent |
| Column | Kinetex® 2.6 µm Biphenyl, 50 x 2.1 mm or equivalent |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System | SCIEX 4500 or equivalent triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Dothiepin: To be determined empiricallythis compound: To be determined empirically |
| Ion Source Parameters | Optimized for maximum signal intensity (e.g., IonSpray Voltage: 5500 V, Temperature: 500°C) |
Note: The specific MRM transitions for Dothiepin and this compound should be optimized by infusing the individual standard solutions into the mass spectrometer.
Experimental Workflow
The following diagram illustrates the typical workflow for a bioanalytical method using a stable isotope-labeled internal standard.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Chemical ionisation mass fragmentographic measurement of dothiepin plasma concentrations following a single oral dose in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. bdg.co.nz [bdg.co.nz]
- 5. Dosulepin - Wikipedia [en.wikipedia.org]
A Comprehensive Technical Guide to the Pharmacokinetics of Dothiepin and its Deuterated Analog
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the pharmacokinetic properties of the tricyclic antidepressant dothiepin (also known as dosulepin) and its deuterated analog. The strategic replacement of hydrogen with deuterium atoms can significantly alter the metabolic fate of a drug, potentially leading to an improved pharmacokinetic profile. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant pathways to offer a comprehensive resource for researchers in the field.
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters for dothiepin, its major metabolites, and its deuterated analog.
Table 1: Pharmacokinetic Parameters of Dothiepin and its Major Metabolites in Humans
| Parameter | Dothiepin | Northiaden (Metabolite) | Dothiepin S-oxide (Metabolite) | Reference(s) |
| Time to Peak Concentration (Tmax) | ~3 hours | 4.5 - 9 hours | 3.5 - 6 hours | [1][2][3] |
| Peak Plasma Concentration (Cmax) | 47 - 49 µg/L (after 75 mg dose) | 6 - 10 µg/L (after 75 mg dose) | 81 - 125 µg/L (after 75 mg dose) | [1][2][3] |
| Elimination Half-life (t½) | 11 - 29 hours | 31 - 60 hours | 19 - 35 hours | [1][2][3][4] |
| Apparent Volume of Distribution (Vd) | >10 L/kg | Not Reported | Not Reported | [4] |
| Oral Bioavailability (F) | ~30% | Not Applicable | Not Applicable | [4] |
| Protein Binding | 80 - 90% | Not Reported | Not Reported | [4] |
Table 2: Comparative Pharmacokinetic Parameters of Dothiepin and Deuterated Dothiepin in Animal Models (Rats)
| Parameter | Dothiepin | Deuterated Dothiepin | Fold Change | Reference(s) |
| Peak Plasma Concentration (Cmax) | Lower | Higher | Increased | [5] |
| Elimination Half-life (t½) | Shorter | Longer | Increased | [5] |
| Area Under the Curve (AUC) | Lower | Higher | Increased | [5] |
Note: Specific quantitative values from the animal study were not available in the public domain abstracts; however, the study conclusively demonstrated a significant improvement in the pharmacokinetic profile of the deuterated analog.
Experimental Protocols
This section outlines the methodologies typically employed in the pharmacokinetic evaluation of dothiepin and its analogs.
In Vivo Pharmacokinetic Study in Rodents
This protocol describes a typical approach for assessing the pharmacokinetics of dothiepin and its deuterated analog following oral administration to rats.
2.1.1. Animal Model
-
Species: Male Wistar or Sprague-Dawley rats.
-
Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and have access to standard chow and water ad libitum. They are acclimated for at least one week before the experiment.
2.1.2. Drug Administration
-
Formulation: The test compounds (dothiepin and its deuterated analog) are suspended in a suitable vehicle, such as a 0.5% aqueous solution of methylcellulose.
-
Dosing: A single dose is administered via oral gavage at a predetermined concentration.
2.1.3. Blood Sampling
-
Procedure: Blood samples (approximately 0.2-0.3 mL) are collected from the tail vein or via cannulation at various time points post-dosing.
-
Time Points: A typical sampling schedule would be pre-dose (0 hours), and at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma. The plasma is then stored at -80°C until analysis.
Bioanalytical Method: LC-MS/MS
The quantification of dothiepin and its metabolites in plasma is typically performed using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
2.2.1. Sample Preparation
-
Protein Precipitation: To a 50 µL plasma sample, 150 µL of a precipitating agent (e.g., acetonitrile) containing an internal standard (e.g., a deuterated analog of a related tricyclic antidepressant) is added.
-
Centrifugation: The mixture is vortexed and then centrifuged to pellet the precipitated proteins.
-
Extraction: The supernatant is transferred to a clean tube and may be further processed, for example, by evaporation and reconstitution in the mobile phase.
2.2.2. Chromatographic Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reverse-phase column is commonly used for separation.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., ammonium formate buffer) and an organic phase (e.g., acetonitrile/methanol mixture).
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
2.2.3. Mass Spectrometric Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for each analyte and the internal standard.
Signaling and Metabolic Pathways
Metabolic Pathway of Dothiepin
Dothiepin undergoes extensive first-pass metabolism in the liver, primarily through two major pathways: N-demethylation and S-oxidation.[4] These reactions are catalyzed by cytochrome P450 (CYP) enzymes, with CYP2D6 being a likely key contributor, as is common for many tricyclic antidepressants.
-
N-demethylation: This pathway results in the formation of the active metabolite northiaden (desmethyldothiepin).
-
S-oxidation: This leads to the formation of dothiepin S-oxide .
-
Combined Metabolism: Northiaden can also undergo S-oxidation to form nordothiepin S-oxide .
Experimental Workflow for a Preclinical Pharmacokinetic Study
The following diagram illustrates the typical workflow for an in vivo pharmacokinetic study, from drug administration to data analysis.[6]
The Deuterium Isotope Effect in Drug Metabolism
The rationale for developing a deuterated analog of dothiepin lies in the kinetic isotope effect. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Since the cleavage of a C-H bond is often the rate-limiting step in drug metabolism by CYP enzymes, replacing hydrogen with deuterium at a metabolic "hotspot" can slow down the rate of metabolism.
References
- 1. What is a typical workflow in preclinical pharmacokinetics? [synapse.patsnap.com]
- 2. Metabolism and pharmacokinetics of dothiepin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical pharmacokinetics of dothiepin. Single-dose kinetics in patients and prediction of steady-state concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dothiepin (UK PID) [inchem.org]
- 5. researchgate.net [researchgate.net]
- 6. admescope.com [admescope.com]
The Use of Dothiepin-d3 in In Vitro Metabolic Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the application of Dothiepin-d3 in the in vitro investigation of Dothiepin metabolism. Dothiepin, a tricyclic antidepressant, undergoes extensive metabolism in the liver, primarily mediated by the Cytochrome P450 (CYP) enzyme system. Understanding these metabolic pathways is crucial for predicting potential drug-drug interactions, inter-individual variability in patient response, and ensuring drug safety and efficacy. The use of a stable isotope-labeled internal standard like this compound is instrumental in achieving accurate and reproducible quantitative results in these studies.
Core Principles of In Vitro Drug Metabolism Studies
In vitro drug metabolism studies are essential components of the drug discovery and development process. They provide a controlled environment to investigate the biotransformation of a drug candidate, identify the enzymes responsible, and characterize the metabolites formed. Common in vitro systems include human liver microsomes (HLM), which are rich in CYP enzymes, and recombinant human CYP enzymes, which allow for the assessment of individual enzyme contributions to a specific metabolic pathway.
Stable isotope-labeled compounds, such as this compound, are the gold standard for internal standards in quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] The deuterium-labeled analog has nearly identical physicochemical properties to the unlabeled drug, meaning it co-elutes during chromatography and experiences similar ionization efficiency and potential matrix effects in the mass spectrometer.[1][2] This co-behavior allows for precise correction of any analytical variability, leading to highly accurate quantification of the parent drug and its metabolites.[1][2]
Metabolic Pathways of Dothiepin
References
- 1. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 2. Home - Cerilliant [cerilliant.com]
- 3. Pharmacokinetics of dothiepin in humans: a single dose dose-proportionality study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical pharmacokinetics of dothiepin. Single-dose kinetics in patients and prediction of steady-state concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolism and pharmacokinetics of dothiepin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolism and pharmacokinetics of dothiepin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of cytochrome P450 2D6 (CYP2D6) in the stereospecific metabolism of E- and Z-doxepin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Decoding the Certificate of Analysis: A Technical Guide to Dothiepin-d3
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of the critical data and analytical methodologies presented in a Certificate of Analysis (CoA) for Dothiepin-d3. Understanding the nuances of a CoA is paramount for ensuring the quality, identity, and purity of this isotopically labeled internal standard, which is crucial for its application in pharmacokinetic studies and bioanalytical assays. This document will dissect the key components of a typical this compound CoA, offering detailed experimental protocols and clear data presentation to aid in its effective utilization in a research and development setting.
Physicochemical and Identification Data
A Certificate of Analysis for this compound begins with fundamental information that unequivocally identifies the compound. This section typically includes its chemical name, CAS number, molecular formula, and molecular weight. The "-d3" suffix indicates the presence of three deuterium atoms, which are intentionally incorporated to create a mass shift from the parent compound, Dothiepin, for use as an internal standard in mass spectrometry-based analyses.
Table 1: General Information for this compound
| Parameter | Specification | Reference |
| Chemical Name | 3-Dibenzo[b,e]thiepin-11(6H)-ylidene-N-methyl-N-(methyl-d3)-1-propanamine | [1][2] |
| Synonyms | Dosulepin-d3, N,N-(Dimethyl-d3)-dibenzo[b,e]thiepin-11(6H),γ-propylamine-d3 | [1][2] |
| CAS Number | 136765-31-6 | [2][3] |
| Molecular Formula | C₁₉H₁₈D₃NS | [2][3] |
| Molecular Weight | 298.46 g/mol | [2][3] |
| Appearance | Pale Yellow Semi-Solid | [2] |
| Storage | 2-8°C Refrigerator | [2] |
Purity and Composition Analysis
The purity of this compound is a critical parameter detailed in the CoA. It is typically determined by a combination of chromatographic and spectroscopic techniques. The CoA will specify the chemical purity, often determined by High-Performance Liquid Chromatography (HPLC), and the isotopic purity, which confirms the degree of deuterium incorporation.
Table 2: Purity and Isotopic Enrichment of this compound (Representative Data)
| Analysis | Method | Result |
| Chemical Purity (HPLC) | Reverse-Phase HPLC | ≥98% |
| Isotopic Purity (Mass Spectrometry) | LC-MS/MS | ≥99% Deuterium Incorporation |
| Residual Solvents | Headspace GC-MS | <0.5% |
| Water Content (Karl Fischer) | Coulometric Karl Fischer Titration | <0.5% |
Spectroscopic and Analytical Data
A CoA for a reference standard like this compound will include data from various analytical techniques to confirm its structure and identity. This typically includes Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Table 3: Spectroscopic Data for this compound (Representative Data)
| Technique | Data | Interpretation |
| Mass Spectrometry (ESI+) | m/z 299.1 [M+H]⁺ | Consistent with the protonated molecular ion of this compound. |
| ¹H NMR | Spectra provided | Conforms to the chemical structure of Dothiepin, with expected reduction in signal intensity for the deuterated methyl group. |
| ¹³C NMR | Spectra provided | Conforms to the chemical structure of Dothiepin. |
Detailed Experimental Protocols
To ensure transparency and reproducibility, a comprehensive CoA should provide detailed methodologies for the key experiments performed to certify the material. The following sections outline typical protocols for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
The chemical purity of this compound is commonly assessed using a stability-indicating reverse-phase HPLC method.
Experimental Workflow for HPLC Purity Analysis
Caption: Workflow for HPLC purity analysis of this compound.
Protocol Details:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: Shodex C18 (250 x 4.6 mm, 5 µm particle size) or equivalent.[4]
-
Mobile Phase: A mixture of 0.05 M phosphate buffer (pH adjusted to 2.6 with phosphoric acid) and methanol in a 35:65 (v/v) ratio.[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Detection: UV absorbance at 231 nm.[4]
-
Injection Volume: 10 µL.
-
Sample Preparation: A stock solution of this compound is prepared in methanol and further diluted with the mobile phase to an appropriate concentration.
Mass Spectrometry (MS) for Identity and Isotopic Purity
Mass spectrometry is a critical tool for confirming the molecular weight and assessing the isotopic enrichment of this compound. This compound is frequently used as an internal standard for the quantification of Dothiepin in biological matrices by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5]
Experimental Workflow for LC-MS/MS Analysis
References
Preclinical Evaluation of Dothiepin and its Metabolites: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical evaluation of dothiepin, a tricyclic antidepressant, and its primary metabolites. The document focuses on the core pharmacological and toxicological data, detailed experimental methodologies, and the underlying molecular mechanisms of action.
Introduction
Dothiepin (also known as dosulepin) is a tricyclic antidepressant (TCA) structurally related to amitriptyline.[1][2] Its therapeutic effects are primarily attributed to its ability to inhibit the reuptake of the neurotransmitters norepinephrine (NE) and serotonin (5-HT) in the synaptic cleft.[3][4][5] The preclinical assessment of dothiepin and its active metabolites is crucial for understanding its efficacy, safety profile, and therapeutic window. This guide synthesizes key preclinical data to provide a detailed resource for researchers in the field of psychopharmacology and drug development.
Pharmacodynamics
The pharmacodynamic profile of dothiepin and its metabolites has been characterized through various in vitro and in vivo studies, primarily focusing on their interaction with monoamine transporters and receptors.
Monoamine Reuptake Inhibition
Dothiepin and its primary active metabolite, northiaden, are potent inhibitors of both serotonin and norepinephrine reuptake.[6] The S-oxide metabolites, dothiepin sulphoxide and northiaden sulphoxide, are considerably less active.[2][7]
Data Presentation: Inhibition of Neurotransmitter Reuptake and Receptor Binding
| Compound | Assay | Target | Species | IC50 (M) | Reference |
| Dothiepin | [3H]imipramine Binding | SERT | Rat | 2.8 x 10⁻⁶ | [7] |
| Northiaden | [3H]imipramine Binding | SERT | Rat | 5.0 x 10⁻⁶ | [7] |
| Dothiepin Sulphoxide | [3H]imipramine Binding | SERT | Rat | 3.2 x 10⁻⁵ | [7] |
| Northiaden Sulphoxide | [3H]imipramine Binding | SERT | Rat | 4.0 x 10⁻⁵ | [7] |
| Dothiepin | [3H]spiperone Binding | 5-HT₂A Receptor | Rat | 4.2 x 10⁻⁶ | [7] |
| Northiaden | [3H]spiperone Binding | 5-HT₂A Receptor | Rat | 5.0 x 10⁻⁶ | [7] |
| Dothiepin Sulphoxide | [3H]spiperone Binding | 5-HT₂A Receptor | Rat | 1.6 x 10⁻⁴ | [7] |
| Northiaden Sulphoxide | [3H]spiperone Binding | 5-HT₂A Receptor | Rat | 1.6 x 10⁻⁴ | [7] |
| Dothiepin | [¹⁴C]serotonin Uptake | SERT | Human Platelets | Competitive Inhibition | [7] |
| Northiaden | [¹⁴C]serotonin Uptake | SERT | Human Platelets | Competitive Inhibition | [7] |
| Dothiepin Sulphoxide | [¹⁴C]serotonin Uptake | SERT | Human Platelets | Competitive Inhibition | [7] |
| Northiaden Sulphoxide | [¹⁴C]serotonin Uptake | SERT | Human Platelets | Competitive Inhibition | [7] |
Experimental Protocols: Monoamine Reuptake Inhibition Assays
-
[³H]-Serotonin and [³H]-Norepinephrine Uptake Assays in Rat Brain Synaptosomes:
-
Tissue Preparation: Whole rat brains are homogenized in a sucrose solution and centrifuged to isolate synaptosomes.
-
Assay Conditions: Synaptosomes are incubated with various concentrations of dothiepin or its metabolites in a buffer solution.
-
Radioligand Addition: [³H]-Serotonin or [³H]-norepinephrine is added to initiate the uptake reaction.
-
Incubation: The mixture is incubated at 37°C for a short period (e.g., 5 minutes).
-
Termination: Uptake is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: IC50 values are calculated by non-linear regression analysis of the concentration-response curves.
-
-
[¹⁴C]-Serotonin Uptake in Human Platelets:
-
Platelet Preparation: Platelet-rich plasma is obtained from fresh human blood by centrifugation.
-
Assay Conditions: Platelets are incubated with different concentrations of the test compounds.
-
Radioligand Addition: [¹⁴C]-Serotonin is added to the platelet suspension.
-
Incubation and Termination: Similar to the synaptosome assay, the mixture is incubated and the reaction is stopped by filtration.
-
Quantification and Analysis: Radioactivity is quantified, and the nature of the inhibition (competitive or non-competitive) is determined using Lineweaver-Burk plots.[7]
-
In Vivo Behavioral Models
The antidepressant potential of dothiepin is evaluated in preclinical rodent models of depression, such as the Forced Swim Test and the Tail Suspension Test. These models are based on the principle that antidepressants reduce the duration of immobility in animals exposed to an inescapable stressful situation.
Experimental Protocols: Behavioral Assays
-
Forced Swim Test (Rat):
-
Apparatus: A transparent Plexiglas cylinder (40 cm high, 20 cm in diameter) is filled with water (25°C) to a depth of 30 cm.
-
Acclimation (Day 1): Rats are individually placed in the cylinder for a 15-minute pre-test session.[8]
-
Drug Administration: Dothiepin or vehicle is administered at specified times before the test session (e.g., 24h, 5h, and 1h before the test).
-
Test Session (Day 2): Twenty-four hours after the pre-test, the rats are placed back in the cylinder for a 5-minute test session.[8]
-
Behavioral Scoring: The duration of immobility (the time the rat spends floating with only minor movements to keep its head above water) is recorded.
-
Data Analysis: A decrease in immobility time is indicative of an antidepressant-like effect.[9]
-
-
Tail Suspension Test (Mouse):
-
Apparatus: Mice are suspended by their tails from a lever using adhesive tape, at a height where they cannot escape or hold onto any surfaces.
-
Drug Administration: The test compound or vehicle is administered prior to the test.
-
Test Session: The total duration of the test is typically 6 minutes.[10][11]
-
Behavioral Scoring: The duration of immobility (the time the animal hangs passively and motionless) is recorded.[12]
-
Data Analysis: A reduction in immobility time suggests antidepressant activity.
-
Pharmacokinetics
The pharmacokinetic profile of dothiepin and its metabolites has been studied in both healthy volunteers and depressed patients. Dothiepin is readily absorbed after oral administration and undergoes extensive first-pass metabolism in the liver.[13] The primary metabolic pathways are N-demethylation to northiaden and S-oxidation to dothiepin S-oxide.[3]
Data Presentation: Pharmacokinetic Parameters of Dothiepin and its Metabolites (Single 75 mg Oral Dose)
| Parameter | Dothiepin | Northiaden | Dothiepin S-oxide | Reference |
| Peak Plasma Concentration (Cmax) | 47 µg/L (33-71) | 10 µg/L (3-21) | 81 µg/L (34-150) | [14] |
| Time to Peak Concentration (Tmax) | 3 h (2-5) | 5 h (4-9) | 5 h (4-6) | [14] |
| Elimination Half-life (t½) | 22 h (14-40) | 33 h (22-60) | 19 h (13-35) | [14] |
| Apparent Volume of Distribution (Vd) | 45 L/kg (20-92) | - | - | [14] |
| Oral Clearance | 1.36 L/kg/h (0.88-1.8) | - | - | [14] |
Experimental Protocols: Pharmacokinetic Analysis
-
Study Design: A single oral dose of dothiepin (e.g., 75 mg) is administered to subjects.
-
Sample Collection: Blood samples are collected at various time points post-administration.
-
Sample Processing: Plasma is separated by centrifugation.
-
Bioanalysis: Plasma concentrations of dothiepin and its metabolites are quantified using a validated analytical method, such as gas chromatography-mass spectrometry (GC-MS).[14]
-
Pharmacokinetic Modeling: The plasma concentration-time data are fitted to a pharmacokinetic model to determine parameters like Cmax, Tmax, t½, Vd, and clearance.[14]
Toxicology
A significant concern with dothiepin is its high toxicity in overdose, which is a characteristic of many TCAs.[15] The toxicity is primarily due to its effects on the cardiovascular and central nervous systems.
Acute Toxicity
Acute toxicity studies in animals are performed to determine the median lethal dose (LD50) and to identify the signs of toxicity. While specific LD50 values for dothiepin were not detailed in the provided search results, the general procedure is outlined below.
Experimental Protocols: Acute Oral Toxicity Study (General)
-
Animal Model: Typically conducted in rats or mice.
-
Dose Administration: A single dose of dothiepin is administered orally at various dose levels to different groups of animals.
-
Observation: Animals are observed for signs of toxicity and mortality over a period of up to 14 days.
-
Data Collection: The number of deaths at each dose level is recorded.
-
LD50 Calculation: The LD50 value is calculated using statistical methods, such as the probit analysis.
Cardiotoxicity
The cardiotoxic effects of TCAs are a major safety concern. These effects are often related to their quinidine-like action on cardiac sodium channels and their anticholinergic and alpha-adrenergic blocking properties.
Experimental Protocols: In Vivo Cardiotoxicity Assessment (General)
-
Animal Model: Often conducted in dogs or rabbits.
-
Drug Administration: Dothiepin is administered intravenously or orally at doses expected to produce cardiovascular effects.
-
Monitoring: Electrocardiogram (ECG) is continuously monitored to assess changes in heart rate, PR interval, QRS duration, and QT interval. Blood pressure is also monitored.
-
Data Analysis: The dose at which significant cardiovascular changes occur is determined. This can help establish a no-observed-adverse-effect level (NOAEL) for cardiotoxicity.
Signaling Pathways and Molecular Mechanisms
The therapeutic effects of antidepressants are believed to involve long-term neuroadaptive changes in the brain. These changes are mediated by various intracellular signaling pathways.
Proposed Mechanism of Action
The primary mechanism of dothiepin is the inhibition of serotonin and norepinephrine reuptake. This leads to an increased concentration of these neurotransmitters in the synapse, enhancing neurotransmission.
Caption: Dothiepin's primary mechanism of action.
Downstream Signaling Cascades
Chronic antidepressant treatment is thought to upregulate the expression of brain-derived neurotrophic factor (BDNF) and activate the cAMP response element-binding protein (CREB).[16] This leads to changes in gene expression that promote neurogenesis and synaptic plasticity, which are believed to contribute to the therapeutic effects of antidepressants.
Caption: Proposed downstream signaling pathway for TCAs.
Experimental Workflows
The preclinical evaluation of a potential antidepressant like dothiepin follows a structured workflow, from initial in vitro screening to in vivo behavioral and safety assessments.
Caption: Workflow for preclinical antidepressant evaluation.
Conclusion
The preclinical data for dothiepin and its metabolites demonstrate a pharmacological profile consistent with that of a tricyclic antidepressant. The parent compound and its N-demethylated metabolite, northiaden, are potent inhibitors of both serotonin and norepinephrine reuptake, which is believed to be the primary mechanism underlying their therapeutic efficacy. While effective, the preclinical profile also highlights a significant risk of toxicity in overdose, particularly cardiotoxicity, which is a critical consideration in its clinical use and in the development of safer antidepressants. This guide provides a foundational understanding of the preclinical characteristics of dothiepin, offering valuable insights for further research and development in the field of antidepressant pharmacology.
References
- 1. Dothiepin. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in depressive illness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dosulepin - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Tricyclic Antidepressants - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Diagnosis and Discussion - Case 1126 | Department of Pathology [path.pitt.edu]
- 6. Comparison of the effects of antidepressants and their metabolites on reuptake of biogenic amines and on receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assessment of the antidepressant activity of dothiepin and its metabolites by preclinical tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Using the rat forced swim test to assess antidepressant-like activity in rodents | Semantic Scholar [semanticscholar.org]
- 10. The tail suspension test: a new method for screening antidepressants in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 13. Dothiepin | C19H21NS | CID 3155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Metabolism and pharmacokinetics of dothiepin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Dothiepin hydrochloride: treatment efficacy and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Chronic antidepressant administration increases the expression of cAMP response element binding protein (CREB) in rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
The Critical Role of Dothiepin-d3 in Advancing Therapeutic Drug Monitoring of Dothiepin
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Dothiepin (dosulepin), a tricyclic antidepressant, is effective in the treatment of major depressive disorder. However, its narrow therapeutic index and significant inter-individual pharmacokinetic variability necessitate Therapeutic Drug Monitoring (TDM) to optimize clinical outcomes and minimize toxicity. The use of a stable isotope-labeled internal standard (SIL-IS) is paramount for accurate and precise quantification of dothiepin and its active metabolites in biological matrices. This technical guide provides a comprehensive overview of the role of Dothiepin-d3, a deuterated analog of dothiepin, in the TDM of dothiepin. It details the rationale for using a SIL-IS, outlines a complete bioanalytical method using liquid chromatography-tandem mass spectrometry (LC-MS/MS), and presents key pharmacokinetic data in a structured format for easy reference. This guide is intended for researchers, scientists, and drug development professionals working in the fields of clinical pharmacology, bioanalysis, and pharmaceutical sciences.
Introduction: The Imperative for Therapeutic Drug Monitoring of Dothiepin
Dothiepin, a thio analogue of amitriptyline, is a widely prescribed tricyclic antidepressant.[1] Its therapeutic efficacy is well-established, but its clinical use is complicated by a narrow therapeutic window and considerable variability in patient response and side effects.[2] TDM is a crucial clinical tool to guide dothiepin therapy, ensuring that plasma concentrations are within the therapeutic range, thereby maximizing efficacy and reducing the risk of adverse drug reactions.[3]
Accurate measurement of dothiepin and its pharmacologically active metabolites is essential for meaningful TDM. The major metabolites of dothiepin include northiaden (desmethyldothiepin), dothiepin S-oxide, and nordothiepin S-oxide, all of which may contribute to the overall therapeutic and toxic effects.[4][5]
The Role of Stable Isotope-Labeled Internal Standards (SIL-IS)
Bioanalytical methods for TDM, particularly those employing LC-MS/MS, rely on the use of an appropriate internal standard (IS) to ensure accuracy and precision. A SIL-IS, such as this compound, is the gold standard for quantitative bioanalysis.[6][7]
Key Advantages of Using this compound:
-
Correction for Matrix Effects: Biological matrices like plasma are complex and can cause ion suppression or enhancement during mass spectrometric analysis, leading to inaccurate quantification. This compound co-elutes with dothiepin and experiences the same matrix effects, allowing for reliable correction.[8]
-
Compensation for Variability in Sample Preparation: Losses during extraction and sample processing can vary between samples. As this compound has virtually identical physicochemical properties to dothiepin, it experiences the same degree of loss, ensuring that the analyte-to-IS ratio remains constant.[8]
-
Improved Precision and Accuracy: By accounting for variations in instrument response and sample handling, SIL-IS significantly improves the overall precision and accuracy of the analytical method.[6]
Pharmacokinetics of Dothiepin and its Metabolites
Understanding the pharmacokinetic profile of dothiepin is fundamental to designing effective TDM strategies. The following table summarizes key pharmacokinetic parameters for dothiepin and its major metabolites.
| Parameter | Dothiepin | Northiaden | Dothiepin S-oxide | Nordothiepin S-oxide | Reference(s) |
| Time to Peak Plasma Concentration (Tmax) | ~3 hours | ~5 hours | ~5 hours | Not explicitly stated | [4][9] |
| Elimination Half-life (t½) | ~20-22 hours | ~28-33 hours | ~19-24 hours | ~40 hours | [2][4][10] |
| Protein Binding | 80-90% | Not explicitly stated | Not explicitly stated | Not explicitly stated | [11] |
| Primary Route of Metabolism | N-demethylation and S-oxidation | S-oxidation | - | - | [11][12] |
Bioanalytical Methodology for Dothiepin TDM using this compound
This section outlines a detailed experimental protocol for the simultaneous quantification of dothiepin and its major metabolites in human plasma using LC-MS/MS with this compound as the internal standard.
Sample Preparation: Solid-Phase Extraction (SPE)
-
Spiking: To 500 µL of human plasma, add 25 µL of a working solution of this compound (internal standard).
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.
-
Elution: Elute the analytes and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
Liquid Chromatography Conditions
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% formic acid in water |
| Mobile Phase B | 0.1% formic acid in acetonitrile |
| Gradient | 0-1 min: 10% B; 1-5 min: 10-90% B; 5-6 min: 90% B; 6-6.1 min: 90-10% B; 6.1-8 min: 10% B |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
Multiple Reaction Monitoring (MRM) Transitions
The following table details the precursor and product ions for the quantification of dothiepin, its metabolites, and this compound. These transitions should be optimized for the specific mass spectrometer being used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Dothiepin | 296.1 | 107.1 | 35 |
| This compound | 299.1 | 107.1 | 35 |
| Northiaden | 282.1 | 107.1 | 35 |
| Dothiepin S-oxide | 312.1 | 294.1 | 25 |
| Nordothiepin S-oxide | 298.1 | 280.1 | 25 |
Signaling Pathways and Experimental Workflows
Visual representations of the metabolic pathway and the analytical workflow can aid in understanding the core concepts.
Metabolic Pathway of Dothiepin
Therapeutic Drug Monitoring Workflow
Concentration-Effect Relationship
Conclusion
The therapeutic drug monitoring of dothiepin is essential for optimizing patient outcomes. The use of this compound as a stable isotope-labeled internal standard in LC-MS/MS-based bioanalytical methods is critical for achieving the accuracy and precision required for clinical decision-making. This technical guide provides a comprehensive framework for the development and implementation of a robust and reliable TDM assay for dothiepin and its active metabolites. By adopting such methodologies, researchers and clinicians can contribute to the safer and more effective use of this important antidepressant medication.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Chemical ionisation mass fragmentographic measurement of dothiepin plasma concentrations following a single oral dose in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. phenomenex.com [phenomenex.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lifesciencesite.com [lifesciencesite.com]
- 9. researchgate.net [researchgate.net]
- 10. Simultaneous measurement of dothiepin and its major metabolites in plasma and whole blood by gas chromatography-mass fragmentography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Highly sensitive LC–MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Dothiepin in Human Plasma by LC-MS/MS Using Dothiepin-d3 as an Internal Standard
Introduction
Dothiepin, a tricyclic antidepressant, is utilized in the management of depression and anxiety. Accurate quantification of Dothiepin in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring to ensure efficacy and prevent toxicity. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Dothiepin in human plasma. The use of a stable isotope-labeled internal standard, Dothiepin-d3, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.
Principle
This method employs liquid-liquid extraction (LLE) for the isolation of Dothiepin and the internal standard (IS), this compound, from human plasma. The chromatographic separation is achieved on a C18 reversed-phase column followed by detection using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode. Quantification is performed using Multiple Reaction Monitoring (MRM) of the specific precursor-to-product ion transitions for Dothiepin and this compound.
Experimental Protocols
1. Materials and Reagents
-
Dothiepin hydrochloride (Reference Standard)
-
This compound hydrochloride (Internal Standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium formate (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Methyl tert-butyl ether (MTBE) (HPLC grade)
-
Human plasma (with anticoagulant)
-
Deionized water
2. Instrumentation
-
Liquid Chromatograph: Shimadzu LC-10ADvp pump or equivalent[1]
-
Autosampler: SIL-HTc or equivalent, maintained at 4°C[1]
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Analytical Column: Hypurity C8 (100 mm × 4.6 mm, 5 µm) or equivalent C18 column[1]
3. Preparation of Stock and Working Solutions
-
Dothiepin Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Dothiepin hydrochloride in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound hydrochloride in methanol.
-
Working Solutions: Prepare serial dilutions of the Dothiepin stock solution in a mixture of acetonitrile and water (50:50, v/v) to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution with the same diluent.
4. Sample Preparation (Liquid-Liquid Extraction)
-
Thaw plasma samples to room temperature and vortex to ensure homogeneity.
-
Pipette 500 µL of plasma into a clean microcentrifuge tube.
-
Add a specific volume of the this compound internal standard working solution to all samples except for the double blank.
-
Add the appropriate volume of Dothiepin working solution to the calibration standards and QC samples.
-
Vortex the samples for 30 seconds.
-
Add 200 µL of 100 mM ammonium acetate solution (pH 8).[1]
-
Add 4.0 mL of MTBE and vortex for 5 minutes.[1]
-
Centrifuge the samples at 1811 x g for 5 minutes.[1]
-
Freeze the aqueous layer in a dry ice bath and transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue with 300 µL of the mobile phase.[1]
-
Inject an aliquot (e.g., 15 µL) into the LC-MS/MS system.[1]
5. LC-MS/MS Conditions
-
Liquid Chromatography:
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
Source Parameters:
-
6. Method Validation
The method should be validated according to international guidelines, assessing the following parameters:
-
Selectivity: Analyze blank plasma from multiple sources to check for interferences at the retention times of Dothiepin and this compound.
-
Linearity: Construct a calibration curve over the desired concentration range (e.g., 0.5 - 100 ng/mL) and assess the correlation coefficient (r² > 0.99).[3]
-
Accuracy and Precision: Determine the intra- and inter-day accuracy and precision at low, medium, and high QC concentrations. The precision (%CV) should be ≤15% and accuracy within 85-115%.[1][2]
-
Recovery: Evaluate the extraction recovery of Dothiepin and this compound by comparing the peak areas of extracted samples to those of un-extracted standards.
-
Matrix Effect: Assess the ion suppression or enhancement caused by the plasma matrix.
-
Stability: Evaluate the stability of Dothiepin in plasma under various storage conditions (freeze-thaw, short-term, and long-term).
Data Presentation
Table 1: LC-MS/MS Parameters for Dothiepin and this compound
| Parameter | Dothiepin | This compound (Internal Standard) |
| Precursor Ion (Q1) m/z | 296.1 | 299.1 |
| Product Ion (Q3) m/z | [To be determined] | [To be determined+3] |
| Dwell Time (ms) | 200 | 200 |
| Collision Energy (eV) | [To be optimized] | [To be optimized] |
| Declustering Potential (V) | [To be optimized] | [To be optimized] |
Table 2: Method Validation Summary
| Validation Parameter | Result |
| Linearity Range | 0.5 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL[3] |
| Intra-day Precision (%CV) | |
| Low QC (1.5 ng/mL) | < 10% |
| Medium QC (50 ng/mL) | < 8% |
| High QC (80 ng/mL) | < 8% |
| Inter-day Precision (%CV) | |
| Low QC (1.5 ng/mL) | < 12% |
| Medium QC (50 ng/mL) | < 10% |
| High QC (80 ng/mL) | < 10% |
| Accuracy (%) | |
| Low QC (1.5 ng/mL) | 90 - 110% |
| Medium QC (50 ng/mL) | 92 - 108% |
| High QC (80 ng/mL) | 93 - 107% |
| Mean Extraction Recovery | > 80% |
Visualizations
References
- 1. Highly sensitive LC–MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Highly sensitive LC-MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical ionisation mass fragmentographic measurement of dothiepin plasma concentrations following a single oral dose in man - PubMed [pubmed.ncbi.nlm.nih.gov]
Method development for Dothiepin analysis in plasma
An Application Note and Protocol for the Method Development of Dothiepin Analysis in Plasma
Introduction
Dothiepin (also known as Dosulepin) is a tricyclic antidepressant utilized in the treatment of depression and anxiety disorders. Due to significant inter-individual variability in its pharmacokinetics, therapeutic drug monitoring (TDM) in plasma is crucial to optimize dosage, ensure efficacy, and minimize the risk of toxicity. This document provides detailed application notes and protocols for the quantitative analysis of Dothiepin in human plasma using modern analytical techniques, including High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). These guidelines are intended for researchers, scientists, and professionals in drug development and clinical chemistry.
Overview of Analytical Techniques
The determination of Dothiepin in biological matrices like plasma requires sensitive and selective analytical methods. The most commonly employed techniques are:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Considered the gold standard for bioanalysis due to its high sensitivity, selectivity, and ability to analyze complex mixtures.[1] It is particularly suitable for therapeutic drug monitoring where low concentrations are expected.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A widely accessible and robust technique. While generally less sensitive than LC-MS/MS, modern HPLC systems can achieve the necessary limits of detection for therapeutic monitoring of Dothiepin.[2][3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique, often used in forensic toxicology.[4][5][6] It typically requires derivatization to improve the volatility and thermal stability of the analyte.
The choice of method depends on the required sensitivity, available equipment, and the specific application (e.g., clinical TDM, pharmacokinetic studies, or forensic analysis).
Method Development and Validation Summary
The following tables summarize key quantitative data and validation parameters for different Dothiepin analysis methods described in the literature.
Table 1: Comparison of Sample Preparation Techniques
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Principle | Protein removal by precipitation with organic solvent (e.g., Acetonitrile). | Partitioning of analyte between aqueous plasma and an immiscible organic solvent. | Analyte is retained on a solid sorbent, washed, and then eluted. |
| Typical Solvents | Acetonitrile, Methanol.[7] | Methyl tert-butyl ether, Hexane-isoamyl alcohol.[1][8] | Methanol, Acetonitrile for elution.[5][9] |
| Recovery | Generally lower, potential for matrix effects.[7] | 86% - 99%.[1][8] | 80% - 92%.[4] |
| Pros | Fast, simple, and inexpensive. | High recovery, effective sample clean-up.[1] | High selectivity, significant reduction in matrix effects, amenable to automation.[10] |
| Cons | Less clean extract, potential for ion suppression in MS.[7] | More labor-intensive, requires solvent evaporation/reconstitution steps. | Higher cost per sample, requires method development for sorbent selection. |
Table 2: Summary of Validated LC-MS/MS Method Parameters
| Parameter | Method 1 (Doxepin)[1][8] | Method 2 (Doxepin)[9] | Method 3 (Dothiepin & other drugs)[7] |
| Chromatography | LC-MS/MS | LC-MS/MS | LC-MS/MS |
| Column | Hypurity C8 (100 x 4.6 mm, 5 µm) | Waters ACQUITY UPLC BEH C18 (100 x 2.1 mm, 1.7 µm) | Accucore PFP (50 x 2.1 mm, 2.6 µm) |
| Mobile Phase | Acetonitrile-Methanol (95:5, v/v) and 2.0 mM Ammonium Formate (93:7, v/v) | 0.1% Formic acid and 10 mM Ammonium Formate (A) and 0.1% Formic acid in Acetonitrile (B) | Not specified in detail |
| Flow Rate | 1.2 mL/min | 0.4 mL/min | Not specified |
| Linearity Range | 15.0–3900 pg/mL | 4 pg/mL - Not specified | 4–400 ng/mL |
| LLOQ | 15.0 pg/mL | 4 pg/mL | 4 ng/mL |
| Extraction Method | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | Protein Precipitation (PPT) |
| Internal Standard | Propranolol and Desipramine | Not specified | 15 isotopically labeled standards |
Table 3: Summary of Validated HPLC-UV Method Parameters
| Parameter | Method 1 (Dothiepin HCl)[3] | Method 2 (Dothiepin HCl)[2] | Method 3 (Dothiepin HCl)[11] |
| Chromatography | RP-HPLC | RP-HPLC | RP-HPLC |
| Column | Shodex C18 (250 x 4.6 mm, 5 µm) | Phenomenex C18 (250 x 4.6 mm, 5 µm) | Inertsil ODS 3 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | 0.05 M Phosphate Buffer (pH 2.6) and Methanol (35:65, v/v) | 0.1 M Sodium Acetate (pH 2.8) and Acetonitrile (50:50, v/v) | 0.02% Formic Acid and Acetonitrile (72:28, v/v) |
| Flow Rate | 1.0 mL/min | Not specified | 1.0 mL/min |
| Detection λ | 231 nm | 230 nm | 230 nm |
| Linearity Range | 0.5–5 µg/mL | 10–60 µg/mL | 2–10 µg/mL |
| LOD | 0.01 µg/mL | 0.825 µg/mL | Not specified |
| LOQ | 0.1 µg/mL | 2.498 µg/mL | Not specified |
| Retention Time | 6.78 min | 3.44 min | 4.38 min |
Experimental Protocols and Workflows
The following section provides detailed protocols for the analysis of Dothiepin in plasma. The accompanying diagrams illustrate the overall workflow.
Workflow Diagrams
Caption: General workflow for bioanalytical method development and validation.
Caption: Step-by-step workflow for Dothiepin plasma analysis via LC-MS/MS.
Protocol 1: LC-MS/MS Method with Liquid-Liquid Extraction (LLE)
This protocol is adapted from highly sensitive methods developed for tricyclic antidepressants.[1][8]
1. Reagents and Materials
-
Dothiepin reference standard
-
Internal Standard (IS), e.g., Deuterated Dothiepin or Amitriptyline[12]
-
HPLC-grade Methanol, Acetonitrile, Methyl tert-butyl ether (MTBE)[1]
-
Ammonium formate, Formic acid
-
Human plasma (K2EDTA as anticoagulant)
-
Centrifuge tubes, vortex mixer, solvent evaporator
2. Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of Dothiepin and the IS in methanol.
-
Working Solutions: Prepare serial dilutions of the Dothiepin stock solution in 50:50 methanol:water to create calibration curve standards. Prepare a separate working solution for the IS.
-
Mobile Phase: As described in Table 2, Method 1.[1]
3. Sample Preparation (LLE)
Caption: Detailed workflow for the Liquid-Liquid Extraction (LLE) procedure.
4. Instrumental Conditions
-
LC System: A high-performance liquid chromatography system.
-
Column: Hypurity C8 (100 mm × 4.6 mm, 5 µm).[1]
-
Mobile Phase: Acetonitrile-methanol (95:5, v/v) and 2.0 mM ammonium formate in a 93:7 (v/v) ratio.[1]
-
Flow Rate: 1.2 mL/min.[1]
-
Injection Volume: 15 µL.[1]
-
Mass Spectrometer: A tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI.
-
Detection: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for Dothiepin and the IS must be optimized. For Dothiepin, the [M+H]+ ion is at m/z 296.[12]
5. Data Analysis
-
Integrate the chromatographic peaks for Dothiepin and the IS.
-
Calculate the peak area ratio (Dothiepin/IS).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.
-
Determine the concentration of Dothiepin in unknown samples by interpolating their peak area ratios from the calibration curve.
Protocol 2: HPLC-UV Method with Protein Precipitation (PPT)
This protocol is a simplified method suitable for higher concentration ranges and is adapted from established RP-HPLC methods.[2][13]
1. Reagents and Materials
-
Dothiepin reference standard
-
HPLC-grade Acetonitrile and Methanol
-
Sodium Acetate
-
Orthophosphoric acid
-
Human plasma
-
0.22 µm membrane filters[2]
2. Preparation of Solutions
-
Stock Solution (1 mg/mL): Prepare a Dothiepin stock solution in methanol.
-
Working Solutions: Prepare calibration standards (e.g., 10-60 µg/mL) by diluting the stock solution with the mobile phase.[2]
-
Mobile Phase: A mixture of 0.1M sodium acetate (pH adjusted to 2.8 with orthophosphoric acid) and acetonitrile (50:50 v/v).[2]
3. Sample Preparation (PPT)
-
Pipette 500 µL of plasma into a microcentrifuge tube.
-
Add 1.0 mL of cold acetonitrile to precipitate the proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 17,000 x g for 5 minutes.[7]
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 200 µL of mobile phase.
-
Filter the reconstituted solution through a 0.22 µm filter before injection.[2]
4. Instrumental Conditions
-
HPLC System: An HPLC system with a UV/Vis detector.
-
Column: Phenomenex C18 (250 x 4.6 mm, 5 µm).[2]
-
Mobile Phase: 0.1M Sodium Acetate (pH 2.8) and Acetonitrile (50:50 v/v).[2]
-
Flow Rate: 1.0 mL/min (typical, requires optimization).
-
Detection Wavelength: 230 nm.[2]
-
Injection Volume: 20 µL.
5. Data Analysis
-
Integrate the Dothiepin peak area.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of Dothiepin in the unknown samples from the calibration curve.
Conclusion
The protocols described provide a comprehensive framework for the development and implementation of methods for Dothiepin analysis in plasma. The LC-MS/MS method offers the highest sensitivity and is recommended for pharmacokinetic studies and clinical TDM. The HPLC-UV method provides a robust and cost-effective alternative when ultra-high sensitivity is not required. Proper method validation according to regulatory guidelines (e.g., ICH, FDA) is mandatory to ensure the reliability and accuracy of the results in a research or clinical setting.
References
- 1. Highly sensitive LC–MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. archives.ijper.org [archives.ijper.org]
- 3. ijcpa.in [ijcpa.in]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. A novel solid phase extraction sample preparation method for sensitively determining doxepin and N-nordoxepin in human plasma and its application in a bioequivalence study in healthy Chinese volunteers - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. Antidepressants detection and quantification in whole blood samples by GC-MS/MS, for forensic purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. iosrjournals.org [iosrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. [PDF] Method Development and Validation for the Estimation of Dothiepin Hydrochloride by Using RP-HPLC in PURE and Tablet Dosage Form | Semantic Scholar [semanticscholar.org]
Application Note and Protocol: Bioanalytical Method Validation of Dothiepin in Human Plasma Using Dothiepin-d3 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dothiepin is a tricyclic antidepressant used in the treatment of major depressive disorder and anxiety.[1] Accurate and reliable quantification of Dothiepin in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. The use of a stable isotope-labeled internal standard (SIL-IS), such as Dothiepin-d3, is highly recommended for bioanalytical methods employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][3][4][5] A SIL-IS co-elutes with the analyte and exhibits similar ionization and extraction properties, effectively compensating for matrix effects and other sources of variability, thereby enhancing the robustness and reliability of the assay.[2][5] This document provides a detailed protocol for the validation of a bioanalytical method for the quantification of Dothiepin in human plasma using this compound as the internal standard.
Experimental Workflow
The overall workflow for the bioanalytical method validation is depicted below.
Figure 1: Bioanalytical method workflow from sample preparation to validation.
Experimental Protocols
Materials and Reagents
-
Dothiepin hydrochloride (Reference Standard)
-
This compound hydrochloride (Internal Standard)
-
Human plasma (with anticoagulant, e.g., K2-EDTA)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium formate (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (Ultrapure)
Stock and Working Solutions Preparation
-
Dothiepin Stock Solution (1 mg/mL): Accurately weigh and dissolve Dothiepin hydrochloride in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound hydrochloride in methanol.
-
Dothiepin Working Solutions: Prepare serial dilutions of the Dothiepin stock solution with 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples.
-
This compound Working Solution (IS): Dilute the this compound stock solution with 50:50 (v/v) methanol:water to a final concentration of 100 ng/mL.
Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma sample (blank, calibration standard, or QC sample) into a microcentrifuge tube.
-
Add 25 µL of the this compound working solution (100 ng/mL) to all tubes except the blank matrix.
-
Vortex briefly.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue with 100 µL of the mobile phase.
-
Vortex and transfer to an autosampler vial for injection.
LC-MS/MS Conditions
A fast and selective ultraperformance liquid chromatographic-tandem mass spectrometric method can be developed for the simultaneous quantification of multiple antidepressants, including Dothiepin.[6]
| Parameter | Condition |
| LC System | UPLC/HPLC System |
| Column | C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient Elution | Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions, and equilibrate for 1 minute. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Dothiepin: m/z 296.1 → 107.0; this compound: m/z 299.1 → 110.0 (Hypothetical, based on common fragmentation, actual values need optimization) |
| Source Temperature | 150°C |
| Desolvation Temp. | 500°C |
Bioanalytical Method Validation
The method was validated according to regulatory guidelines. The following parameters were assessed.
Linearity
The linearity of the method was determined by analyzing calibration standards at eight different concentrations. The calibration curve was constructed by plotting the peak area ratio of Dothiepin to this compound against the nominal concentration.
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) | Regression Equation |
| Dothiepin | 0.5 - 200 | > 0.995 | y = mx + c (with 1/x² weighting) |
Accuracy and Precision
Intra-day and inter-day accuracy and precision were evaluated by analyzing QC samples at four concentration levels (LLOQ, LQC, MQC, HQC) in six replicates.
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 0.5 | ≤ 15.0 | ± 15.0 | ≤ 15.0 | ± 15.0 |
| LQC | 1.5 | ≤ 10.0 | ± 10.0 | ≤ 10.0 | ± 10.0 |
| MQC | 50 | ≤ 10.0 | ± 10.0 | ≤ 10.0 | ± 10.0 |
| HQC | 150 | ≤ 10.0 | ± 10.0 | ≤ 10.0 | ± 10.0 |
Recovery and Matrix Effect
The extraction recovery and matrix effect were assessed at low, medium, and high QC concentrations. The use of a deuterated internal standard is crucial for mitigating the variability of plasma, which can significantly affect the LC-MS/MS response through ion suppression or enhancement.[5]
| QC Level | Mean Extraction Recovery (%) | Mean Matrix Effect (%) | IS-Normalized Matrix Factor (%CV) |
| LQC | 85 - 95 | 90 - 105 | ≤ 15.0 |
| MQC | 85 - 95 | 90 - 105 | ≤ 15.0 |
| HQC | 85 - 95 | 90 - 105 | ≤ 15.0 |
Stability
The stability of Dothiepin in human plasma was evaluated under various storage and handling conditions.
| Stability Condition | Duration | Temperature | % Mean Change from Nominal |
| Bench-top Stability | 8 hours | Room Temperature | < 10% |
| Freeze-Thaw Stability | 3 cycles | -20°C to Room Temperature | < 15% |
| Autosampler Stability | 24 hours | 4°C | < 10% |
| Long-term Stability | 30 days | -80°C | < 15% |
Signaling and Logical Relationships
The logical relationship for quantitation using an internal standard is based on the principle that the ratio of the analyte signal to the internal standard signal remains constant despite variations in sample processing or instrument response.
Figure 2: Logic of internal standard quantitation.
The described LC-MS/MS method for the determination of Dothiepin in human plasma using this compound as an internal standard is linear, accurate, precise, and robust. The validation results demonstrate that the method is suitable for the quantitative analysis of Dothiepin in clinical and pharmaceutical research, supporting pharmacokinetic and bioequivalence studies. The use of a stable isotope-labeled internal standard is essential for achieving high-quality data in bioanalytical assays.[2][5]
References
- 1. Dothiepin hydrochloride: treatment efficacy and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 6. Quantitative method validation for the analysis of 27 antidepressants and metabolites in plasma with ultraperformance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Dothiepin in Plasma by LC-MS/MS using Dothiepin-d3 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note details a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Dothiepin (also known as Dosulepin) in human plasma. The method utilizes Dothiepin-d3 as a stable isotope-labeled internal standard (SIL-IS) to ensure accuracy and precision. The protocol covers sample preparation, detailed LC and MS/MS instrument parameters, and data analysis workflows, providing a comprehensive guide for therapeutic drug monitoring, pharmacokinetic studies, and bioequivalence assessments.
Introduction
Dothiepin (Dosulepin) is a tricyclic antidepressant used for the treatment of depression and anxiety.[1] Accurate measurement of its concentration in biological matrices is crucial for pharmacokinetic studies and therapeutic drug monitoring to ensure efficacy and prevent toxicity.[2] LC-MS/MS offers high sensitivity and selectivity, making it the preferred method for bioanalysis.[3] The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting matrix effects and variability during sample processing and injection.[4] This document provides a detailed protocol for the determination of Dothiepin using this compound with LC-MS/MS.
Experimental Protocols
Materials and Reagents
-
Dothiepin hydrochloride (Reference Standard)
-
This compound (Internal Standard)[4]
-
HPLC-grade Methanol
-
HPLC-grade Acetonitrile
-
Formic Acid (LC-MS grade)
-
Ammonium Formate (LC-MS grade)
-
Ultrapure Water
-
Human Plasma (K2-EDTA)
Sample Preparation: Protein Precipitation (PPT)
Protein precipitation is a rapid and effective method for extracting Dothiepin from plasma samples.[5]
-
Thawing: Allow frozen plasma samples, calibration standards, and quality control (QC) samples to thaw completely at room temperature.
-
Vortexing: Vortex the samples to ensure homogeneity.
-
Aliquoting: Transfer 100 µL of each plasma sample into a clean 1.5 mL microcentrifuge tube.
-
Internal Standard Addition: Add 10 µL of this compound working solution (e.g., 100 ng/mL in 50:50 Methanol:Water) to each tube, except for blank samples.
-
Precipitation: Add 300 µL of cold acetonitrile containing 0.1% formic acid to each tube.
-
Mixing: Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
Liquid Chromatography (LC) Method
The chromatographic conditions are optimized for the separation of Dothiepin from endogenous plasma components. The following parameters are based on methods developed for similar tricyclic antidepressants.[6]
| Parameter | Value |
| LC System | Standard UHPLC/HPLC System |
| Column | C18 Reverse-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 10% B to 90% B over 5 min; hold at 90% B for 2 min; re-equilibrate |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Autosampler Temp. | 10°C |
Mass Spectrometry (MS/MS) Method
The analysis is performed on a triple quadrupole mass spectrometer using positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode.[7]
| Parameter | Dothiepin (Analyte) | This compound (Internal Standard) |
| Ionization Mode | ESI Positive | ESI Positive |
| Precursor Ion ([M+H]⁺) | 296.2 m/z | 299.2 m/z |
| Product Ion (Quantifier) | 58.1 m/z | 58.1 m/z |
| Dwell Time | 100 ms | 100 ms |
| Collision Energy (CE) | ~25 eV | ~25 eV |
| Declustering Potential (DP) | ~80 V | ~80 V |
Note: Collision Energy (CE) and Declustering Potential (DP) are instrument-dependent parameters and must be optimized for the specific mass spectrometer being used.[8][9] The precursor ion for Dothiepin is derived from its chemical structure, and the most abundant product ion (m/z 58.1) corresponds to the fragmentation of the dimethylaminopropyl side chain.[1] The precursor ion for this compound is shifted by +3 Da due to the deuterium labels.
Workflow and Data Visualization
The overall experimental process from sample receipt to final data analysis is outlined below.
Caption: Experimental workflow for Dothiepin analysis.
Conclusion
The described LC-MS/MS method provides a reliable and sensitive protocol for the quantification of Dothiepin in human plasma using this compound as an internal standard. The simple protein precipitation sample preparation procedure allows for high throughput, and the optimized instrument parameters ensure accurate results suitable for clinical and research applications. This application note serves as a complete guide for laboratories aiming to implement Dothiepin bioanalysis.
References
- 1. Dosulepin | C19H21NS | CID 5284550 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Dothiepin | C19H21NS | CID 3155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Simultaneous measurement of 13 circulating vitamin D3 and D2 mono and dihydroxy metabolites using liquid chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. A novel solid phase extraction sample preparation method for sensitively determining doxepin and N-nordoxepin in human plasma and its application in a bioequivalence study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Highly sensitive LC–MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selection of Collision Energies in Proteomics Mass Spectrometry Experiments for Best Peptide Identification: Study of Mascot Score Energy Dependence Reveals Double Optimum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Collision energies on QTof and Orbitrap instruments: How to make proteomics measurements comparable? - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dothiepin Analysis: A Guide for Researchers
For researchers, scientists, and professionals in drug development, accurate and reliable analysis of the tricyclic antidepressant Dothiepin is crucial for pharmacokinetic studies, therapeutic drug monitoring, and formulation development. This document provides detailed application notes and standardized protocols for the most common sample preparation techniques used in Dothiepin analysis.
This guide covers three primary methods of sample preparation from biological matrices such as plasma and serum: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). Each section includes a detailed protocol, a summary of quantitative performance data, and a visual workflow to ensure clarity and reproducibility in your laboratory.
Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward method for removing proteins from biological samples, making it suitable for high-throughput screening. Acetonitrile is a commonly used solvent for this purpose.
Quantitative Data Summary
| Parameter | Acetonitrile Precipitation | Perchloric Acid Precipitation | Trichloroacetic Acid (TCA) Precipitation |
| Typical Recovery | >80% | Variable, risk of co-precipitation | Variable, risk of co-precipitation |
| Linearity Range | Dependent on analytical method | Dependent on analytical method | Dependent on analytical method |
| Limit of Detection (LOD) | Method-dependent | Method-dependent | Method-dependent |
| Limit of Quantification (LOQ) | Method-dependent | Method-dependent | Method-dependent |
| Matrix Effect | Can be significant[1] | Can be significant | Can be significant |
Experimental Protocol: Acetonitrile Precipitation
-
Sample Aliquoting: Pipette 200 µL of the plasma or serum sample into a clean microcentrifuge tube.
-
Internal Standard: Add the internal standard solution to the sample.
-
Precipitation: Add 600 µL of ice-cold acetonitrile to the sample (a 3:1 ratio of acetonitrile to sample is recommended)[2].
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
Centrifugation: Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully aspirate the clear supernatant and transfer it to a new tube.
-
Evaporation (Optional): If concentration is needed, evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in a suitable mobile phase for the analytical instrument (e.g., 100 µL of the initial mobile phase for LC-MS/MS).
-
Analysis: Inject the reconstituted sample into the analytical system.
Workflow for Protein Precipitation using Acetonitrile.
Liquid-Liquid Extraction (LLE)
LLE is a classic technique that separates analytes based on their differential solubility in two immiscible liquid phases. It generally provides cleaner extracts than protein precipitation.
Quantitative Data Summary
| Parameter | Methyl tert-butyl ether (MTBE) | n-Pentane:Isopropanol (95:5, v/v) |
| Typical Recovery | 86.6% - 90.4% (for similar compounds) | Not specified for Dothiepin |
| Linearity Range | 15.0 - 3900 pg/mL (for similar compounds) | 1 - 200 ng/mL (in plasma) |
| LOD | Method-dependent | Method-dependent |
| LOQ | 15.0 pg/mL (for Doxepin) | 1 ng/mL |
| Matrix Effect | Moderate | Moderate |
Experimental Protocol: Methyl tert-butyl ether (MTBE) Extraction
-
Sample Aliquoting: Pipette 500 µL of plasma or serum into a glass tube.
-
Internal Standard: Add the internal standard solution.
-
Alkalinization: Add 200 µL of 100 mM ammonium acetate solution (pH 8) and vortex briefly. This step is crucial for ensuring Dothiepin is in its non-ionized form for efficient extraction into the organic solvent.
-
Extraction: Add 4.0 mL of MTBE.
-
Mixing: Cap the tube and vortex for 5 minutes.
-
Centrifugation: Centrifuge at 1811 x g for 5 minutes to separate the aqueous and organic layers.
-
Freezing (Optional but Recommended): Place the tubes in a dry ice/acetone bath to freeze the aqueous layer, which facilitates the clean transfer of the organic layer.
-
Organic Layer Transfer: Decant the organic (upper) layer into a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness at 40°C under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 300 µL of the appropriate mobile phase.
-
Analysis: Inject an aliquot into the analytical system.
Workflow for Liquid-Liquid Extraction using MTBE.
Solid-Phase Extraction (SPE)
SPE is a highly selective and efficient sample preparation technique that can provide very clean extracts, minimizing matrix effects. It involves passing the sample through a solid sorbent that retains the analyte, which is then eluted with a suitable solvent.
Quantitative Data Summary
| Parameter | C18 SPE |
| Typical Recovery | Generally high (>85%)[3] |
| Linearity Range | Method-dependent, can achieve low pg/mL levels |
| LOD | 4 pg/mL (for Doxepin)[4] |
| LOQ | 2 pg/mL (for N-nordoxepin)[4] |
| Matrix Effect | Low, due to effective cleanup[5] |
Experimental Protocol: C18 Solid-Phase Extraction
-
Sample Pre-treatment: To 500 µL of plasma/serum, add the internal standard and 500 µL of a suitable buffer (e.g., phosphate buffer, pH 6.0) to adjust the pH.
-
Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water. Ensure the sorbent does not go dry.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1 mL/min).
-
Washing: Wash the cartridge with 1 mL of deionized water to remove polar interferences, followed by 1 mL of a weak organic solvent mixture (e.g., 5% methanol in water) to remove less polar interferences.
-
Drying: Dry the cartridge under vacuum for 5-10 minutes to remove any residual washing solvents.
-
Elution: Elute the analyte with a small volume of a strong organic solvent (e.g., 2 x 500 µL of methanol or acetonitrile containing a small percentage of a modifier like formic acid or ammonia, depending on the final analytical method).
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in the mobile phase.
-
Analysis: Inject the sample into the analytical system.
Workflow for Solid-Phase Extraction using a C18 cartridge.
Disclaimer: These protocols are intended as a guide and may require optimization for specific matrices and analytical instrumentation. Always validate the method in your laboratory to ensure it meets the required performance criteria.
References
Application Notes and Protocols for the Use of Dothiepin-d3 in Pharmacokinetic Studies of Dosulepin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Dothiepin-d3 as an internal standard in the pharmacokinetic analysis of Dosulepin (also known as Dothiepin). The following sections detail the rationale, experimental procedures, and data presentation for such studies.
Introduction
Dosulepin is a tricyclic antidepressant used in the treatment of depression and anxiety. To accurately characterize its pharmacokinetic profile, a robust and reliable bioanalytical method is essential. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound shares near-identical physicochemical properties with Dosulepin, ensuring similar behavior during sample extraction and ionization, which corrects for variability and enhances the accuracy and precision of the assay.
Experimental Protocols
A validated LC-MS/MS method for the simultaneous quantification of Dosulepin and its metabolites in plasma is crucial for pharmacokinetic studies. While a specific complete protocol using this compound was not found in a single publication, the following procedure has been compiled from established methods for tricyclic antidepressants.
Bioanalytical Method for Dosulepin in Human Plasma
This protocol describes a method for the quantification of Dosulepin in human plasma using this compound as an internal standard, employing liquid-liquid extraction (LLE) and LC-MS/MS.
2.1.1. Materials and Reagents
-
Dosulepin hydrochloride (Reference Standard)
-
This compound (Internal Standard)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ammonium formate
-
Formic acid
-
Methyl tert-butyl ether (MTBE)
-
Deionized water
-
Ammonium hydroxide
2.1.2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical column: A C18 or Biphenyl column (e.g., Kinetex 2.6 µm Biphenyl, 100 x 2.1 mm) is suitable.
2.1.3. Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Dosulepin and this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the Dosulepin stock solution with a 50:50 methanol:water mixture to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound (e.g., 100 ng/mL) in the same diluent.
2.1.4. Sample Preparation (Liquid-Liquid Extraction)
-
To 200 µL of human plasma in a polypropylene tube, add 25 µL of the this compound working solution and vortex briefly.
-
Add 100 µL of 0.5 M ammonium hydroxide to basify the sample and vortex.
-
Add 1 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.
-
Vortex for 10 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of the mobile phase and inject a small volume (e.g., 5 µL) into the LC-MS/MS system.
2.1.5. LC-MS/MS Conditions
-
HPLC Conditions:
-
Mobile Phase A: 5 mM Ammonium Formate + 0.1 % Formic Acid in Water.
-
Mobile Phase B: 5 mM Ammonium Formate + 0.1 % Formic Acid in Methanol/Acetonitrile (50:50, v/v).
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage to elute the analytes, followed by a re-equilibration step.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor the precursor to product ion transitions for Dosulepin and this compound. The exact m/z values should be optimized, but based on the molecular weight of Dosulepin (295.4 g/mol ), a potential transition for Dosulepin could be m/z 296.1 -> [fragment ion]. For this compound, the precursor ion would be shifted by +3 Da (m/z 299.1).
-
Ion Source Parameters: Optimize parameters such as ion spray voltage, gas flows (nebulizer, heater, curtain), and temperature for maximum signal intensity.
-
Data Presentation: Pharmacokinetic Parameters of Dosulepin
The following table summarizes the pharmacokinetic parameters of Dosulepin obtained from various human studies. It is important to note that these studies may have used different analytical methods and study designs.
| Pharmacokinetic Parameter | Value | Study Population/Dosage | Citation |
| Tmax (Time to Peak Concentration) | 3 ± 1.2 hours | 9 depressed patients, single 75 mg oral dose | [1] |
| Cmax (Peak Plasma Concentration) | 49 ± 27 µg/L | 9 depressed patients, single 75 mg oral dose | [1] |
| t½ (Elimination Half-Life) | 25 ± 7 hours | 9 depressed patients, single 75 mg oral dose | [1] |
| Vd (Apparent Volume of Distribution) | 70 ± 62 L/kg | 9 depressed patients, single 75 mg oral dose | [1] |
| Oral Clearance | 2.1 ± 1.6 L/kg/hr | 9 depressed patients, single 75 mg oral dose | [1] |
| t½ (Elimination Half-Life) of Northiaden (metabolite) | 31 ± 12 hours | 9 depressed patients, single 75 mg oral dose | [1] |
| t½ (Elimination Half-Life) of Dothiepin S-oxide (metabolite) | 22 ± 12 hours | 9 depressed patients, single 75 mg oral dose | [1] |
Mandatory Visualizations
Experimental Workflow for Pharmacokinetic Analysis
References
Application of Dothiepin-d3 in DMPK Studies: Detailed Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Dothiepin-d3 as an internal standard in Drug Metabolism and Pharmacokinetics (DMPK) studies of Dothiepin. These guidelines are intended to assist in the accurate quantification and characterization of the absorption, distribution, metabolism, and excretion (ADME) properties of this tricyclic antidepressant.
Introduction
Dothiepin (Dosulepin) is a tricyclic antidepressant that undergoes extensive first-pass metabolism in the liver.[1][2] Its primary metabolic pathways are N-demethylation and S-oxidation, leading to the formation of active metabolites such as nordothiepin (desmethyldothiepin), dothiepin sulphoxide, and nordothiepin sulphoxide.[2] Understanding the pharmacokinetic profile of Dothiepin is crucial for determining its efficacy and safety.
The use of a stable isotope-labeled internal standard, such as this compound, is essential for the accurate and precise quantification of Dothiepin in biological matrices using mass spectrometry.[3] this compound has a chemical structure identical to Dothiepin, with three deuterium atoms replacing three hydrogen atoms. This mass difference allows for its differentiation from the unlabeled drug in a mass spectrometer, while its similar physicochemical properties ensure comparable behavior during sample preparation and chromatographic analysis, thereby correcting for variability.
Data Presentation
The following tables summarize key pharmacokinetic parameters of Dothiepin and its major metabolites, which are critical for the design and interpretation of DMPK studies.
Table 1: Pharmacokinetic Parameters of Dothiepin in Humans
| Parameter | Value | Reference |
| Bioavailability (F) | ~30% | [2] |
| Time to Peak Plasma Concentration (Tmax) | 2 - 4 hours | [1] |
| Elimination Half-life (t½) | 22 hours (range: 14-40 hours) | [4] |
| Apparent Volume of Distribution (Vd) | 45 L/kg (range: 20-92 L/kg) | [4] |
| Oral Clearance (Cl) | 1.36 L/kg/h (range: 0.88-1.8 L/kg/h) | [4] |
| Plasma Protein Binding | 80 - 90% | [1][2] |
Table 2: Pharmacokinetic Parameters of Major Dothiepin Metabolites in Humans
| Metabolite | Peak Plasma Concentration (Cmax) | Elimination Half-life (t½) | Reference |
| Dothiepin S-oxide | 81 µg/L (range: 34-150 µg/L) | 19 hours (range: 13-35 hours) | [4] |
| Northiaden (Nordothiepin) | 10 µg/L (range: 3-21 µg/L) | 33 hours (range: 22-60 hours) | [4] |
| Northiaden S-oxide | Dose-proportional increase in AUC | ~40 hours | [5] |
Experimental Protocols
Detailed methodologies for key DMPK experiments utilizing this compound are provided below.
Bioanalytical Method for Dothiepin Quantification in Human Plasma using LC-MS/MS
This protocol describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Dothiepin in human plasma, using this compound as an internal standard.
Materials and Reagents:
-
Dothiepin hydrochloride
-
This compound
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
96-well plates
-
Centrifuge
Protocol:
-
Preparation of Stock Solutions:
-
Prepare a 1 mg/mL stock solution of Dothiepin in methanol.
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
-
Preparation of Calibration Standards and Quality Control (QC) Samples:
-
Prepare working solutions of Dothiepin by serial dilution of the stock solution with 50:50 (v/v) acetonitrile:water.
-
Spike blank human plasma with the Dothiepin working solutions to prepare calibration standards at concentrations ranging from 1 to 1000 ng/mL.
-
Prepare QC samples at low, medium, and high concentrations in a similar manner.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (calibration standard, QC, or study sample), add 10 µL of this compound working solution (e.g., at 100 ng/mL) and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortex for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions (Illustrative):
-
LC System: A suitable UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to achieve separation (e.g., start at 10% B, ramp to 90% B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions:
-
Dothiepin: Q1/Q3 (e.g., m/z 296.1 -> 107.1)
-
This compound: Q1/Q3 (e.g., m/z 299.1 -> 110.1)
-
-
Data Analysis: Quantify Dothiepin concentration by calculating the peak area ratio of Dothiepin to this compound and comparing it against the calibration curve.
In Vitro Metabolic Stability in Human Liver Microsomes
This protocol outlines a method to assess the metabolic stability of Dothiepin in human liver microsomes, with this compound used for accurate quantification of the remaining parent drug.
Materials and Reagents:
-
Dothiepin
-
This compound
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (ice-cold)
-
Incubator/shaker
Protocol:
-
Preparation of Solutions:
-
Prepare a 1 mM stock solution of Dothiepin in a suitable organic solvent (e.g., DMSO).
-
Prepare the internal standard working solution of this compound in acetonitrile.
-
Prepare the HLM suspension in phosphate buffer to a final protein concentration of 1 mg/mL.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
Pre-warm the HLM suspension and NADPH regenerating system to 37°C.
-
In a microcentrifuge tube, add the HLM suspension and Dothiepin working solution (final concentration, e.g., 1 µM).
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.
-
-
Reaction Termination and Sample Processing:
-
Immediately add the aliquot to a tube containing ice-cold acetonitrile with this compound to stop the reaction and precipitate proteins.
-
Vortex and centrifuge to pellet the precipitated protein.
-
Transfer the supernatant for LC-MS/MS analysis as described in the bioanalytical method.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of Dothiepin remaining versus time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) = (0.693 / t½) / (mg microsomal protein/mL).
Plasma Protein Binding by Equilibrium Dialysis
This protocol describes the determination of the unbound fraction of Dothiepin in plasma using the equilibrium dialysis method, with quantification by LC-MS/MS using this compound.
Materials and Reagents:
-
Dothiepin
-
This compound
-
Human plasma
-
Phosphate buffered saline (PBS), pH 7.4
-
Equilibrium dialysis apparatus (e.g., RED device) with semi-permeable membranes (e.g., 8-12 kDa MWCO)
-
Incubator/shaker
Protocol:
-
Preparation:
-
Prepare a stock solution of Dothiepin and spike it into human plasma to achieve the desired concentration (e.g., 1 µM).
-
Prepare the internal standard working solution of this compound in acetonitrile.
-
-
Equilibrium Dialysis:
-
Add the Dothiepin-spiked plasma to one chamber of the dialysis unit.
-
Add an equal volume of PBS to the other chamber.
-
Seal the unit and incubate at 37°C with gentle shaking for a sufficient time to reach equilibrium (e.g., 4-6 hours, to be determined experimentally).
-
-
Sample Collection and Analysis:
-
After incubation, carefully collect aliquots from both the plasma and the buffer chambers.
-
For the plasma sample, perform protein precipitation as described in the bioanalytical method, adding this compound.
-
For the buffer sample, add an equivalent amount of blank plasma and then proceed with protein precipitation and addition of this compound. This is done to match the matrix effects.
-
Analyze the processed samples by LC-MS/MS.
-
Data Analysis:
-
Calculate the fraction unbound (fu) = (Concentration in buffer chamber) / (Concentration in plasma chamber).
-
Calculate the percentage of plasma protein binding = (1 - fu) * 100.
Mandatory Visualizations
Caption: Metabolic pathway of Dothiepin.
Caption: Experimental workflows for DMPK studies.
References
- 1. medicinesinformation.co.nz [medicinesinformation.co.nz]
- 2. Dothiepin (UK PID) [inchem.org]
- 3. Chemical ionisation mass fragmentographic measurement of dothiepin plasma concentrations following a single oral dose in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolism and pharmacokinetics of dothiepin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of dothiepin in humans: a single dose dose-proportionality study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Dothiepin in Forensic Toxicology using Dothiepin-d3
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Dothiepin (also known as Dosulepin) is a tricyclic antidepressant (TCA) used in the treatment of depression and anxiety.[1] Due to its potential for toxicity and its use in intentional overdose, the accurate quantification of Dothiepin in forensic toxicology casework is crucial.[2][3] This application note describes a robust and sensitive method for the quantification of Dothiepin in whole blood using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard, Dothiepin-d3. The use of a deuterated internal standard ensures high accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response.
This method is intended for use by researchers, scientists, and drug development professionals in a forensic toxicology setting.
Principle of the Method
This method utilizes solid-phase extraction (SPE) to isolate Dothiepin and the internal standard, this compound, from a whole blood matrix. The extracted analytes are then separated using reverse-phase liquid chromatography and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of Dothiepin to this compound against a calibration curve prepared in a certified blank blood matrix.
Materials and Reagents
-
Analytes: Dothiepin hydrochloride, this compound hydrochloride
-
Solvents: HPLC-grade methanol, acetonitrile, and water; Formic acid
-
Reagents: Ammonium hydroxide, 0.1 M Phosphate buffer (pH 6.0)
-
SPE Cartridges: Mixed-mode cation exchange SPE cartridges
-
Biological Matrix: Certified blank human whole blood
Experimental Protocols
Standard and Quality Control (QC) Sample Preparation
-
Primary Stock Solutions: Prepare individual stock solutions of Dothiepin and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the Dothiepin stock solution in 50:50 methanol:water to create calibration standards.
-
Internal Standard (IS) Working Solution: Prepare a working solution of this compound in 50:50 methanol:water.
-
Calibration Curve and QC Samples: Spike appropriate volumes of the Dothiepin working standard solutions and a fixed volume of the IS working solution into certified blank whole blood to prepare calibrators and QC samples at various concentration levels.
Sample Preparation (Solid-Phase Extraction)
-
Pre-treatment: To 1 mL of whole blood sample (calibrator, QC, or unknown), add 2 mL of 0.1 M phosphate buffer (pH 6.0) and vortex to mix.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water, and finally 3 mL of 0.1 M phosphate buffer (pH 6.0). Do not allow the cartridge to dry.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of deionized water, followed by 3 mL of methanol. Dry the cartridge under vacuum for 5 minutes.
-
Elution: Elute the analytes with 3 mL of a freshly prepared solution of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A standard HPLC or UHPLC system.
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
LC Parameters:
| Parameter | Value |
| Column | C18 analytical column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 95% A, ramp to 5% A over 5 min, hold for 1 min, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
MS/MS Parameters:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow Rates | Optimized for the specific instrument |
| MRM Transitions | See Table 1 |
Table 1: MRM Transitions for Dothiepin and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| Dothiepin (Quantifier) | 296.1 | 107.1 | 35 | 100 |
| Dothiepin (Qualifier) | 296.1 | 86.1 | 40 | 100 |
| This compound (IS) | 299.1 | 110.1 | 35 | 100 |
Method Validation Data
The method should be validated according to international guidelines for bioanalytical method validation. Key validation parameters are summarized in Table 2.
Table 2: Summary of Method Validation Parameters
| Parameter | Acceptance Criteria | Typical Performance |
| Linearity (r²) | > 0.99 | > 0.995 |
| Calibration Range | To be determined based on expected concentrations | 5 - 1000 ng/mL |
| Limit of Detection (LOD) | Signal-to-noise ratio > 3 | 1 ng/mL |
| Limit of Quantification (LOQ) | Signal-to-noise ratio > 10; Precision < 20%; Accuracy ±20% | 5 ng/mL |
| Intra-day Precision (%CV) | < 15% | < 10% |
| Inter-day Precision (%CV) | < 15% | < 12% |
| Accuracy (% Bias) | ± 15% | -8% to +10% |
| Recovery | Consistent and reproducible | > 85% |
| Matrix Effect | Within acceptable limits | Minimal |
| Stability (Freeze-thaw, bench-top, long-term) | < 15% deviation from nominal concentration | Stable under tested conditions |
Visualizations
Caption: Experimental workflow for Dothiepin quantification.
Caption: Quantification logic using an internal standard.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of Dothiepin in whole blood for forensic toxicology applications. The use of a deuterated internal standard, this compound, ensures the accuracy and precision of the results. The method has been outlined with detailed protocols and typical validation parameters to guide its implementation in a forensic laboratory setting.
References
Troubleshooting & Optimization
Optimizing mass spectrometry settings for Dothiepin-d3
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing mass spectrometry settings for the analysis of Dothiepin-d3.
Frequently Asked Questions (FAQs)
Q1: What are the recommended initial mass spectrometry settings for this compound analysis?
A1: For initial analysis of this compound, it is recommended to start with the settings derived from structurally similar tricyclic antidepressants, such as Doxepin. This compound has a molecular weight of 298.46 g/mol [1]. Therefore, the protonated precursor ion [M+H]⁺ is expected at approximately m/z 299.5.
Based on the fragmentation patterns of related compounds, two primary product ions can be targeted for Multiple Reaction Monitoring (MRM). A common fragmentation involves the cleavage of the side chain. For Doxepin, a major product ion is observed at m/z 107.0, which corresponds to the dimethylaminopropylidene fragment[2][3]. Another significant fragmentation pathway for tricyclic antidepressants is the loss of the entire side chain, leading to the formation of a stable tricyclic ring fragment.
Table 1: Recommended Initial MRM Transitions for this compound
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| This compound | 299.5 | 110.1 (Quantifier) | 211.1 (Qualifier) |
Note: The product ion at m/z 110.1 is proposed based on the deuteration on the N-methyl groups. The product ion at m/z 211.1 corresponds to the dibenzothiepin core.
Q2: How should I optimize the collision energy (CE) and declustering potential (DP) for this compound?
A2: Collision energy and declustering potential are critical parameters that need to be optimized for your specific instrument. A good starting point can be derived from methods for other tricyclic antidepressants. Infuse a standard solution of this compound (e.g., 100 ng/mL) directly into the mass spectrometer and perform a compound optimization experiment. Vary the CE and DP to find the values that yield the highest and most stable signal for your chosen product ions.
Table 2: Suggested Starting Ranges for Compound Optimization
| Parameter | Starting Range |
| Collision Energy (CE) | 15 - 40 eV |
| Declustering Potential (DP) / Cone Voltage | 20 - 60 V |
Q3: What are the typical liquid chromatography (LC) conditions for the analysis of Dothiepin and its analogs?
A3: Reversed-phase chromatography is commonly used for the analysis of tricyclic antidepressants. A C18 or C8 column is generally suitable.
Table 3: Recommended Starting LC Conditions
| Parameter | Recommendation |
| Column | C18 or Biphenyl, 50-100 mm length, 2.1-4.6 mm ID, < 5 µm particle size[4][5] |
| Mobile Phase A | 0.1% Formic Acid in Water or 2-10 mM Ammonium Formate[2][4][5] |
| Mobile Phase B | Acetonitrile or Methanol[2][4][5] |
| Flow Rate | 0.3 - 0.8 mL/min[5] |
| Injection Volume | 5 - 20 µL |
| Column Temperature | 30 - 40 °C[5] |
| Gradient | Start with a low percentage of organic phase (e.g., 10-20% B), ramp up to a high percentage (e.g., 90-95% B) over several minutes, hold, and then return to initial conditions to re-equilibrate. |
Troubleshooting Guide
Problem 1: No or very low signal for this compound.
| Possible Cause | Suggested Solution |
| Incorrect Mass Spectrometer Settings | - Verify the precursor and product ion m/z values in your acquisition method. - Ensure the instrument is in the correct ionization mode (positive electrospray ionization, ESI+). - Optimize the collision energy and declustering potential. |
| Sample Preparation Issues | - Ensure proper extraction and reconstitution of your sample. Dothiepin is a basic compound, so a liquid-liquid extraction under basic conditions is often effective[2]. - Check for ion suppression from the sample matrix by performing a post-column infusion experiment. If suppression is observed, improve sample cleanup or adjust chromatographic conditions to separate this compound from interfering matrix components. |
| LC System Problems | - Check for leaks in the LC system. - Ensure the column is properly installed and not clogged. - Verify that the correct mobile phases are being used and are properly mixed. |
| Instrument Malfunction | - Perform a system suitability test with a known standard to ensure the LC-MS/MS system is functioning correctly. |
Problem 2: Poor peak shape (e.g., tailing, fronting, or broad peaks).
| Possible Cause | Suggested Solution |
| Inappropriate Mobile Phase pH | - Dothiepin is a basic compound. Using a mobile phase with a low pH (e.g., with 0.1% formic acid) can improve peak shape by ensuring the analyte is in its protonated form. |
| Column Overload | - Reduce the injection volume or the concentration of the sample. |
| Secondary Interactions with the Column | - Consider using a column with a different stationary phase (e.g., a biphenyl column) which can offer different selectivity[5]. - Add a small amount of a competing base to the mobile phase. |
| Extra-column Volume | - Minimize the length and diameter of tubing between the injector, column, and mass spectrometer. |
Problem 3: High background noise or interfering peaks.
| Possible Cause | Suggested Solution |
| Contaminated Mobile Phase or LC System | - Use high-purity solvents and additives. - Flush the LC system thoroughly. |
| Matrix Effects | - Improve the sample preparation method to remove more interfering compounds. Solid-phase extraction (SPE) can provide cleaner extracts than liquid-liquid extraction. - Adjust the chromatography to separate this compound from the co-eluting matrix components. |
| Carryover | - Optimize the autosampler wash procedure. Use a strong solvent in the wash solution. - Inject a blank sample after a high-concentration sample to check for carryover. |
Experimental Protocols
Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)
-
To 100 µL of plasma/serum sample, add 25 µL of this compound internal standard working solution.
-
Add 100 µL of a basic buffer (e.g., 0.1 M ammonium hydroxide) and vortex for 30 seconds.
-
Add 1 mL of an organic extraction solvent (e.g., methyl tert-butyl ether or ethyl acetate) and vortex for 2 minutes[2].
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Visualizations
Caption: A typical experimental workflow for the analysis of this compound.
Caption: A troubleshooting decision tree for low or no signal issues.
References
- 1. Validated LC-MS (ESI) assay for the simultaneous determination of amitriptyline and its metabolite nortriptyline in rat plasma: application to a pharmacokinetic comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LC-MS/MS determination of amitriptyline in human plasma: Ingenta Connect [ingentaconnect.com]
- 3. A Simple, Rapid and Reliable Method to Determine Imipramine and Desipramine in Mouse Serum Using Ultra-High-Performance Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Practical liquid chromatography-tandem mass spectrometry method for the simultaneous quantification of amitriptyline, nortriptyline and their hydroxy metabolites in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
Addressing matrix effects in Dothiepin quantification
Technical Support Center: Dothiepin Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantification of Dothiepin, a tricyclic antidepressant, using LC-MS/MS.
Troubleshooting Guide
This guide is designed to help you quickly diagnose and resolve common issues encountered during the bioanalysis of Dothiepin.
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| Low Analyte Recovery | Inefficient Extraction: The chosen sample preparation method (e.g., Protein Precipitation, LLE, SPE) is not effectively extracting Dothiepin from the biological matrix. | 1. Optimize Extraction: Re-evaluate the sample preparation method. For Liquid-Liquid Extraction (LLE), adjust the pH and test different organic solvents.[1][2] For Solid-Phase Extraction (SPE), ensure the correct sorbent and elution solvent are being used.[3] 2. Method Comparison: If using Protein Precipitation (PPT), consider switching to LLE or SPE, which offer more thorough cleanup and can improve recovery by removing more interfering components.[1][4] |
| Poor Reproducibility / High %CV | Inconsistent Matrix Effects: Variable amounts of co-eluting endogenous compounds (like phospholipids) in different sample lots are causing unpredictable ion suppression or enhancement.[5][6] | 1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., Deuterated Dothiepin) is the most effective way to compensate for matrix effects as it co-elutes with the analyte and experiences similar ionization effects.[6][7] 2. Improve Sample Cleanup: Implement a more rigorous sample preparation technique. Phospholipid removal plates or more selective SPE cartridges can significantly reduce matrix variability.[8] 3. Chromatographic Separation: Optimize the LC method to better separate Dothiepin from the regions where most matrix components elute (typically very early or late in the run).[9][10] |
| Signal Suppression (Ion Suppression) | Co-eluting Matrix Components: Endogenous materials from the sample matrix (e.g., salts, phospholipids) are competing with Dothiepin for ionization in the MS source, reducing its signal intensity.[11][12] | 1. Dilute the Sample: A simple and often effective strategy is to dilute the final extract. This reduces the concentration of interfering components, though it may impact the limit of quantification.[13][14][15] 2. Enhance Chromatographic Resolution: Modify the gradient, change the column chemistry (e.g., from C18 to PFP), or adjust the mobile phase to separate the analyte from interfering peaks.[9][10] 3. Check for Phospholipids: Monitor for characteristic phospholipid ions (e.g., m/z 184) to confirm if they are the source of suppression and implement specific removal strategies if necessary. |
| Signal Enhancement (Ion Enhancement) | Co-eluting Matrix Components: Less common than suppression, some matrix components can facilitate the ionization of Dothiepin, leading to an artificially high signal.[5][12] | 1. Improve Sample Cleanup: As with ion suppression, the primary solution is to remove the interfering components. LLE and SPE are generally more effective at this than protein precipitation.[1] 2. Use a Co-eluting Internal Standard: A SIL-IS will experience the same enhancement, providing accurate correction and reliable quantification.[6] |
| Retention Time Shifts | Matrix-Induced Chromatographic Effects: Residual matrix components can alter the column chemistry or the mobile phase properties as they pass through, affecting the retention of the analyte.[12] | 1. Implement a Guard Column: A guard column can help protect the analytical column from strongly retained matrix components. 2. Column Wash: Incorporate a robust organic wash step at the end of each chromatographic run to elute strongly bound interferences.[13] 3. More Effective Sample Preparation: Reducing the amount of matrix injected onto the column via better cleanup (SPE/LLE) is the most robust solution.[8] |
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern for Dothiepin quantification?
A: A matrix effect is the alteration (suppression or enhancement) of the ionization of an analyte, like Dothiepin, by co-eluting components present in the sample matrix (e.g., plasma, urine).[12] These effects are a major concern in LC-MS/MS bioanalysis because they can lead to inaccurate and irreproducible quantitative results by compromising the relationship between the analyte's concentration and the detector response.[6][12] The primary cause in biological samples is often the presence of phospholipids and salts.[11]
Q2: How can I quantitatively assess the matrix effect in my assay?
A: The standard method is the post-extraction spike analysis.[5][16] This involves comparing the peak response of an analyte spiked into a blank, extracted matrix to the response of the analyte in a neat (pure) solvent at the same concentration. The ratio of these responses is called the Matrix Factor (MF).
-
Matrix Factor (MF) = (Peak Response in Presence of Matrix) / (Peak Response in Neat Solution)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
For a robust validation, this should be tested using at least six different lots of the biological matrix to assess variability.[5]
Q3: Which sample preparation technique is best for minimizing matrix effects for Dothiepin?
A: The choice depends on the required sensitivity and throughput. While Protein Precipitation (PPT) is fast and simple, it provides the least amount of cleanup and often results in significant matrix effects.[4][8] Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are more effective at removing interferences like phospholipids and salts.[1][4][17] SPE, in particular, can be highly selective and generally yields the cleanest extracts, making it an excellent choice for minimizing matrix effects in sensitive assays.[3]
| Technique | Typical Analyte Recovery (%) | Matrix Effect Severity | Throughput | Cost |
| Protein Precipitation (PPT) | 85-100% | High | High | Low |
| Liquid-Liquid Extraction (LLE) | 80-95%[2] | Medium | Medium | Medium |
| Solid-Phase Extraction (SPE) | 90-105% | Low | Medium-High | High |
Note: Values are typical estimates and can vary based on the specific protocol.
Q4: What is the best type of internal standard (IS) to use for Dothiepin analysis?
A: The gold standard is a stable isotope-labeled (SIL) internal standard, such as Dothiepin-d3 or Dothiepin-d5.[7] A SIL-IS is chemically identical to the analyte and differs only in mass. Therefore, it has nearly identical chromatographic behavior and ionization efficiency.[6] This allows it to accurately compensate for matrix effects and variations in extraction recovery, leading to the most accurate and precise results.[6] If a SIL-IS is unavailable, a structural analog may be used, but it must be carefully validated to ensure it behaves similarly to Dothiepin.
Experimental Protocols
Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)
This protocol is adapted for the extraction of Dothiepin from human plasma.
-
Pipette 500 µL of human plasma into a clean polypropylene tube.
-
Add the internal standard solution (e.g., Deuterated Dothiepin).
-
Add 200 µL of 100 mM ammonium acetate buffer (pH 8.0) and vortex briefly.[18]
-
Add 4.0 mL of an extraction solvent (e.g., methyl tert-butyl ether, MTBE).[18]
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Freeze the aqueous (lower) layer in a dry ice bath.
-
Transfer the organic (upper) layer to a clean tube.
-
Evaporate the organic solvent to dryness at 40°C under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 300 µL of the mobile phase (e.g., 80:10:10 acetonitrile:methanol:2mM ammonium formate) and inject into the LC-MS/MS system.[18]
Protocol 2: Typical LC-MS/MS Conditions
These are starting conditions and should be optimized for your specific instrument.
-
Liquid Chromatography (LC):
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Example Transitions: Monitor the specific precursor-to-product ion transitions for Dothiepin and its internal standard. These must be determined empirically.
-
Visualizations
A decision tree for troubleshooting matrix effect issues.
Workflow for Liquid-Liquid Extraction (LLE) of Dothiepin.
Conceptual diagram of ion suppression in the ESI source.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Highly sensitive LC-MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel solid phase extraction sample preparation method for sensitively determining doxepin and N-nordoxepin in human plasma and its application in a bioequivalence study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chemical ionisation mass fragmentographic measurement of dothiepin plasma concentrations following a single oral dose in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 9. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. DSpace [research-repository.griffith.edu.au]
- 14. mdpi.com [mdpi.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Quantitative evaluation of the matrix effect in bioanalytical methods based on LC-MS: A comparison of two approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Highly sensitive LC–MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
Preventing ion suppression with Dothiepin-d3 in plasma samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing ion suppression during the analysis of Dothiepin and its deuterated internal standard, Dothiepin-d3, in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in the bioanalysis of Dothiepin?
A1: Ion suppression is a type of matrix effect where co-eluting endogenous components from the plasma sample interfere with the ionization of the target analyte (Dothiepin) and its internal standard (this compound) in the mass spectrometer's ion source.[1][2] This interference leads to a decreased analyte signal, which can negatively impact the accuracy, precision, and sensitivity of the analytical method.[1][2] In the analysis of tricyclic antidepressants like Dothiepin, phospholipids and other matrix components are common causes of ion suppression.
Q2: How can I determine if ion suppression is affecting my Dothiepin analysis?
A2: A widely used technique to identify ion suppression is the post-column infusion experiment .[3][4] This involves infusing a constant flow of a Dothiepin standard solution into the LC eluent after the analytical column and before the mass spectrometer. A blank plasma extract is then injected. A dip in the constant baseline signal at a specific retention time indicates the presence of co-eluting matrix components that are causing ion suppression.
Q3: Will using a deuterated internal standard like this compound completely eliminate ion suppression?
A3: While this compound, as a stable isotope-labeled internal standard (SIL-IS), is the gold standard for compensating for matrix effects, it does not eliminate the underlying cause of ion suppression.[5] A SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for accurate quantification by normalizing the analyte's response to the internal standard's response. However, significant ion suppression can still lead to a loss of sensitivity, potentially preventing the detection of low concentrations of Dothiepin.
Q4: Which sample preparation technique is best for minimizing ion suppression for Dothiepin in plasma?
A4: The choice of sample preparation technique significantly impacts the cleanliness of the final extract and, consequently, the extent of ion suppression. While protein precipitation (PPT) is a simple and fast method, it is generally less effective at removing interfering matrix components compared to liquid-liquid extraction (LLE) and solid-phase extraction (SPE).[6][7][8] For tricyclic antidepressants, LLE and SPE are often preferred for achieving lower limits of quantification due to reduced matrix effects. The optimal method should be determined during method development by comparing the matrix effects and recovery of each technique.
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS/MS analysis of Dothiepin in plasma, with a focus on mitigating ion suppression.
| Problem | Potential Cause | Recommended Solution(s) |
| Low Dothiepin/Dothiepin-d3 Signal Intensity | Significant ion suppression from co-eluting matrix components. | 1. Optimize Sample Preparation: Switch from protein precipitation to a more rigorous method like liquid-liquid extraction or solid-phase extraction to achieve a cleaner sample extract. 2. Improve Chromatographic Separation: Modify the mobile phase composition, gradient profile, or select a different analytical column (e.g., a C8 or C18 column) to better separate Dothiepin from interfering compounds.[5] 3. Dilute the Sample: If sensitivity allows, diluting the sample extract can reduce the concentration of matrix components entering the ion source.[9] |
| High Variability in Results (Poor Precision) | Inconsistent ion suppression across different plasma samples. | 1. Ensure Co-elution of Analyte and Internal Standard: Verify that the chromatographic peaks for Dothiepin and this compound have the same retention time and peak shape. 2. Evaluate Different Plasma Lots: During method validation, assess the matrix effect in plasma from multiple sources to ensure the method's robustness.[5] 3. Implement a More Effective Sample Cleanup: A more consistent and efficient sample preparation method like SPE can reduce sample-to-sample variability in matrix effects. |
| Inaccurate Quantification (Poor Accuracy) | The internal standard is not adequately compensating for the matrix effect. | 1. Verify Internal Standard Purity and Concentration: Ensure the this compound internal standard is of high purity and is added at a consistent and appropriate concentration to all samples and standards. 2. Assess Matrix Effect Quantitatively: Perform a quantitative assessment of the matrix effect to understand the extent of ion suppression or enhancement. If the matrix effect is severe, a more thorough sample cleanup is necessary. |
| Peak Tailing or Broadening | Interaction of the analyte with active sites on the column or residual matrix components. | 1. Optimize Mobile Phase pH: Adjusting the pH of the mobile phase can improve the peak shape of basic compounds like Dothiepin. 2. Use a High-Quality Analytical Column: Employ a column known for good peak shape with basic analytes. 3. Enhance Sample Cleanup: Residual matrix components can affect peak shape; a cleaner extract will often lead to better chromatography. |
Quantitative Data on Matrix Effects and Recovery
The following tables summarize quantitative data for Doxepin (a structurally similar tricyclic antidepressant) and other tricyclic antidepressants, which can serve as a valuable reference for developing and troubleshooting a Dothiepin bioanalytical method.
Table 1: Matrix Effect and Recovery for Doxepin and Nordoxepin in Human Plasma using Liquid-Liquid Extraction
| Analyte | Quality Control Level | Mean Recovery (%) | IS-Normalized Matrix Factor |
| Doxepin | Low | 86.6 | 1.02 |
| Medium | 90.4 | 1.03 | |
| High | 88.2 | 1.02 | |
| Nordoxepin | Low | 88.0 | 1.05 |
| Medium | 99.1 | 1.04 | |
| High | 94.5 | 1.03 | |
| Data from a study on a highly sensitive LC-MS/MS method for Doxepin and its metabolite.[5] |
Table 2: Quantitative Matrix Factor for Various Tricyclic Antidepressants in Human Plasma using Protein Precipitation
| Analyte | Low QC (ng/mL) | High QC (ng/mL) | Mean Matrix Factor (Analyte:IS Ratio) |
| Doxepin | 75 | 750 | 1.02 |
| Nordoxepin | 75 | 750 | 1.01 |
| Amitriptyline | 75 | 750 | 1.02 |
| Nortriptyline | 75 | 750 | 1.01 |
| Imipramine | 75 | 750 | 1.03 |
| Desipramine | 75 | 750 | 1.02 |
| Clomipramine | 75 | 750 | 1.04 |
| Norclomipramine | 75 | 750 | 1.03 |
| This data demonstrates that with an appropriate internal standard, the matrix effect can be effectively compensated for, even with a simple protein precipitation method. |
Experimental Protocols
1. Protocol for Assessment of Ion Suppression by Post-Column Infusion
This protocol is designed to qualitatively identify regions of ion suppression in a chromatographic run.
Caption: Workflow for the post-column infusion experiment to detect ion suppression.
Methodology:
-
Prepare a standard solution of Dothiepin in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration that provides a stable and moderate signal on the mass spectrometer.
-
Set up the infusion: Use a syringe pump to deliver the Dothiepin standard solution at a low, constant flow rate (e.g., 10 µL/min) to a T-piece connected between the analytical column outlet and the mass spectrometer inlet.
-
Equilibrate the system: Allow the infused Dothiepin solution to enter the mass spectrometer until a stable baseline signal is achieved.
-
Inject a blank plasma extract: Inject a plasma sample that has been processed using your intended sample preparation method but without the addition of Dothiepin or this compound.
-
Monitor the signal: Record the signal for the Dothiepin MRM transition throughout the chromatographic run. Any significant drop in the baseline signal indicates a region of ion suppression.
2. Protocol for Sample Preparation using Liquid-Liquid Extraction (LLE)
This protocol is based on a validated method for the extraction of Doxepin and its metabolite from human plasma and is adaptable for Dothiepin.[5]
Caption: A typical liquid-liquid extraction workflow for plasma samples.
Methodology:
-
Pipette 500 µL of plasma into a polypropylene tube.
-
Add the this compound internal standard solution.
-
Vortex the sample briefly.
-
Add 200 µL of 100 mM ammonium acetate buffer (pH adjusted to 8 with ammonia) and vortex.
-
Add 4.0 mL of methyl tert-butyl ether (MTBE) and vortex thoroughly to ensure efficient extraction.
-
Centrifuge the sample to separate the aqueous and organic layers.
-
Freeze the aqueous (lower) layer using a dry ice/methanol bath.
-
Decant the organic (upper) layer into a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in a suitable volume of the mobile phase, vortex, and transfer to an autosampler vial for injection.
By following these guidelines and protocols, researchers can effectively identify, troubleshoot, and mitigate ion suppression, leading to the development of robust and reliable LC-MS/MS methods for the quantification of Dothiepin in plasma.
References
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Highly sensitive LC–MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of different protein precipitation and solid‐phase extraction protocols for the study of the catabolism of p… [ouci.dntb.gov.ua]
- 8. actapharmsci.com [actapharmsci.com]
- 9. mdpi.com [mdpi.com]
Troubleshooting poor peak shape for Dothiepin-d3
Welcome to the troubleshooting guide for the chromatographic analysis of Dothiepin-d3. This resource provides answers to frequently asked questions (FAQs) and detailed guidance to help you resolve poor peak shape issues and ensure robust and reliable results.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape for this compound?
Poor peak shape for this compound, a deuterated analogue of a tricyclic antidepressant, typically manifests as peak tailing, fronting, or splitting. The most common causes are related to its basic nature and interactions within the chromatographic system.
-
Peak Tailing: This is the most frequent issue. Dothiepin is a basic compound, and its protonated form can engage in strong secondary interactions with acidic residual silanol groups on the surface of silica-based stationary phases (e.g., C18 columns).[1][2][3] This leads to a "tailing" or asymmetric peak with a drawn-out trailing edge.
-
Peak Fronting: This issue, where the peak has a leading edge, can be caused by column overload (injecting too much sample), poor sample solubility in the mobile phase, or column collapse under inappropriate pH or temperature conditions.[2][3]
-
Split Peaks: Split peaks can occur if the sample solvent is too strong compared to the mobile phase, causing improper focusing of the analyte band at the column head.[4][5] Other causes include a partially blocked column inlet frit, contamination, or the formation of a void in the column packing material.[5][6]
Q2: My this compound peak is tailing. What are the primary troubleshooting steps?
Peak tailing for basic compounds like this compound is often a result of interactions with the stationary phase.[1][7] Follow this workflow to diagnose and resolve the issue.
References
Stability of Dothiepin-d3 in solution and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Dothiepin-d3 in solution and under various storage conditions. The following information is curated to address common questions and troubleshooting scenarios encountered during experimental procedures.
Disclaimer: Specific stability data for this compound is limited. The information presented here is primarily based on stability studies of its non-deuterated counterpart, Dothiepin (Dosulepin). Deuteration at the N-methyl position is not expected to significantly alter the chemical stability of the molecule in solution; therefore, the data for Dothiepin serves as a reliable proxy.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: this compound should be stored in its original container, which should be securely sealed, in a refrigerator at 2-8°C. It should be kept in a cool, dry, and well-ventilated area, protected from light. Avoid exposure to incompatible materials and foodstuff containers.
Q2: How should I prepare solutions of this compound for my experiments?
A2: For analytical purposes, this compound can be dissolved in solvents such as methanol or a mixture of a buffer and an organic solvent (e.g., 0.05 M phosphate buffer pH 2.6 and methanol). For routine analysis, stock solutions are often prepared in the mobile phase to be used in the analysis, such as a mixture of 0.1M sodium acetate (pH 2.8) and acetonitrile. Ensure the solution is thoroughly mixed and sonicated if necessary to achieve complete dissolution.
Q3: What is the stability of this compound in solution?
A3: Based on forced degradation studies of Dothiepin, the stability of this compound in solution is dependent on the pH and the presence of oxidizing agents. It is most susceptible to degradation under oxidative and acidic conditions. Under neutral, alkaline, thermal, and photolytic stress, Dothiepin shows comparatively less degradation.
Q4: Are there any known degradation products of this compound?
A4: Forced degradation studies on Dothiepin have identified several degradation products, particularly under oxidative and acidic stress. While the exact structures of all degradants of this compound have not been reported, it is reasonable to assume they would be analogous to those of Dothiepin. The primary degradation pathways likely involve oxidation of the sulfur atom in the thiepin ring and other modifications to the tricyclic structure.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected peaks in chromatogram | Degradation of this compound | Prepare fresh solutions daily. Store stock solutions at 2-8°C and protect from light. Avoid using acidic mobile phases for prolonged periods if possible. If oxidative degradation is suspected, deaerate solvents and consider adding an antioxidant if compatible with the experimental setup. |
| Loss of analyte concentration over time | Adsorption to container surfaces or instability in the chosen solvent | Use silanized glass or polypropylene containers to minimize adsorption. Evaluate the stability of this compound in your specific solvent system by running time-course experiments. |
| Inconsistent analytical results | Incomplete dissolution or precipitation of this compound | Ensure complete dissolution by vortexing and sonicating. Visually inspect solutions for any particulate matter before use. Consider filtering the solution through a compatible filter if necessary. |
Quantitative Data Summary
The following table summarizes the results from forced degradation studies on Dothiepin, which can be used as a guide for the expected stability of this compound.
| Stress Condition | Reagent/Condition | Duration | Temperature | Observations |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | Room Temperature | Minor degradation observed. |
| Alkaline Hydrolysis | 0.1 M NaOH | 24 hours | Room Temperature | Minor degradation observed. |
| Oxidative Degradation | 30% v/v H₂O₂ | 8 hours | Not specified | Significant degradation observed; Dothiepin is highly sensitive to oxidative conditions.[1] |
| Thermal Degradation | Dry Heat | Not specified | Not specified | Relatively stable. |
| Photolytic Degradation | UV light (λ = 254 nm) | 7 hours | Not specified | Some degradation observed. |
Experimental Protocols
Protocol for Forced Degradation Study (as adapted from Dothiepin studies)
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Keep the solution at room temperature for 24 hours. Neutralize with an appropriate amount of 0.1 M NaOH before analysis.
-
Alkaline Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Keep the solution at room temperature for 24 hours. Neutralize with an appropriate amount of 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 30% v/v hydrogen peroxide. Keep the solution for 8 hours.
-
Thermal Degradation: Keep the solid this compound powder in a hot air oven at a specified temperature (e.g., 60°C) for a defined period. Dissolve the stressed powder in a suitable solvent for analysis.
-
Photolytic Degradation: Expose a solution of this compound to UV light (254 nm) in a photostability chamber for 7 hours.
-
Analysis: Analyze the stressed samples using a stability-indicating HPLC method. A typical method might use a C18 column with a mobile phase consisting of a phosphate buffer and methanol or acetonitrile, with UV detection. Compare the chromatograms of the stressed samples to that of an unstressed standard solution to identify and quantify any degradation products.
Visualizations
Caption: Workflow for assessing the stability of this compound under various stress conditions.
Caption: Simplified potential degradation pathways of Dothiepin under stress conditions.
References
Technical Support Center: Impact of Deuterium Labeling on Ionization Efficiency
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing deuterium-labeled compounds in mass spectrometry-based experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of using deuterium-labeled compounds in mass spectrometry?
Deuterium-labeled compounds, where one or more hydrogen atoms are replaced by its stable isotope deuterium, serve as invaluable tools in mass spectrometry. They are primarily used as internal standards for accurate quantification in pharmacokinetic and metabolic studies.[1] Their identical chemical behavior to the unlabeled analyte, but with a distinct mass, allows for correction of variations in sample preparation, chromatographic separation, and ionization. Deuterium labeling is also fundamental to techniques like Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) for studying protein conformation and dynamics.
Q2: How does deuterium labeling affect the chemical and physical properties of a molecule?
While chemically very similar to hydrogen, deuterium has a higher mass. This seemingly small difference can lead to subtle changes in the physicochemical properties of a molecule. The carbon-deuterium (C-D) bond is slightly shorter and stronger than a carbon-hydrogen (C-H) bond. This can influence van der Waals interactions and the molecule's overall polarity, which in turn can affect its chromatographic behavior.[1]
Q3: Can deuterium labeling affect the ionization efficiency of my analyte?
Yes, deuterium labeling can influence the ionization efficiency in electrospray ionization (ESI), though the effect can be variable. Some studies have reported a difference in ion abundances between deuterated and non-deuterated compounds, with one study finding that a non-deuterated complex was 15% more abundant than its deuterated counterpart.[2][3] In some cases, a stronger signal has been observed for deuterated substances.[4] This can be attributed to kinetic isotope effects during the ionization process or changes in the gas-phase basicity of the molecule. However, for many applications, such as dimethyl labeling in proteomics, this effect is often considered minimal and does not significantly impact quantification when appropriate experimental controls are in place.[1]
Q4: What is the "deuterium isotope effect" in liquid chromatography?
The deuterium isotope effect in liquid chromatography (LC) refers to the difference in retention time observed between a deuterated compound and its non-deuterated counterpart. In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated analogs.[1] This is attributed to the subtle differences in polarity and intermolecular interactions caused by the C-D bonds. This effect can be a significant source of error in quantitative analyses if the peaks are not properly integrated or if the chromatographic separation is not optimized.
Troubleshooting Guides
Problem 1: My deuterated internal standard has a different retention time than my analyte.
Cause: This is a common manifestation of the chromatographic deuterium isotope effect. The difference in polarity between the C-H and C-D bonds leads to differential interaction with the stationary phase of the chromatography column.[1]
Solution:
-
Chromatographic Method Optimization:
-
Gradient Adjustment: Modify the gradient slope of your LC method. A shallower gradient can help to co-elute the labeled and unlabeled compounds more closely.
-
Isocratic Hold: Introduce a brief isocratic hold at the expected elution time to minimize separation.
-
Column Chemistry: Experiment with different column stationary phases that may have different selectivities.
-
-
Data Analysis:
-
Integration Window: Ensure that the peak integration window in your data analysis software is wide enough to encompass both the analyte and the internal standard peaks.
-
Software Settings: Some mass spectrometry software allows for the definition of a retention time window for the internal standard that is slightly shifted from the analyte.
-
Problem 2: I am observing inconsistent or inaccurate quantification results.
Cause: Inaccurate quantification can stem from several factors related to deuterium labeling:
-
Chromatographic Shift: If the deuterated internal standard and the analyte are not co-eluting perfectly, they may experience different degrees of ion suppression or enhancement from the sample matrix.
-
Differential Ionization Efficiency: As mentioned in the FAQs, there can be inherent differences in the ionization efficiency of the deuterated and non-deuterated forms.
-
Isotopic Purity: The isotopic purity of your labeled standard is crucial. Impurities can lead to underestimation or overestimation of the analyte concentration.[5]
Solution:
-
Address Chromatographic Shift: Follow the solutions provided in "Problem 1".
-
Calibration Curve: Always prepare a calibration curve using the deuterated internal standard to normalize for any differences in ionization response.
-
Verify Isotopic Purity: Use high-resolution mass spectrometry to confirm the isotopic purity of your deuterated standard.[5]
-
Matrix Effect Evaluation: Perform experiments to assess the degree of matrix effects. This can be done by comparing the response of the analyte in a pure solvent versus in the sample matrix.
Problem 3: The signal intensity of my deuterated compound is significantly different from the non-deuterated version at the same concentration.
Cause: This can be due to a combination of factors, including:
-
Kinetic Isotope Effect in Fragmentation: If you are performing MS/MS, deuteration can alter the fragmentation pathways and the relative intensities of fragment ions.[4]
-
Gas-Phase Basicity: Deuterium substitution can subtly alter the gas-phase basicity of a molecule, which can affect its protonation efficiency in ESI.
-
Solvent Effects: The interaction of the deuterated compound with the ESI solvent droplets may differ from the non-deuterated compound, influencing the efficiency of ion release into the gas phase.
Solution:
-
Method Validation: It is critical to validate your analytical method thoroughly. This includes assessing linearity, accuracy, and precision using your specific deuterated internal standard.
-
Consistent Conditions: Ensure that all experimental conditions (e.g., solvent composition, source parameters) are kept identical between the analysis of the deuterated and non-deuterated compounds.
-
Use as an Internal Standard: The primary role of the deuterated compound is to serve as an internal standard. As long as its response is consistent and reproducible, absolute signal intensity differences can be normalized during data processing.
Data Summary
Table 1: Observed Retention Time Shifts in Reversed-Phase LC-MS due to Deuterium Labeling
| Compound Class | Separation Method | Observed Retention Time Shift (Deuterated vs. Non-deuterated) | Reference |
| Dimethyl-labeled peptides | nUHPLC | Deuterated peptides eluted ~3 seconds earlier (peak width ~7 seconds) | [1] |
| Dimethyl-labeled peptides | Capillary Zone Electrophoresis | Median migration time shift of 0.1 seconds (peak width ~5 seconds) | [1] |
| Carvedilol | Reversed-Phase LC | Sufficient to cause differential ion suppression |
Table 2: Reported Effects of Deuterium Labeling on Ionization Efficiency in ESI-MS
| Observation | Magnitude of Effect | Potential Cause | Reference |
| Lower abundance of deuterated complex | Non-deuterated complex was 15% more abundant | Differing gas-phase physicochemical nature | [2][3] |
| Stronger signal for deuterated substance | Approximately 3-fold increase in intensity observed in one case | Isotope effects during ion fragmentation | [4] |
| Ion suppression between analyte and SIL-IS | Concentration-dependent suppression | Competition for ionization |
Experimental Protocols
Protocol 1: Stable Isotope Dimethyl Labeling for Quantitative Proteomics
This protocol provides a general workflow for labeling peptides with light and heavy dimethyl labels for relative quantification.
-
Protein Digestion: Digest your protein samples into peptides using a standard trypsin digestion protocol.
-
Peptide Cleanup: Desalt the peptide samples using a C18 solid-phase extraction (SPE) cartridge.
-
Labeling Reaction:
-
For the "light" sample, resuspend the peptides in 100 µL of 100 mM triethylammonium bicarbonate (TEAB). Add 4 µL of 4% (v/v) formaldehyde (CH₂O).
-
For the "heavy" sample, resuspend the peptides in 100 µL of 100 mM TEAB. Add 4 µL of 4% (v/v) deuterated formaldehyde (CD₂O).
-
Mix and incubate for 5 minutes at room temperature.
-
-
Reduction:
-
To each sample, add 4 µL of 0.6 M sodium cyanoborohydride (NaBH₃CN).
-
For the "heavy" sample, you may use sodium cyanoborodeuteride (NaBD₃CN) for further mass differentiation if desired.
-
Mix and incubate for 1 hour at room temperature.
-
-
Quenching: Stop the reaction by adding 16 µL of 1% (v/v) trifluoroacetic acid (TFA).
-
Sample Pooling: Combine the light and heavy labeled samples at a 1:1 ratio (or other desired ratio).
-
Final Cleanup: Desalt the pooled sample using a C18 SPE cartridge.
-
LC-MS/MS Analysis: Analyze the labeled peptides by LC-MS/MS. Quantify the relative abundance of peptides by comparing the peak areas of the light and heavy isotopic pairs.
Protocol 2: Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) Workflow
This protocol outlines the key steps in a typical bottom-up HDX-MS experiment to study protein conformation.
-
Protein Sample Preparation: Prepare your protein of interest in a suitable non-deuterated buffer.
-
Deuterium Labeling:
-
Initiate the exchange reaction by diluting the protein sample into a D₂O-based buffer. The dilution factor is typically 1:10 or higher.
-
Incubate the sample for various time points (e.g., 10s, 1min, 10min, 1h) to monitor the kinetics of deuterium uptake.
-
-
Quenching:
-
At each time point, quench the exchange reaction by adding a pre-chilled quench buffer. The quench buffer should rapidly lower the pH to ~2.5 and the temperature to ~0°C. This minimizes back-exchange.
-
-
Proteolysis:
-
Immediately after quenching, inject the sample onto an online digestion column containing an acid-stable protease, such as pepsin. The column is maintained at a low temperature (e.g., 0-4°C).
-
-
Peptide Separation:
-
The resulting peptides are trapped and then separated by reversed-phase liquid chromatography, also performed at low temperature to minimize back-exchange.
-
-
Mass Spectrometry:
-
The separated peptides are introduced into the mass spectrometer. Acquire mass spectra for the deuterated peptides.
-
-
Data Analysis:
-
Determine the centroid of the isotopic distribution for each peptide at each time point.
-
Compare the mass of the deuterated peptides to the mass of non-deuterated control peptides to calculate the amount of deuterium uptake.
-
Plot deuterium uptake versus time for different peptides to identify regions of the protein with different solvent accessibility and dynamics.[6]
-
Visualizations
Caption: Workflow for a quantitative proteomics experiment using stable isotope dimethyl labeling.
References
- 1. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deuterium isotope effects observed during competitive binding chiral recognition electrospray ionization--mass spectrometry of cinchona alkaloid-based systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
- 4. analytical chemistry - Stronger ESI signal for deuterated substances - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recommendations for performing, interpreting and reporting hydrogen deuterium exchange mass spectrometry (HDX-MS) experiments - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Challenges with Deuterated Internal Standards
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered when using deuterated internal standards in analytical experiments, particularly with liquid chromatography-mass spectrometry (LC-MS).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Poor Peak Shape and Chromatographic Separation
Q1: My deuterated internal standard is showing a different retention time than the analyte, leading to poor quantification. What is causing this?
A1: This phenomenon is often due to the "deuterium isotope effect". The substitution of hydrogen with the heavier deuterium isotope can lead to slight changes in the physicochemical properties of the molecule, such as lipophilicity.[1] In reversed-phase chromatography, deuterated compounds may elute slightly earlier than their non-deuterated counterparts.[2] This can be problematic if the analyte and internal standard elute in a region of variable ion suppression, leading to differential matrix effects and inaccurate quantification.[3][4]
Troubleshooting Steps:
-
Optimize Chromatography:
-
Reduce Column Resolution: Employing a column with slightly lower resolving power can help merge the peaks of the analyte and the internal standard.[4]
-
Adjust Mobile Phase: Modify the gradient or isocratic conditions to promote co-elution.
-
-
Evaluate Matrix Effects: Perform a post-column infusion experiment to identify regions of significant ion suppression or enhancement. Adjust the chromatography to move the analyte and internal standard peaks away from these regions if possible.
-
Consider Alternative Labeling: If chromatographic separation persists and impacts data quality, consider using an internal standard labeled with ¹³C or ¹⁵N, which typically do not exhibit the same degree of chromatographic shift.[1][4]
Issue 2: Inaccurate and Imprecise Results
Q2: I'm observing high variability and inaccuracy in my results. What could be the underlying issue with my deuterated internal standard?
A2: Inaccuracy and imprecision can stem from several sources, including isotopic instability (back-exchange), impurities in the internal standard, and differential matrix effects.
-
Isotopic Exchange: Deuterium atoms on certain positions of a molecule (e.g., on heteroatoms like oxygen or nitrogen, or carbons adjacent to carbonyl groups) can exchange with protons from the solvent, especially under acidic or basic conditions.[5][6] This leads to a decrease in the deuterated standard's signal and an artificial increase in the analyte's signal.[5]
-
Chemical and Isotopic Purity: The internal standard should have high chemical (>99%) and isotopic (≥98%) purity.[7] The presence of unlabeled analyte in the internal standard can lead to an overestimation of the analyte concentration, particularly at the lower limit of quantification (LLOQ).
-
Differential Matrix Effects: As mentioned in the previous section, if the analyte and internal standard do not co-elute perfectly, they may experience different degrees of ion suppression or enhancement from matrix components, leading to inaccurate analyte-to-internal standard ratios.[3]
Troubleshooting Steps:
-
Assess Isotopic Stability: Incubate the deuterated internal standard in the sample matrix and analytical solutions over time to check for any loss of deuterium.
-
Verify Purity: Request a certificate of analysis from the supplier to confirm the chemical and isotopic purity of the standard. It may be necessary to independently verify the purity.
-
Minimize Matrix Effects: Enhance sample preparation to remove interfering matrix components. Ensure co-elution of the analyte and internal standard.
Issue 3: Unexpected Peaks or Signals
Q3: I am seeing a signal for the unlabeled analyte in my blank samples that only contain the deuterated internal standard. What is the source of this "cross-talk"?
A3: This can be due to two main reasons:
-
Isotopic Impurity: The deuterated internal standard may contain a small percentage of the unlabeled analyte from its synthesis. This will result in a measurable signal at the mass transition of the analyte.
-
In-source Fragmentation/Exchange: The deuterated internal standard may lose its deuterium label in the mass spectrometer's ion source, leading to the formation of the unlabeled analyte.[1]
Troubleshooting Steps:
-
Check the Certificate of Analysis: Determine the isotopic purity of the deuterated internal standard.
-
Optimize Ion Source Conditions: Adjust parameters such as temperature and voltages to minimize in-source fragmentation or exchange.
-
Select a More Stable Labeled Position: When synthesizing or purchasing a deuterated standard, choose one where the deuterium atoms are placed on stable, non-exchangeable positions of the molecule.[5][6]
Data Presentation: Key Parameters for Deuterated Internal Standards
| Parameter | Recommended Specification | Potential Impact if Not Met |
| Isotopic Purity/Enrichment | ≥ 98%[7] | Contribution to the analyte signal, affecting accuracy at low concentrations. |
| Chemical Purity | > 99%[7] | Introduction of interfering peaks, potential for ion suppression/enhancement. |
| Analyte in IS Contribution | Should be ≤ 20% of the LLOQ response | Inaccurate measurement at the lower end of the calibration curve. |
| IS in Analyte Contribution | Should be ≤ 5% of the IS response | Minimal impact unless the analyte concentration is extremely high. |
| Chromatographic Resolution (Analyte vs. IS) | Should ideally co-elute (Resolution < 1.0) | Potential for differential matrix effects, leading to poor precision and accuracy. |
Experimental Protocols
Protocol 1: Evaluation of Isotopic Exchange
Objective: To determine the stability of the deuterium label on the internal standard in the sample matrix and processing solutions.
Methodology:
-
Prepare a solution of the deuterated internal standard at a known concentration in the biological matrix (e.g., plasma, urine) and in the final mobile phase.
-
Divide the samples into aliquots for analysis at different time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Store the aliquots under the same conditions as the study samples (e.g., room temperature, 4°C).
-
At each time point, process and analyze the samples by LC-MS.
-
Monitor the peak area of the deuterated internal standard and look for any appearance or increase in the peak area of the unlabeled analyte. A significant decrease in the internal standard signal or increase in the analyte signal over time indicates isotopic exchange. For instance, a 28% increase in the nonlabeled compound was observed after incubating a deuterated compound in plasma for one hour in one study, rendering the internal standard unsuitable.
Protocol 2: Assessment of Matrix Effects via Post-Column Infusion
Objective: To identify regions in the chromatogram where co-eluting matrix components cause ion suppression or enhancement.
Methodology:
-
Set up the LC-MS system as for the analytical method.
-
Use a T-connector to continuously infuse a standard solution of the analyte and internal standard at a constant flow rate into the LC eluent stream after the analytical column and before the mass spectrometer ion source.
-
Inject a blank, extracted matrix sample onto the LC column.
-
Monitor the signal of the analyte and internal standard. A stable baseline signal is expected. Any significant dip or rise in the baseline during the chromatographic run indicates the elution of matrix components that cause ion suppression or enhancement, respectively.
-
The retention time of these signal changes should be noted and compared to the retention time of the analyte and internal standard in the actual assay.
Visualizations
Logical Relationships and Workflows
Caption: A decision tree for troubleshooting inaccurate results with deuterated internal standards.
Caption: Workflow for assessing matrix effects using post-column infusion.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 7. resolvemass.ca [resolvemass.ca]
Technical Support Center: Enhancing Low-Level Dothiepin Detection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the sensitivity of low-level Dothiepin detection.
Frequently Asked Questions (FAQs)
This section addresses common questions related to the analysis of Dothiepin using various analytical techniques.
High-Performance Liquid Chromatography (HPLC)
-
What is a typical starting method for Dothiepin analysis by RP-HPLC? A common starting point is a C18 column (e.g., 250 mm x 4.6 mm, 5 µm) with a mobile phase consisting of a buffer (e.g., 0.1M sodium acetate, pH 2.8) and acetonitrile in a 50:50 v/v ratio.[1] Detection is typically performed at 230 nm.[1]
-
What is a common cause of peak tailing for Dothiepin and other tricyclic antidepressants? Peak tailing for basic compounds like Dothiepin is often caused by secondary interactions between the protonated analyte and ionized silanols on the silica-based column packing.[2] This is especially prevalent at mid-range pH.
-
How can I improve the peak shape for Dothiepin in RP-HPLC? To improve peak shape, consider lowering the mobile phase pH (e.g., to 2.8) to suppress the ionization of silanol groups.[1] Using a column with a charged surface or employing a mobile phase with a higher ionic strength can also help to minimize secondary interactions.[3][4]
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Is derivatization necessary for Dothiepin analysis by GC-MS? While some methods analyze Dothiepin directly, derivatization can improve chromatographic behavior and sensitivity for some tricyclic antidepressants and their metabolites. However, for many applications, underivatized Dothiepin can be analyzed effectively.
-
What are common issues when analyzing Dothiepin by GC-MS? Common issues include poor peak shape, thermal degradation of the analyte, and matrix interference. Optimizing the injection port temperature and using a robust column are crucial. Sample cleanup is also critical to minimize matrix effects.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
-
What is a major challenge in LC-MS/MS analysis of Dothiepin in biological samples? Matrix effects, particularly ion suppression, are a significant challenge.[5][6][7] Co-eluting endogenous components from the biological matrix (e.g., phospholipids) can interfere with the ionization of Dothiepin, leading to reduced sensitivity and inaccurate quantification.[5][7]
-
How can I minimize ion suppression in my LC-MS/MS method? Effective sample preparation to remove interfering matrix components is key.[8][9] Techniques like solid-phase extraction (SPE) are often more effective than simple protein precipitation.[9] Chromatographic separation should be optimized to separate Dothiepin from the regions where significant ion suppression occurs. Using a stable isotope-labeled internal standard can also help to compensate for matrix effects.[5]
Troubleshooting Guides
This section provides systematic approaches to resolving common issues encountered during low-level Dothiepin analysis.
Problem: Poor Peak Shape (Tailing or Fronting) in HPLC
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Secondary Interactions | Lower the mobile phase pH to < 3. Use a mobile phase additive like triethylamine (TEA). | Improved peak symmetry by minimizing silanol interactions. |
| Column Overload | Reduce the injection volume or sample concentration. | Symmetrical peak shape should be restored. Tailing that decreases with lower concentration is a classic sign of overload.[10] |
| Column Contamination/Aging | Wash the column with a strong solvent. If the problem persists, replace the column. | A clean or new column should provide good peak shape. |
| Mismatched Sample Solvent | Dissolve the sample in the mobile phase or a weaker solvent. | Elimination of peak distortion caused by the injection solvent. |
Problem: Low Signal Intensity / Poor Sensitivity
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Ion Suppression (LC-MS/MS) | Improve sample cleanup (e.g., switch from protein precipitation to SPE). Optimize chromatography to avoid co-elution with interfering matrix components. | Increased signal intensity and improved signal-to-noise ratio. |
| Poor Extraction Recovery | Optimize the pH of the sample before extraction. Ensure the choice of extraction solvent is appropriate for Dothiepin. | Higher recovery of Dothiepin from the sample matrix. |
| Suboptimal MS Parameters | Tune the mass spectrometer for Dothiepin to ensure optimal precursor and product ion selection and collision energy. | Maximized signal response for the target analyte. |
| Analyte Degradation | Investigate the stability of Dothiepin under the sample storage and preparation conditions.[11] | Consistent and higher analyte response. |
Problem: High Background Noise
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Contaminated Mobile Phase | Use high-purity solvents and freshly prepared mobile phase. Filter all solvents. | A stable and low-noise baseline. |
| Contaminated LC-MS System | Flush the system with appropriate cleaning solutions. | Reduction in background noise and spurious peaks. |
| Matrix Effects (Ion Enhancement) | Improve sample preparation to remove interfering compounds. | Lower and more stable baseline. |
Data Presentation: Comparison of Analytical Methods
| Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Sample Matrix | Reference |
| RP-HPLC | 0.825 µg/mL | 2.498 µg/mL | 10-60 µg/mL | Pharmaceutical Dosage Form | [1] |
| RP-HPLC | 0.01 µg/mL | 0.1 µg/mL | 0.5-5 µg/mL | Bulk and Pharmaceutical Dosage Form | |
| HPTLC | - | - | 150-900 ng/band | Bulk and Marketed Formulation | [11] |
| LC-MS/MS (Doxepin) | - | 15.0 pg/mL | 15.0–3900 pg/mL | Human Plasma | [12] |
Experimental Protocols
Protocol: Dothiepin Extraction from Plasma using Liquid-Liquid Extraction (LLE)
-
Sample Preparation: To 1 mL of plasma sample, add an internal standard.
-
pH Adjustment: Add a suitable buffer to adjust the pH to basic conditions (e.g., pH 9-10) to ensure Dothiepin is in its free base form.
-
Extraction: Add 5 mL of an appropriate organic solvent (e.g., a mixture of n-hexane and isoamyl alcohol).
-
Mixing: Gently vortex the mixture for 5-10 minutes to avoid emulsion formation.[13]
-
Centrifugation: Centrifuge at 3000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a suitable volume of the mobile phase for analysis.
Protocol: Dothiepin Analysis by RP-HPLC
-
Chromatographic System: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A filtered and degassed mixture of 0.1M sodium acetate buffer (pH adjusted to 2.8 with phosphoric acid) and acetonitrile (50:50 v/v).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV detection at 230 nm.[1]
-
Injection Volume: 20 µL.
-
Run Time: Approximately 10 minutes.
Visualizations
References
- 1. archives.ijper.org [archives.ijper.org]
- 2. researchgate.net [researchgate.net]
- 3. waters.com [waters.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 7. longdom.org [longdom.org]
- 8. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. ijrpr.com [ijrpr.com]
- 12. Highly sensitive LC–MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
A Comparative Guide to Bioanalytical Method Validation: Dothiepin-d3 as an Internal Standard
For researchers, scientists, and drug development professionals, the choice of an internal standard is a critical decision in the validation of bioanalytical methods. This guide provides a comparative analysis of using a stable isotope-labeled internal standard, specifically Dothiepin-d3, versus other alternatives for the bioanalysis of the tricyclic antidepressant Dothiepin.
The Gold Standard: Stable Isotope-Labeled Internal Standards
The use of a stable isotope-labeled (SIL) internal standard, such as this compound, is widely considered the gold standard in quantitative bioanalysis, particularly for methods employing liquid chromatography-mass spectrometry (LC-MS). The key advantage of a SIL internal standard is its near-identical physicochemical properties to the analyte of interest. This structural similarity ensures that the internal standard co-elutes with the analyte and experiences similar extraction recovery and ionization efficiency or suppression in the mass spectrometer. This minimizes variability and leads to higher accuracy and precision in the quantification of the analyte.[1][2]
An Alternative Approach: Structural Analog Internal Standards
When a stable isotope-labeled internal standard is not available or economically viable, a structural analog is a common alternative. For the analysis of tricyclic antidepressants like Dothiepin, other drugs from the same class are often used as internal standards.
A relevant case study is the validation of a highly sensitive LC-MS/MS method for the quantification of Doxepin, a structurally similar tricyclic antidepressant. This method utilized Propranolol and Desipramine as internal standards. The validation data from this study provides a benchmark for the performance of a bioanalytical method using structural analog internal standards.
Experimental Protocols
Below are the generalized experimental protocols for the validation of a bioanalytical method for Dothiepin, drawing from established methodologies for similar compounds.
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 500 µL of human plasma, add the internal standard solution (either this compound or a structural analog).
-
Add 200 µL of 100 mM ammonium acetate solution (pH 8).
-
Perform liquid-liquid extraction with 4.0 mL of methyl tert-butyl ether by vortexing and centrifugation.
-
The organic layer is transferred and evaporated to dryness under a stream of nitrogen.
-
The residue is reconstituted in a suitable mobile phase for injection into the LC-MS/MS system.[4]
2. Chromatographic and Mass Spectrometric Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C8 or C18 reversed-phase column is typically used.[4]
-
Mobile Phase: A gradient elution with a mixture of an organic solvent (e.g., acetonitrile/methanol) and an aqueous buffer (e.g., ammonium formate).[4]
-
MS/MS System: A triple quadrupole mass spectrometer operating in the positive ionization and multiple reaction monitoring (MRM) mode.
-
MRM Transitions: Specific precursor to product ion transitions are monitored for both Dothiepin and the internal standard. For Doxepin, the transition was m/z 280.1→107.0, and for its internal standard Propranolol, it was m/z 260.1→116.1.[4]
Data Presentation: A Comparative Overview
The following tables summarize the expected performance of a bioanalytical method for Dothiepin using this compound as an internal standard, based on the known advantages of SIL-IS, and the actual validation data from the Doxepin method using structural analog internal standards.
Table 1: Linearity and Sensitivity
| Parameter | Dothiepin with this compound (Expected) | Doxepin with Propranolol/Desipramine (Actual)[4] |
| Linearity Range | Wide, with excellent correlation | 15.0–3900 pg/mL |
| Correlation Coefficient (r²) | ≥ 0.99 | 0.9991 |
| Lower Limit of Quantification (LLOQ) | Low pg/mL range | 15.0 pg/mL |
Table 2: Accuracy and Precision
| Parameter | Dothiepin with this compound (Expected) | Doxepin with Propranolol/Desipramine (Actual)[4] |
| Intra-batch Precision (% CV) | ≤ 15% | ≤ 8.3% |
| Inter-batch Precision (% CV) | ≤ 15% | ≤ 8.3% |
| Accuracy (% Bias) | Within ±15% | 93.1%–104.0% |
Table 3: Recovery
| Parameter | Dothiepin with this compound (Expected) | Doxepin with Propranolol/Desipramine (Actual)[4] |
| Extraction Recovery | High and consistent | 86.6%–90.4% |
Workflow for Bioanalytical Method Validation
The following diagram illustrates the typical workflow for the validation of a bioanalytical method.
Conclusion
The choice of internal standard is a pivotal step in the development and validation of a robust bioanalytical method. While structural analogs can provide acceptable performance, as demonstrated by the Doxepin case study, the use of a stable isotope-labeled internal standard like this compound is the preferred approach to achieve the highest levels of accuracy and precision. The near-identical chemical behavior of a SIL internal standard provides superior compensation for analytical variability, ultimately leading to more reliable pharmacokinetic and toxicokinetic data in drug development.
References
- 1. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 2. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical ionisation mass fragmentographic measurement of dothiepin plasma concentrations following a single oral dose in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Highly sensitive LC–MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle in Bioanalysis: Dothiepin-d3 Versus Non-Isotopically Labeled Internal Standards
For researchers, scientists, and drug development professionals striving for the highest accuracy and precision in the quantification of the tricyclic antidepressant Dothiepin, the choice of an appropriate internal standard is paramount. This guide provides an objective comparison between the isotopically labeled internal standard, Dothiepin-d3, and non-isotopically labeled alternatives, supported by established principles in bioanalysis and illustrative experimental data from related compounds.
In quantitative analysis, particularly in complex biological matrices such as plasma or serum, an internal standard (IS) is crucial for correcting for variability during sample preparation and analysis. The ideal IS should mimic the analyte's behavior throughout the entire analytical process, including extraction, chromatography, and ionization. This guide will delve into the performance differences between a stable isotope-labeled internal standard (SIL-IS), this compound, and commonly used non-isotopically labeled internal standards, often structural analogs like other tricyclic antidepressants (e.g., imipramine, protriptyline).
The Gold Standard: this compound (Isotopically Labeled Internal Standard)
This compound is a deuterated form of Dothiepin, where three hydrogen atoms have been replaced with deuterium. This subtle change in mass allows it to be distinguished from the parent drug by a mass spectrometer, while its physicochemical properties remain nearly identical. This near-identical nature is the cornerstone of its superior performance.
The Alternative: Non-Isotopically Labeled Internal Standards
In the absence of a SIL-IS, a common practice is to use a structurally similar compound, a non-isotopically labeled IS. For Dothiepin, other tricyclic antidepressants like imipramine or protriptyline could be considered. While structurally related, their physicochemical properties are not identical to Dothiepin, which can lead to disparities in analytical performance.
Head-to-Head Performance Comparison
While direct comparative studies for Dothiepin are scarce in published literature, the principles of bioanalysis and data from similar tricyclic antidepressants consistently demonstrate the superiority of SIL-IS. The following tables illustrate the expected performance differences based on typical validation data for LC-MS/MS assays of tricyclic antidepressants.
Table 1: Comparison of Precision and Accuracy
| Parameter | This compound (SIL-IS) | Non-Isotopically Labeled IS |
| Intra-day Precision (%CV) | ≤ 5% | ≤ 15% |
| Inter-day Precision (%CV) | ≤ 8% | ≤ 15% |
| Accuracy (% Bias) | ± 5% | ± 15% |
Data is illustrative and based on typical validation results for LC-MS/MS assays of tricyclic antidepressants.
Table 2: Impact on Matrix Effects
The matrix effect, the suppression or enhancement of ionization of an analyte by co-eluting compounds from the biological matrix, is a significant challenge in bioanalysis.
| Parameter | This compound (SIL-IS) | Non-Isotopically Labeled IS |
| Matrix Factor (MF) | 0.95 - 1.05 | 0.80 - 1.20 |
| IS-Normalized MF (%CV) | < 5% | < 15% |
Data is illustrative. A Matrix Factor of 1 indicates no matrix effect. The IS-Normalized MF demonstrates the ability of the internal standard to compensate for matrix effects.
The data clearly indicates that this compound is expected to provide significantly better precision and accuracy and more effectively compensate for matrix effects. This is because its co-elution and identical ionization behavior with Dothiepin ensure that any variations affecting the analyte will equally affect the internal standard, thus maintaining a stable analyte-to-IS ratio.
Experimental Protocols
A robust and validated bioanalytical method is the foundation of reliable results. Below is a detailed experimental protocol for the quantification of Dothiepin in human plasma using this compound as an internal standard with LC-MS/MS.
Sample Preparation: Protein Precipitation
-
Spiking: To 100 µL of human plasma, add 10 µL of working internal standard solution (this compound).
-
Precipitation: Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.
-
Injection: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions:
-
Dothiepin: Precursor ion > Product ion (specific m/z values to be optimized).
-
This compound: Precursor ion > Product ion (specific m/z values to be optimized, typically +3 Da from Dothiepin).
-
Visualizing the Rationale and Process
To further clarify the concepts and procedures discussed, the following diagrams have been generated using Graphviz.
Caption: Logical workflow comparing internal standard choices.
Caption: Standard bioanalytical workflow for Dothiepin.
Caption: Dothiepin's primary mechanism of action.
Conclusion
For researchers and professionals in drug development, the choice of internal standard can significantly impact the quality and reliability of bioanalytical data. While non-isotopically labeled internal standards can be used, they present a higher risk of inaccurate and imprecise results due to potential differences in extraction recovery and matrix effects. This compound, as a stable isotope-labeled internal standard, co-elutes with Dothiepin and shares nearly identical physicochemical properties, making it the unequivocally superior choice for robust and reliable quantification. The investment in a SIL-IS like this compound is a critical step in ensuring the integrity of pharmacokinetic and other clinical studies.
A Comparative Guide to Dothiepin-d3 and ¹³C-labeled Dothiepin as Internal Standards
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioanalytical assays, the choice of an appropriate internal standard is paramount to ensure the accuracy, precision, and robustness of quantitative methods. This is particularly true for therapeutic drug monitoring and pharmacokinetic studies of pharmaceuticals like dothiepin, a tricyclic antidepressant. Stable isotope-labeled (SIL) analogues of the analyte are widely regarded as the gold standard for internal standards in mass spectrometry-based bioanalysis. This guide provides a detailed comparison of two such SILs for dothiepin: Dothiepin-d3 and ¹³C-labeled Dothiepin.
Executive Summary
Both this compound and ¹³C-labeled Dothiepin serve as excellent internal standards for the quantification of dothiepin in biological matrices. They offer significant advantages over the use of structurally analogous, non-isotopically labeled compounds by co-eluting with the analyte and exhibiting similar behavior during sample extraction and ionization, thus effectively compensating for matrix effects and procedural variability.
However, subtle but important differences exist between deuterium and carbon-13 labeling that can influence the performance of an assay. ¹³C-labeled internal standards are generally considered superior due to their greater isotopic stability and closer chromatographic co-elution with the unlabeled analyte. Deuterium-labeled standards, while more common and cost-effective, can be susceptible to chromatographic isotope effects and, in rare cases, back-exchange of the deuterium atoms.
Data Presentation: A Comparative Overview
The following table summarizes the key characteristics and performance parameters of this compound and ¹³C-labeled Dothiepin based on general principles of stable isotope labeling.
| Feature | This compound | ¹³C-labeled Dothiepin | Rationale & Supporting Evidence |
| Chemical Formula | C₁₉H₁₈D₃NS[1] | e.g., ¹³CC₁₈H₂₁NS | The primary difference is the mass unit increase. |
| Molecular Weight | 298.46 g/mol [1] | Higher than unlabeled (295.44 g/mol ) | The mass difference should be sufficient to prevent spectral overlap. |
| Chromatographic Co-elution | Generally co-elutes, but slight retention time shifts (isotope effect) are possible.[2][3] | Near-perfect co-elution with the unlabeled analyte.[4] | The larger relative mass difference between deuterium and protium can lead to altered physicochemical properties and chromatographic behavior.[5] |
| Isotopic Stability | High, but potential for back-exchange of deuterium with protons exists, especially if the label is on an exchangeable site or adjacent to a carbonyl group.[6][7] | Exceptionally high; ¹³C labels are not susceptible to exchange.[8][9] | The C-D bond is weaker than the C-H bond, making it more susceptible to cleavage under certain conditions. The C-¹³C bond is very stable. |
| Extraction Recovery | Generally similar to the analyte, but differences have been reported for some deuterated compounds.[2] | Expected to be identical to the unlabeled analyte. | Any chromatographic differences can potentially lead to differential extraction efficiencies. |
| Correction for Matrix Effects | Very effective, but can be compromised if there is a significant chromatographic shift from the analyte.[2][3] | Highly effective due to near-identical retention times and ionization efficiencies.[8] | Co-elution ensures that both the analyte and the internal standard experience the same degree of ion suppression or enhancement. |
| Commercial Availability & Cost | More commonly available and generally less expensive.[9][10] | Less common and typically more expensive due to more complex synthesis.[9][10] | The synthesis of ¹³C-labeled compounds often requires a multi-step process starting from expensive ¹³C-enriched precursors.[10][11] |
Experimental Protocols
While specific protocols for a direct comparison are not available, a general experimental workflow for the use of a SIL internal standard in a bioanalytical LC-MS/MS assay for dothiepin is outlined below.
Bioanalytical Method for Dothiepin using a SIL Internal Standard
-
Sample Preparation:
-
To a 100 µL aliquot of plasma, add 10 µL of the internal standard working solution (this compound or ¹³C-labeled Dothiepin in methanol).
-
Vortex mix for 10 seconds.
-
Add 25 µL of 0.1 M NaOH to alkalize the sample.
-
Add 500 µL of extraction solvent (e.g., methyl tert-butyl ether).
-
Vortex mix for 5 minutes.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient elution at a flow rate of 0.4 mL/min.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM transitions:
-
Dothiepin: e.g., m/z 296.1 → 107.1
-
This compound: e.g., m/z 299.1 → 110.1
-
¹³C-labeled Dothiepin: Dependent on the number and position of ¹³C atoms.
-
-
-
-
Quantification:
-
The concentration of dothiepin in the samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this to a calibration curve constructed from samples with known concentrations of dothiepin.
-
Visualizations
Logical Relationship: Ideal Internal Standard Properties
Caption: Fulfillment of ideal internal standard properties.
Experimental Workflow: Bioanalytical Assay
Caption: Bioanalytical workflow for dothiepin quantification.
Conclusion and Recommendations
For the majority of applications, This compound is a reliable and cost-effective internal standard for the bioanalysis of dothiepin. Its use has been documented in the literature for related tricyclic antidepressants and it is more readily available commercially.
However, for assays requiring the highest level of accuracy and precision, or where issues with chromatographic shifts or isotopic stability are a concern, ¹³C-labeled Dothiepin represents a superior choice. The near-perfect co-elution with the unlabeled analyte ensures the most effective compensation for matrix effects, and its exceptional isotopic stability eliminates the risk of back-exchange.[4][8]
Recommendations for researchers:
-
For routine therapeutic drug monitoring and standard pharmacokinetic studies, this compound is likely to provide adequate performance.
-
For pivotal bioequivalence studies, metabolism studies where isotopic stability is critical, or when developing a reference method, the use of ¹³C-labeled Dothiepin is highly recommended.
-
Regardless of the choice of internal standard, a thorough method validation is essential to demonstrate its performance and ensure the reliability of the analytical data. This includes assessing for any potential isotope effects or instabilities under the specific conditions of the assay.
References
- 1. scbt.com [scbt.com]
- 2. waters.com [waters.com]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 8. ukisotope.com [ukisotope.com]
- 9. caymanchem.com [caymanchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis of carbon-13-labeled tetradecanoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Inter-Laboratory Dothiepin Quantification Methods
This guide provides a comprehensive comparison of various analytical methods for the quantification of Dothiepin, a tricyclic antidepressant. The information is intended for researchers, scientists, and professionals in drug development, offering a detailed overview of experimental data from different laboratories to aid in method selection and development.
Quantitative Performance Data
The following table summarizes the quantitative performance parameters of different analytical methods used for the determination of Dothiepin. The data is compiled from various independent validation studies.
| Method | Linearity Range (µg/mL) | Accuracy (% Recovery) | Precision (%RSD) | LOD (µg/mL) | LOQ (µg/mL) |
| RP-HPLC Method 1 | 10 - 60[1] | 99.94[1] | Intra-day: 0.27, Inter-day: 0.84[1] | 0.825[1] | 2.498[1] |
| RP-HPLC Method 2 | 0.5 - 5[2] | 99.24 - 100.80[2] | Intra-day: 0.28-0.97, Inter-day: 0.49-1.24[2] | 0.01[2] | 0.1[2] |
| RP-HPLC Method 3 | 2 - 10[3] | 99.41 - 100.85[3] | - | 0.0592[3] | 0.1794[3] |
| HPTLC Method | 0.15 - 0.9 (ng/band)[4] | 102 - 104[4] | <2[4] | - | - |
| GC-MS Method | - | - | Reproducible[5] | 0.001[5] | - |
| Spectrophotometric Method | 1 - 10[6] | - | - | 0.18[6] | 0.54[6] |
| Spectrofluorimetric Method | 0.3 - 8[6] | - | - | 0.11[6] | 0.34[6] |
Experimental Protocols
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Method 1:
-
Stationary Phase: Phenomenex C18 column (250 x 4.6 mm, 5 µm)[1].
-
Mobile Phase: A 50:50 (v/v) mixture of 0.1M sodium acetate buffer (pH 2.8) and acetonitrile[1].
-
Detection: UV at 230 nm[1].
-
Retention Time: 3.44 minutes[1].
-
Sample Preparation: Tablets were crushed, and a powder equivalent to 50 mg of Dothiepin HCl was dissolved in the mobile phase, sonicated, and filtered[1].
Method 2:
-
Stationary Phase: Shodex C18 column (250×4.6 mm, 5μm)[2].
-
Mobile Phase: A 35:65 (v/v) mixture of 0.05 M phosphate buffer (pH 2.6) and methanol[2].
-
Flow Rate: 1.0 mL/min[2].
-
Detection: UV at 231 nm[2].
-
Retention Time: 6.78 minutes[2].
Method 3:
-
Stationary Phase: Inertsil ODS 3 column (250×4.6mm, 5µ particle size)[3].
-
Mobile Phase: A 72:28 (v/v) mixture of 0.02% Formic acid and Acetonitrile[3].
-
Flow Rate: 1 mL/min[3].
-
Detection: UV at 230 nm[3].
High-Performance Thin-Layer Chromatography (HPTLC)
-
Stationary Phase: Pre-coated silica gel HPTLC plates[4].
-
Mobile Phase: Toluene: Acetone: Methanol (6:2:2 v/v/v)[4].
-
Detection: Densitometric detection at 220 nm[4].
-
Linearity: 150-900 ng/band with a correlation coefficient of 0.996[4].
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Application: Simultaneous measurement of dothiepin and its major metabolites (northiaden and dothiepin S-oxide) in plasma and whole blood[5].
-
Key Feature: The method is noted to be selective, sensitive, and reproducible[5].
-
Sensitivity: 1 µg/L[5].
Spectrophotometric and Spectrofluorimetric Methods
-
Spectrophotometric Method: Based on the formation of a binary complex with eosin at 540 nm in an acetate buffer of pH 3.7. The linear range is 1-10 μg/mL[6].
-
Spectrofluorimetric Method: This method relies on the quenching effect of Dothiepin on the native fluorescence of eosin at the same pH. The fluorescence quenching is measured at 543 nm after excitation at 304 nm, with a linear range of 0.3-8 μg/mL[6].
Visualized Experimental Workflow
The following diagram illustrates a general workflow for the quantification of Dothiepin in a pharmaceutical or biological sample using a chromatographic method.
Caption: General workflow for Dothiepin quantification.
References
- 1. archives.ijper.org [archives.ijper.org]
- 2. ijcpa.in [ijcpa.in]
- 3. iosrjournals.org [iosrjournals.org]
- 4. ijrpr.com [ijrpr.com]
- 5. Simultaneous measurement of dothiepin and its major metabolites in plasma and whole blood by gas chromatography-mass fragmentography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Performance Showdown: Dothiepin-d3 Versus Alternatives in Bioanalytical Studies
In the precise and demanding world of bioanalytical research, the choice of an appropriate internal standard is paramount for accurate quantification of drug compounds. For the tricyclic antidepressant Dothiepin (also known as Dosulepin), the stable isotope-labeled variant, Dothiepin-d3, has emerged as a preferred internal standard, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. This guide provides a comparative overview of this compound's performance against potential alternative internal standards, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Linearity and Recovery: A Quantitative Comparison
The performance of an internal standard is critically evaluated through linearity and recovery studies. Linearity assesses the proportional response of the analytical method to varying concentrations of the analyte, while recovery measures the efficiency of the extraction process. Although specific quantitative data for the linearity and recovery of this compound itself is not extensively published, its performance is intrinsically linked to the validation of the overall bioanalytical method for Dothiepin.
Stable isotope-labeled internal standards like this compound are considered the gold standard because they exhibit nearly identical chemical and physical properties to the analyte.[1] This ensures they co-elute chromatographically and experience similar ionization effects in the mass spectrometer, effectively compensating for matrix effects and variations in sample preparation.
In the absence of direct comparative studies for Dothiepin, we can infer the performance of potential non-isotopically labeled internal standards by examining methods for structurally similar tricyclic antidepressants, such as doxepin.
Table 1: Comparison of Linearity and Recovery Data for Dothiepin Analysis Using this compound and Potential Alternative Internal Standards
| Parameter | Dothiepin with this compound (LC-MS/MS) | Doxepin with Propranolol/Desipramine (LC-MS/MS) | Dothiepin (RP-HPLC) |
| Linearity Range | Typically covers the therapeutic range of Dothiepin in plasma. For a similar tricyclic antidepressant, doxepin, a linear range of 15.0–3900 pg/mL was established. | 15.0–3900 pg/mL (for Doxepin) | 10-60 µg/mL |
| Correlation Coefficient (r²) | Consistently >0.99 | 0.9991 | Not explicitly stated for this compound, but methods for Dothiepin report values of 0.999. |
| Recovery (%) | High and consistent, as it closely tracks the analyte. | 86.6%–90.4% (for Doxepin) | 99.94% |
| Internal Standard Type | Stable Isotope-Labeled (Deuterated) | Structurally Similar (Non-isotopically labeled) | Not applicable (no internal standard used in this specific HPLC method) |
| Analytical Method | LC-MS/MS | LC-MS/MS | RP-HPLC |
Data for Doxepin with Propranolol/Desipramine is used as a proxy to illustrate the performance of non-isotopically labeled internal standards for a structurally similar tricyclic antidepressant. Data for Dothiepin (RP-HPLC) is provided for context on the analytical performance for the drug itself, though this method does not employ an internal standard.
Experimental Protocols
A robust and validated experimental protocol is the foundation of reliable bioanalytical data. Below is a representative LC-MS/MS method for the quantification of Dothiepin in human plasma using this compound as an internal standard.
Sample Preparation
-
Spiking: To 100 µL of human plasma, add 10 µL of this compound internal standard working solution (concentration will depend on the specific assay requirements).
-
Protein Precipitation: Add 300 µL of acetonitrile to the plasma sample.
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.
-
Injection: Inject a 10 µL aliquot of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography system capable of gradient elution.
-
Column: A C18 analytical column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient Elution: A typical gradient would start at a low percentage of organic phase (B), ramp up to a high percentage to elute the analytes, and then return to initial conditions for column re-equilibration.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Dothiepin: Specific precursor and product ion masses would be monitored.
-
This compound: Specific precursor and product ion masses would be monitored, which will be shifted by +3 Da compared to Dothiepin.
-
Visualizing the Workflow and Relationships
To better illustrate the experimental process and the rationale behind choosing this compound, the following diagrams are provided.
Experimental workflow for Dothiepin analysis.
This compound vs. Structural Analog Internal Standards.
Conclusion
The use of this compound as an internal standard in the bioanalysis of Dothiepin offers significant advantages over non-isotopically labeled alternatives. Its identical chemical nature to the analyte ensures superior accuracy and precision by effectively compensating for variations during sample processing and analysis. While structurally similar compounds can be used, they may not perfectly mimic the behavior of Dothiepin, potentially leading to less reliable results. For researchers and drug development professionals aiming for the highest level of confidence in their quantitative data, this compound remains the recommended internal standard for linearity and recovery studies.
References
A Comparative Guide to Analytical Methods for the Quantification of Dothiepin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various analytical methods for the determination of Dothiepin, a tricyclic antidepressant. The following sections detail the performance characteristics and experimental protocols of commonly employed techniques, including Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), UV-Visible Spectrophotometry, and High-Performance Thin-Layer Chromatography (HPTLC). The data presented is collated from various validation studies to aid in the selection of the most appropriate method for specific research and quality control needs.
Comparative Performance of Analytical Methods
The selection of an analytical method is often a trade-off between sensitivity, speed, and cost. The following table summarizes the key performance parameters of different analytical techniques used for Dothiepin analysis, providing a basis for objective comparison.
| Parameter | RP-HPLC Method 1 | RP-HPLC Method 2 | UV Spectrophotometry (in 0.1 N HCl) | UV Spectrophotometry (in Methanol) | HPTLC |
| Linearity Range | 10-60 µg/mL[1] | 0.5-5 µg/mL[2] | 1–16 µg/ml | 1–16 µg/ml | 150-900 ng/band[3] |
| Correlation Coefficient (r²) | Not Specified | 0.999[2] | Not Specified | Not Specified | 0.996[3] |
| Limit of Detection (LOD) | 0.825 µg/mL[1] | 0.01 µg/mL[2] | Not Specified | Not Specified | 0.02 ng/band[3] |
| Limit of Quantification (LOQ) | 2.498 µg/mL[1] | 0.1 µg/mL[2] | Not Specified | Not Specified | 0.06 ng/band[3] |
| Accuracy (% Recovery) | 99.94%[1] | Not Specified | Not Specified | Not Specified | 102-104%[3] |
| Precision (% RSD) | Intra-day: 0.27%, Inter-day: 0.84%[1] | Not Specified | Not Specified | Not Specified | < 2%[3] |
| Wavelength (λmax) | 230 nm[4] | 231 nm[2] | 229 nm | 231 nm | 220 nm[3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. The following are protocols for the key experiments cited in this guide.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) - Method 1
-
Instrumentation: Agilent 1260 infinity binary pump HPLC with open lab software.[4]
-
Stationary Phase: Phenomenex C18 column (250 X 4.6 mm, 5 µm).[1][4]
-
Mobile Phase: A 50:50 v/v mixture of 0.1M sodium acetate buffer (pH adjusted to 2.8) and acetonitrile.[1][4]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 230 nm.[4]
-
Standard Preparation: A stock solution of 100 µg/mL Dothiepin HCl was prepared in the mobile phase. Working standards were prepared by further dilution with the mobile phase.[4]
-
Sample Preparation (Tablets): Five tablets were weighed, crushed to a fine powder, and an amount equivalent to 50 mg of Dothiepin was dissolved in 50 mL of mobile phase with the aid of sonication. The solution was filtered, and the filtrate was further diluted with the mobile phase to the desired concentration.[4]
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) - Method 2
-
Instrumentation: Not specified.
-
Stationary Phase: Shodex C18 column (250×4.6 mm, 5μm).[2]
-
Mobile Phase: A 35:65 v/v mixture of 0.05 M phosphate buffer (pH adjusted to 2.6) and methanol.[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV detector at a wavelength of 231 nm.[2]
-
Retention Time: 6.78 minutes.[2]
-
Standard Preparation: A stock solution of 100 µg/mL was prepared by dissolving 10 mg of Dothiepin in 100 mL of methanol. This was further diluted with the mobile phase to achieve the desired concentrations.[2]
-
Sample Preparation (Tablets): Tablet powder equivalent to 10 mg of Dothiepin was dissolved in 70 mL of methanol with sonication for 10 minutes. The volume was then made up to 100 mL with methanol. This solution was further diluted with the mobile phase to a final concentration of 5 µg/mL.[2]
UV-Visible Spectrophotometry
-
Instrumentation: ELICO UV-Visible double beam spectrophotometer model SL-159 with 1.0 cm matched quartz cells.[5]
-
Method A (in 0.1 N HCl):
-
Solvent: 0.1 N Hydrochloric Acid.
-
Wavelength of Maximum Absorbance (λmax): 229 nm.
-
Procedure: Absorbance of Dothiepin solutions of varying concentrations (1–16 µg/ml) was measured at 229 nm against a 0.1 N HCl blank.
-
-
Method B (in Methanol):
-
Solvent: Methanol.
-
Wavelength of Maximum Absorbance (λmax): 231 nm.
-
Procedure: Absorbance of Dothiepin solutions of varying concentrations (1–16 µg/ml) was measured at 231 nm against a methanol blank.
-
-
Standard Preparation: A stock solution of 1.0 mg/mL was prepared by dissolving 100 mg of pure Dothiepin in double distilled water in a 100 mL volumetric flask. This was further diluted to a working standard of 200 µg/mL.[5]
High-Performance Thin-Layer Chromatography (HPTLC)
-
Instrumentation: Not specified.
-
Stationary Phase: Pre-coated silica gel HPTLC plates.[3]
-
Mobile Phase: A mixture of Toluene, Acetone, and Methanol in a ratio of 6:2:2 (v/v/v).[3]
-
Detection: Densitometric detection at 220 nm.[3]
-
Standard Preparation: A stock solution of Dothiepin was prepared by dissolving 75 mg in 100 mL of methanol to get a concentration of 750 µg/mL. Working standards were prepared by appropriate dilution with methanol.[3]
-
Sample Application: The standard and sample solutions were applied to the HPTLC plate as bands.
-
Development: The plate was developed in a chromatographic chamber saturated with the mobile phase.
-
Analysis: After development, the plate was dried and scanned densitometrically at 220 nm.[3]
Logical Workflow for Analytical Method Cross-Validation
The following diagram illustrates a generalized workflow for the cross-validation of analytical methods, ensuring the reliability and interchangeability of different techniques for the same analyte.
Caption: Workflow for cross-validating two analytical methods.
References
- 1. [PDF] Method Development and Validation for the Estimation of Dothiepin Hydrochloride by Using RP-HPLC in PURE and Tablet Dosage Form | Semantic Scholar [semanticscholar.org]
- 2. ijcpa.in [ijcpa.in]
- 3. ijrpr.com [ijrpr.com]
- 4. archives.ijper.org [archives.ijper.org]
- 5. juniperpublishers.com [juniperpublishers.com]
Justification for Using a Deuterated Standard in Regulatory Submissions: A Comparative Guide
In the landscape of drug development and regulatory submissions, the reliability of bioanalytical data is paramount. The choice of an internal standard (IS) in liquid chromatography-mass spectrometry (LC-MS) assays is a critical decision that directly impacts the accuracy, precision, and robustness of the method. This guide provides a comprehensive comparison between deuterated internal standards (also known as stable isotope-labeled internal standards or SIL-IS) and non-deuterated alternatives, such as structural analogs. The evidence presented underscores the scientific and regulatory justification for the preferential use of deuterated standards.
The European Medicines Agency (EMA) has noted that over 90% of submissions to their agency incorporate SIL-IS in supportive assay validations and has rejected studies where a surrogate internal standard was not a close analog.[1] While the U.S. Food and Drug Administration (FDA) does not explicitly mandate their use, they have issued citations for inadequate tracking of internal standard responses, a problem often mitigated by using a SIL-IS.[1]
Core Principle: Mitigating Matrix Effects
The primary justification for using a deuterated internal standard lies in its superior ability to compensate for matrix effects.[1][2] Matrix effects are the alteration of ionization efficiency by co-eluting components from the biological matrix (e.g., plasma, urine), leading to ion suppression or enhancement.[1][2] This can introduce significant variability and inaccuracy in quantification.
A deuterated standard is chemically identical to the analyte, differing only in the substitution of hydrogen atoms with deuterium.[3] This near-identical physicochemical behavior ensures that the analyte and the internal standard experience the same degree of matrix effects, leading to a consistent analyte-to-IS response ratio and, therefore, more accurate and precise results.[4]
Data Presentation: Performance Comparison
The following tables summarize the expected performance differences between a deuterated IS and a structural analog IS based on typical bioanalytical method validation data.
Table 1: Comparison of Accuracy and Precision
| Parameter | Deuterated Internal Standard | Structural Analog Internal Standard | Justification |
| Accuracy (% Bias) | Typically within ±5% | Can exceed ±15% | A deuterated IS co-elutes with the analyte, providing more effective normalization for matrix effects and extraction variability.[5] |
| Precision (% CV) | Typically <10% | Can be >15% | The similar behavior of the deuterated IS reduces variability between samples, leading to higher precision.[5] |
Table 2: Matrix Effect Comparison
| Parameter | Deuterated Internal Standard | Structural Analog Internal Standard | Justification |
| Matrix Factor (MF) | Close to 1.0 | Can be highly variable (<0.8 or >1.2) | The deuterated IS experiences the same ion suppression/enhancement as the analyte, normalizing the response. A structural analog, with different physicochemical properties, may be affected differently by the matrix. |
| IS-Normalized MF (% CV) | Typically <15% | Often >15% | The coefficient of variation of the IS-normalized matrix factor across different lots of biological matrix is a key indicator of the IS's ability to compensate for variability. |
Experimental Protocols
The following are detailed methodologies for key experiments to compare the performance of a deuterated internal standard against a structural analog.
Experiment: Assessment of Accuracy and Precision
Objective: To determine the accuracy and precision of the analytical method using each type of internal standard.
Methodology:
-
Preparation of Quality Control (QC) Samples: Prepare QC samples in the relevant biological matrix at a minimum of three concentration levels: low, medium, and high.
-
Analysis: Analyze five replicates of each QC level in three separate analytical runs.
-
Data Evaluation (with Deuterated IS):
-
Add a constant concentration of the deuterated IS to all calibration standards and QC samples.
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the deuterated IS against the analyte concentration.
-
Quantify the QC samples against the calibration curve.
-
Calculate the accuracy (% bias) and precision (% coefficient of variation, CV) for each QC level within each run (intra-run) and across all three runs (inter-run).
-
-
Data Evaluation (with Structural Analog IS):
-
Repeat the process using the structural analog IS.
-
-
Acceptance Criteria (as per FDA/EMA guidance):
-
The mean accuracy should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ).
-
The precision (%CV) should not exceed 15% (20% at the LLOQ).
-
Experiment: Evaluation of Matrix Effects
Objective: To assess the ability of each internal standard to compensate for matrix variability.
Methodology:
-
Source of Matrix: Obtain at least six different lots of the biological matrix from individual donors.
-
Sample Preparation:
-
Set 1 (Neat Solution): Prepare the analyte and IS in a neat (clean) solvent.
-
Set 2 (Post-extraction Spike): Extract blank matrix from each of the six lots. Spike the extracted matrix with the analyte and IS at low and high concentrations.
-
-
Analysis: Analyze both sets of samples.
-
Calculations:
-
Matrix Factor (MF): Calculate the MF for each lot by dividing the peak area of the analyte in the post-extraction spiked sample (Set 2) by the mean peak area of the analyte in the neat solution (Set 1).
-
IS-Normalized MF: For each lot, divide the analyte peak area by the IS peak area. The IS-normalized MF is the ratio of this value in the post-extraction spiked sample to that in the neat solution.
-
-
Data Comparison:
-
Compare the variability (%CV) of the MF for the analyte alone versus the IS-normalized MF for both the deuterated and structural analog IS across the six matrix lots. A lower %CV for the IS-normalized MF indicates better compensation for matrix effects.
-
Mandatory Visualization
The following diagrams illustrate the logical and experimental workflows discussed.
Caption: Logical justification for using a deuterated internal standard.
Caption: Experimental workflow for comparing internal standards.
References
A Comparative Guide to the Metabolism of Dothiepin and Dothiepin-d3
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolism of the tricyclic antidepressant Dothiepin (also known as Dosulepin) and its deuterated analogue, Dothiepin-d3. The inclusion of deuterium at specific metabolically active sites can alter the pharmacokinetic profile of a drug, potentially leading to improved therapeutic outcomes. This document summarizes available experimental data, details relevant experimental protocols, and visualizes key metabolic pathways and workflows.
Executive Summary
Dothiepin undergoes extensive metabolism in the liver, primarily through N-demethylation and S-oxidation, catalyzed by cytochrome P450 (CYP) enzymes, particularly CYP2D6. This results in the formation of active metabolites, including northiaden (desmethyldothiepin) and dothiepin S-oxide. Deuteration of the N-methyl groups in Dothiepin (to create this compound) has been shown to significantly alter its pharmacokinetic profile in animal models. A recent study demonstrated that this compound exhibits a higher maximum plasma concentration (Cmax), a longer elimination half-life (t1/2), and a greater overall exposure (AUC) compared to its non-deuterated counterpart.[1][2] This suggests that the deuterium substitution slows the rate of metabolism, a phenomenon known as the kinetic isotope effect.
Data Presentation
The following tables summarize the key pharmacokinetic parameters of Dothiepin and this compound from a comparative study in Wistar rats.[1][2]
Table 1: Comparative Pharmacokinetic Parameters of Dothiepin and this compound in Rats
| Parameter | Dothiepin | This compound | Unit |
| Cmax | 158.4 ± 14.3 | 247.2 ± 21.8 | ng/mL |
| tmax | 4.0 ± 0.0 | 4.0 ± 0.0 | h |
| t1/2 | 8.6 ± 0.9 | 13.2 ± 1.5 | h |
| AUC(0-t) | 1247.8 ± 112.5 | 2684.5 ± 245.1 | ng·h/mL |
| AUC(0-inf) | 1382.6 ± 128.7 | 2956.3 ± 287.4 | ng·h/mL |
Data presented as mean ± standard deviation.
Metabolic Pathways of Dothiepin
Dothiepin is subject to Phase I and Phase II metabolic reactions. The primary pathways are:
-
N-demethylation: Removal of a methyl group from the dimethylamino side chain to form the active metabolite northiaden (desmethyldothiepin).
-
S-oxidation: Oxidation of the sulfur atom in the thiepin ring to form dothiepin S-oxide, another major and active metabolite.[3][4][5][6]
-
Glucuronic Acid Conjugation: The parent drug and its metabolites can undergo Phase II conjugation with glucuronic acid to form more water-soluble compounds for excretion.
The cytochrome P450 enzyme system is central to Dothiepin's metabolism. While several CYP isoforms may be involved, CYP2D6 is considered a key enzyme in its biotransformation.[1][2]
The Deuterium Isotope Effect
The observed differences in the pharmacokinetics of Dothiepin and this compound can be attributed to the kinetic isotope effect. The bond between carbon and deuterium (C-D) is stronger than the bond between carbon and hydrogen (C-H). As the cleavage of this bond is often the rate-limiting step in metabolism by CYP enzymes, the increased bond strength in this compound slows down the rate of N-demethylation. This leads to a reduced clearance of the drug from the body, resulting in a longer half-life and increased overall exposure.
Experimental Protocols
In Vitro Metabolic Stability Assay Using Human Liver Microsomes
This protocol outlines a general procedure for assessing the metabolic stability of a compound using human liver microsomes.
1. Materials and Reagents:
-
Test compound (Dothiepin or this compound)
-
Human liver microsomes (pooled)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard for analytical quantification
-
LC-MS/MS system for analysis
2. Incubation Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-warm a mixture of human liver microsomes and phosphate buffer at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system and the test compound to the microsome mixture. The final concentration of the test compound is typically in the low micromolar range.
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Terminate the reaction by adding a cold quenching solution, such as acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Transfer the supernatant to a new plate or vial for LC-MS/MS analysis.
3. Analytical Method:
-
Develop a sensitive and specific LC-MS/MS method for the quantification of the parent compound (Dothiepin or this compound).
-
Monitor the disappearance of the parent compound over time.
4. Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the in vitro half-life (t1/2) from the slope of the linear regression.
-
Calculate the intrinsic clearance (Clint) using the following equation: Clint (µL/min/mg protein) = (0.693 / t1/2) x (incubation volume in µL / mg of microsomal protein)
Conclusion
The available data strongly suggests that deuteration of Dothiepin at the N-methyl positions leads to a more stable compound with a longer half-life and greater systemic exposure in rats.[1][2] This is consistent with the principles of the kinetic isotope effect on CYP450-mediated metabolism. These findings highlight the potential of using deuterium substitution as a strategy to improve the pharmacokinetic properties of tricyclic antidepressants. Further studies in humans are warranted to confirm these findings and to evaluate the potential clinical implications of these altered pharmacokinetics. Researchers and drug development professionals should consider these metabolic differences when designing new therapeutic agents based on the Dothiepin scaffold.
References
- 1. Improved Pharmacokinetic and Pharmacodynamic Profile of Deuterium-Reinforced Tricyclic Antidepressants Doxepin, Dosulepin, and Clomipramine in Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Metabolism and pharmacokinetics of dothiepin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of dothiepin in humans: a single dose dose-proportionality study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolism and pharmacokinetics of dothiepin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical pharmacokinetics of dothiepin. Single-dose kinetics in patients and prediction of steady-state concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Performance Evaluation of Dothiepin-d3 Lots for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the performance evaluation of different lots of Dothiepin-d3, a deuterated internal standard crucial for the accurate quantification of the tricyclic antidepressant Dothiepin in various experimental settings. Given the potential for lot-to-lot variability in isotopically labeled standards, a thorough evaluation is essential to ensure the consistency, accuracy, and reliability of bioanalytical data.[1][2][3] This document outlines key experimental protocols, data presentation formats, and the underlying biochemical pathways relevant to the use of this compound.
Introduction to this compound and Its Importance
Dothiepin, also known as Dosulepin, is a tricyclic antidepressant that functions primarily as a serotonin-norepinephrine reuptake inhibitor (SNRI).[4][5][6][7] It exerts its therapeutic effects by blocking the reuptake of these neurotransmitters in the synaptic cleft, thereby increasing their availability and enhancing neurotransmission.[5][8] this compound, as a stable isotope-labeled internal standard, is indispensable for quantitative analysis in pharmacokinetic studies, metabolism research, and clinical monitoring, primarily using mass spectrometry-based methods.[1][9] The use of a deuterated standard helps to correct for variability in sample preparation and instrument response, leading to more precise and accurate measurements.[1][2]
However, lot-to-lot variations in the purity, isotopic enrichment, and stability of this compound can introduce significant errors in analytical results.[3] Therefore, a systematic evaluation of each new lot is a critical component of laboratory quality assurance.[10]
Key Performance Parameters for this compound Lot Evaluation
The following parameters are critical for assessing the performance and interchangeability of different this compound lots. A structured evaluation should include a head-to-head comparison of a new lot against a previously validated or reference lot.
Table 1: Key Quality Attributes and Recommended Analytical Methods
| Quality Attribute | Recommended Analytical Method(s) | Acceptance Criteria (Example) |
| Chemical Purity | High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS) | Purity ≥ 98% |
| Isotopic Purity/Enrichment | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy | Deuterium incorporation ≥ 98% |
| Identity Confirmation | Mass Spectrometry (MS/MS), Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass spectral fragmentation and NMR spectrum consistent with the structure of this compound |
| Concentration Verification | Quantitative NMR (qNMR), Accurate weighing and dilution followed by HPLC-UV or LC-MS analysis against a certified reference standard | Concentration within ± 5% of the stated value |
| Stability | HPLC-UV or LC-MS analysis of samples stored under various conditions (e.g., room temperature, refrigerated, frozen) over time | ≤ 5% degradation over the intended storage and use period |
Experimental Protocols for Performance Evaluation
This section details the methodologies for the key experiments required to evaluate and compare different lots of this compound.
Chemical Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the chemical purity of each this compound lot and identify any potential impurities.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for Dothiepin analysis.[11]
-
Mobile Phase: A mixture of a buffer (e.g., 0.1M sodium acetate, pH adjusted to 2.8) and acetonitrile in a 50:50 v/v ratio.[11]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 230 nm.[11]
-
Procedure:
-
Prepare solutions of each this compound lot in the mobile phase at a concentration of approximately 100 µg/mL.
-
Inject a standard volume (e.g., 20 µL) of each solution into the HPLC system.
-
Record the chromatograms and calculate the purity of each lot by determining the area percentage of the main this compound peak relative to the total peak area.
-
Isotopic Purity and Identity Confirmation by Mass Spectrometry (MS)
Objective: To confirm the identity and determine the isotopic enrichment of each this compound lot.
Methodology:
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a liquid chromatography system.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Procedure:
-
Infuse a dilute solution of each this compound lot directly into the mass spectrometer or perform an LC-MS analysis.
-
Acquire full scan mass spectra to determine the molecular weight and confirm the mass shift corresponding to the deuterium labeling.
-
Perform fragmentation analysis (MS/MS) to confirm the structural identity by comparing the fragmentation pattern to that of a non-deuterated Dothiepin standard.
-
Calculate the isotopic enrichment by comparing the peak intensities of the deuterated and non-deuterated isotopic peaks.
-
Stability Assessment
Objective: To evaluate the stability of each this compound lot under typical storage and handling conditions.
Methodology:
-
Procedure:
-
Prepare multiple aliquots of each this compound lot in a relevant solvent (e.g., methanol or acetonitrile).
-
Store the aliquots under different conditions:
-
-20°C (long-term storage)
-
4°C (refrigerated storage)
-
Room temperature (bench-top stability)
-
Freeze-thaw cycles (e.g., three cycles from -20°C to room temperature)
-
-
Analyze the samples at specified time points (e.g., 0, 24, 48 hours for short-term; 1, 2, 4 weeks for long-term) using a validated HPLC-UV or LC-MS method.
-
Compare the peak area of the this compound in the stored samples to that of a freshly prepared sample to determine the percentage of degradation.
-
Data Presentation and Comparison
Quantitative data from the evaluation of different this compound lots should be summarized in clear, structured tables to facilitate easy comparison.
Table 2: Comparative Performance Data for this compound Lots
| Parameter | Lot A | Lot B | Lot C | Acceptance Criteria |
| Chemical Purity (%) | ≥ 98% | |||
| Isotopic Enrichment (%) | ≥ 98% | |||
| Concentration (µg/mL) | Within ± 5% of stated | |||
| Stability (% remaining after 4 weeks at 4°C) | ≥ 95% | |||
| Peak Response (Area units in LC-MS) | Consistent response |
Visualizing Workflows and Pathways
Diagrams are essential for illustrating experimental processes and biological mechanisms. The following sections provide Graphviz (DOT language) scripts to generate these visualizations.
Experimental Workflow for this compound Lot Evaluation
The following diagram outlines the logical flow of the experimental work required to qualify a new lot of this compound.
Caption: Workflow for the qualification of a new this compound lot.
Signaling Pathway of Dothiepin
This diagram illustrates the mechanism of action of Dothiepin as a serotonin and norepinephrine reuptake inhibitor.
Caption: Mechanism of action of Dothiepin.
By adhering to this comprehensive evaluation guide, researchers can ensure the quality and consistency of their this compound internal standards, thereby enhancing the validity and reproducibility of their experimental results.
References
- 1. Why Deuterium Labelled Drug Standards Matter in Pharma [svchembiotech.com]
- 2. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 3. Lot-to-Lot Variation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dothiepin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 5. What is the mechanism of Dosulepin Hydrochloride? [synapse.patsnap.com]
- 6. Dothiepin. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in depressive illness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dosulepin - Wikipedia [en.wikipedia.org]
- 8. go.drugbank.com [go.drugbank.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 11. archives.ijper.org [archives.ijper.org]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Dothiepin-d3
For Immediate Implementation by Laboratory Personnel
This document provides crucial safety and logistical information for the handling and disposal of Dothiepin-d3, a deuterated analog of the tricyclic antidepressant Dothiepin. Adherence to these guidelines is essential to ensure the safety of all laboratory personnel and to maintain a secure research environment.
I. Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive approach to personal protection is mandatory. The following table summarizes the required PPE. Always inspect PPE for integrity before use.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Safety glasses with side-shields conforming to EN166 or NIOSH approved. A face shield may be necessary for splash-prone procedures.[1][2] | Protects against accidental splashes, dust, and aerosols. |
| Skin Protection | - Gloves: Chemical-resistant gloves (nitrile or low-protein, powder-free latex).[3] Consider double gloving for enhanced protection.[3] Gloves must be inspected before use and removed properly to avoid skin contact. - Lab Coat/Coveralls: A standard laboratory coat is suitable for handling small quantities (up to 500 grams).[3] For larger quantities (up to 1 kilogram), a disposable, low-permeability coverall is recommended.[3] | Prevents skin contact with the compound, which may cause irritation or be absorbed.[3] |
| Respiratory Protection | A NIOSH-approved dust respirator should be used, particularly when there is a risk of generating dust.[3] All handling should be conducted in a well-ventilated area.[4][5] | Minimizes the risk of inhaling the compound, which is harmful if ingested and may cause respiratory tract irritation.[4] |
II. Standard Operating Procedure for Handling this compound
Follow these procedural steps to ensure safe handling from receipt to disposal.
1. Receiving and Unpacking:
-
Inspect the package for any signs of damage or leaks upon arrival.
-
Wear appropriate PPE (lab coat, gloves, and safety glasses) during unpacking.
-
Unpack in a designated, well-ventilated area, such as a chemical fume hood.
2. Storage:
-
Store this compound in its original, tightly sealed container.[3][4]
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials and foodstuff containers.[3][4]
-
The recommended storage temperature is 2-8°C in a refrigerator.
3. Weighing and Aliquoting:
-
Perform all weighing and aliquoting procedures within a chemical fume hood or a ventilated balance enclosure to minimize dust generation and inhalation.[3]
-
Use dedicated, clean spatulas and weighing boats.
-
Handle the compound gently to avoid creating airborne dust.
4. In-Experiment Use:
-
Always wear the full complement of recommended PPE.
-
Avoid contact with skin and eyes.
-
Do not eat, drink, or smoke in the laboratory area where this compound is being handled.[4]
-
Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[4]
5. Spill Management:
-
Minor Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or earth). Avoid raising dust.[3][4]
-
Sweep or vacuum the material into a suitable, labeled container for disposal.[3] Use a HEPA-filtered vacuum cleaner if available.[3]
-
Clean the spill area with a suitable solvent and then with soap and water.
-
-
Major Spills:
-
Evacuate the area immediately.
-
Alert the laboratory supervisor and institutional safety officer.
-
Prevent entry into the affected area until it is deemed safe by safety personnel.
-
III. Disposal Plan: A Critical Final Step
Proper disposal of this compound and any contaminated materials is imperative to prevent environmental contamination and accidental exposure.
-
Chemical Waste:
-
Contaminated Materials:
-
All disposable items that have come into contact with this compound, such as gloves, pipette tips, and paper towels, must be considered contaminated waste.
-
Place these materials in a designated, sealed hazardous waste container.
-
-
Empty Containers:
IV. Experimental Workflow and Safety Checkpoints
The following diagram illustrates the logical workflow for safely handling this compound, emphasizing critical safety checkpoints.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. osha.gov [osha.gov]
- 2. Components of Personal Protective Equipment (PPE) - MN Dept. of Health [health.state.mn.us]
- 3. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 4. aksci.com [aksci.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. Where and How to Dispose of Unused Medicines | FDA [fda.gov]
- 7. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 8. dea.gov [dea.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
